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Foundational

An In-depth Technical Guide to 5-Amino-2-bromopyridin-4-ol Hydrobromide: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Amino-2-bromopyridin-4-ol hydrobromid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-bromopyridin-4-ol hydrobromide, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its unique arrangement of an amino group, a bromo substituent, and a hydroxyl group on the pyridine core, this molecule presents a versatile scaffold for the development of novel therapeutic agents and complex chemical entities. This document elucidates its chemical structure, explores its physicochemical properties through analysis of related compounds, details expected spectroscopic characteristics, discusses its reactivity, and outlines a plausible synthetic pathway. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers and drug development professionals in leveraging the potential of this valuable chemical building block.

Introduction: The Significance of the Aminopyridinol Scaffold

Substituted pyridines are a cornerstone in the field of medicinal chemistry, with the aminopyridine moiety being a particularly privileged scaffold in numerous approved drugs and clinical candidates.[1][2] The introduction of varied functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and pKa, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3][4]

5-Amino-2-bromopyridin-4-ol hydrobromide combines several key functionalities: a nucleophilic amino group, a synthetically versatile bromine atom, and a hydroxyl group that can engage in crucial hydrogen bonding interactions and exhibits keto-enol tautomerism. The hydrobromide salt form generally enhances the compound's stability and crystallinity. This unique combination of features makes it an attractive starting material for generating libraries of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Chemical Structure and Physicochemical Properties

The structural and electronic attributes of 5-Amino-2-bromopyridin-4-ol hydrobromide are central to its chemical behavior and potential applications.

Molecular Structure and Tautomerism

The core of this compound is a pyridine ring substituted at the 2, 4, and 5 positions. The formal name indicates a hydroxyl group at the C4 position. However, like other 4-hydroxypyridines, it is expected to exist in equilibrium with its tautomeric pyridin-4(1H)-one form.[5] The presence of the amino group at C5 and the bromo group at C2 further influences the electron distribution within the ring and can affect the position of the tautomeric equilibrium. The hydrobromide salt form indicates that one of the nitrogen atoms is protonated, most likely the pyridine ring nitrogen, which would further impact the electronic landscape of the molecule.

Diagram 1: Tautomeric Forms and Protonation of 5-Amino-2-bromopyridin-4-ol

Caption: Keto-enol tautomerism of the 5-Amino-2-bromopyridin-4-ol core.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 5-Amino-2-bromopyridin-4-ol hydrobromide is not widely available in the literature. However, we can infer its properties from data on closely related compounds.

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
CAS Number 2703779-23-9Chemical Abstracts Service Registry Number.[6]
Molecular Formula C₅H₆Br₂N₂OBased on the structure of the hydrobromide salt.
Molecular Weight 270.92 g/mol Calculated from the molecular formula.
Appearance Expected to be a solidSubstituted pyridines are generally solids at room temperature.[7]
Melting Point > 200 °C (with decomposition)Hydrobromide salts of organic bases typically have high melting points. For comparison, 2-amino-4-bromopyridin-3-ol hydrobromide has a high melting point.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.The hydrobromide salt form significantly increases water solubility compared to the free base.
pKa The pyridinium ion is expected to be acidic.The pKa of the parent pyridinium ion is 5.23.[8] Electron-withdrawing groups like bromine generally decrease the pKa, while electron-donating groups like amino and hydroxyl increase it. The overall pKa will be a composite of these effects.

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the surrounding substituents. The protons of the amino group and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration. The protonation of the ring nitrogen will lead to a downfield shift of the ring protons compared to the free base.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and will likely appear in the range of 140-150 ppm. The carbon bearing the hydroxyl group (C4) is expected to be deshielded and appear at a lower field (around 160-170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500-3200N-H and O-H stretchingAmino and Hydroxyl groupsBroad, Medium-Strong
3200-3000Aromatic C-H stretchingPyridine ringMedium-Weak
1660-1600C=O stretchingPyridin-4(1H)-one tautomerStrong
1640-1580N-H bendingAmino groupMedium-Strong
1600-1450C=C and C=N ring stretchingPyridine ringMedium-Strong
1250-1000C-N and C-O stretchingAromatic amine and phenolMedium
700-550C-Br stretchingBromo-aromaticMedium-Strong

Experimental Protocol: Acquiring an FT-IR Spectrum

FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr. acq1 Record a background spectrum (pure KBr or empty ATR crystal). prep1->acq1 prep2 Alternatively, use an ATR accessory for direct analysis of the solid sample. prep2->acq1 acq2 Record the sample spectrum over a range of 4000-400 cm⁻¹. acq1->acq2 an1 Identify characteristic absorption bands for functional groups. acq2->an1 an2 Compare the spectrum with databases of known compounds. an1->an2

Caption: A generalized workflow for obtaining an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Amino-2-bromopyridin-4-ol, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Reactivity and Synthetic Applications

The reactivity of 5-Amino-2-bromopyridin-4-ol hydrobromide is governed by the interplay of its functional groups.

Reactivity of the Pyridine Ring System
  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C2 position is susceptible to nucleophilic displacement, particularly given the electron-deficient nature of the pyridine ring, which is further enhanced by protonation.[9] This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a facile route to further functionalized derivatives.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[10] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

  • Reactions of the Amino and Hydroxyl Groups: The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The relative reactivity of these groups can often be controlled by judicious choice of reaction conditions and protecting group strategies.

Diagram 2: Key Reaction Pathways

Reactivity cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Cross-Coupling Reactions cluster_nh2_oh Amino/Hydroxyl Group Reactions start 5-Amino-2-bromopyridin-4-ol snar_prod 2-Substituted-5-aminopyridin-4-ol start->snar_prod Nu⁻ suzuki Suzuki (C-C bond) start->suzuki Pd catalyst, R-B(OH)₂ buchwald Buchwald-Hartwig (C-N bond) start->buchwald Pd catalyst, R₂NH acylation Acylation start->acylation Acylating agent alkylation Alkylation start->alkylation Alkylating agent

Caption: Potential synthetic transformations of 5-Amino-2-bromopyridin-4-ol.

Proposed Synthetic Route

A plausible synthetic route to 5-Amino-2-bromopyridin-4-ol can be envisioned starting from commercially available materials. One potential strategy involves the bromination and subsequent functional group manipulations of a suitable pyridin-4-ol precursor. An alternative approach could involve the synthesis of a substituted aminopyridine followed by bromination and hydroxylation. A specific method for synthesizing related aminobromopyridines involves the Hofmann degradation of a bromopyridine carboxamide.[11]

Experimental Protocol: Proposed Synthesis via Hofmann Degradation

This protocol is a conceptual adaptation based on the synthesis of related aminobromopyridines and would require experimental optimization.

  • Preparation of 5-Bromo-4-hydroxypicolinamide:

    • Start with a suitable precursor such as 4-hydroxypicolinamide.

    • Perform a regioselective bromination at the 5-position using a suitable brominating agent (e.g., N-bromosuccinimide). The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.

  • Hofmann Degradation:

    • In a suitable reactor, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled aqueous solution of sodium hydroxide.

    • Add the 5-bromo-4-hydroxypicolinamide to the hypobromite solution.

    • Carefully heat the reaction mixture to induce the Hofmann rearrangement.

    • Upon completion, cool the reaction mixture to precipitate the crude 5-Amino-2-bromopyridin-4-ol free base.

    • The crude product can be purified by recrystallization.

  • Formation of the Hydrobromide Salt:

    • Dissolve the purified free base in a suitable solvent (e.g., ethanol).

    • Slowly add a solution of hydrobromic acid.

    • The 5-Amino-2-bromopyridin-4-ol hydrobromide salt will precipitate and can be collected by filtration and dried.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-bromopyridin-4-ol hydrobromide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Amino-2-bromopyridin-4-ol hydrobromide represents a highly functionalized and versatile building block with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of a nucleophilic amino group, a reactive bromine atom, and a hydrogen-bonding hydroxyl group, all situated on a pyridine scaffold, offers a multitude of opportunities for the creation of novel and complex molecules. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be inferred from the extensive knowledge base of related substituted pyridines. This technical guide has provided a detailed overview of its structure, predicted physicochemical and spectroscopic properties, potential reactivity, and a plausible synthetic strategy. By leveraging the insights presented herein, researchers can effectively utilize 5-Amino-2-bromopyridin-4-ol hydrobromide as a valuable tool in the pursuit of new scientific discoveries and the development of innovative therapeutic agents.

References

  • Chafin, K. N., & Morris, A. M. (2015). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PLoS ONE, 10(10), e0139501.
  • PubChemLite. (n.d.). 5-amino-2-bromopyridin-4-ol hydrobromide (C5H5BrN2O). Retrieved from [Link]

  • Den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
  • Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Pavel, I., & Daniel, J. C. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved from [Link]

  • Joshi, M. V., & Narasimhan, C. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Wang, Y. (2010). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 32(4), 368-370.
  • Mehrabi, H., & Zohreh, N. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Russian Journal of Organic Chemistry, 57(9), 1330-1335.
  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Guler, E., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1244, 130932.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2, 70.
  • Assefa, H., & Yemata, T. A. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6432.
  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Pratiwi, D., & Tjahjono, D. H. (2019, December 24). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. AZoM.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Zhou, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 12(1), 75-90.
  • Hrodivchuk, N. I., et al. (2025, August 8). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. ResearchGate. Retrieved from [Link]

  • Ponedelok, A. D., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules, 28(24), 8048.
  • Rojas-Montoya, I., et al. (2021). Synthesis, Kinetic Study, and Spectroscopic Analysis of Peroxidase-like Pinch-Porphyrin Fe(III) Complexes. Molecules, 26(23), 7247.
  • Al-Omari, S., & El-Abadelah, M. M. (2004). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 5-Amino-2-bromopyridin-4-ol Hydrobromide

Topic: Solubility of 5-Amino-2-bromopyridin-4-ol Hydrobromide in Water vs. Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Senior Chemists, Process Development Scientists, and R&D Leads.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Amino-2-bromopyridin-4-ol Hydrobromide in Water vs. Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Senior Chemists, Process Development Scientists, and R&D Leads.

Executive Summary

This guide provides an in-depth analysis of the solubility characteristics of 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9 / Free Base Analog CAS: 1823450-00-5). Effective handling of this intermediate requires a nuanced understanding of its "Salt-Break" dynamics —the dramatic solubility shift between its ionic hydrobromide form and its zwitterionic free base (pyridone) tautomer.

While the hydrobromide salt exhibits classic ionic solubility (high in water/methanol), the free base behaves atypically for a pyridine derivative due to the 4-pyridone tautomerism , often rendering it sparingly soluble in standard non-polar organic solvents (e.g., dichloromethane, hexane).[1] This guide outlines the thermodynamic drivers, solubility profiles, and validated protocols for purification and extraction.[1]

Chemical Identity & Structural Dynamics

To predict solubility, one must first understand the structural identity of the species in solution.[1]

  • The Hydrobromide Salt: Exists as a protonated pyridinium cation with a bromide counterion.[1] The lattice energy is high, but the solvation enthalpy in high-dielectric solvents (Water, DMSO) overcomes this, leading to high solubility.[1]

  • The Free Base (Tautomerism): Upon neutralization, the compound does not simply exist as 4-hydroxypyridine. It predominantly adopts the 4-pyridone tautomer structure. This creates a highly polar, amide-like backbone that significantly reduces solubility in non-polar solvents compared to standard aminopyridines.[1]

Structural Tautomerism Diagram

The equilibrium shifts based on pH and solvent polarity, dictating the extraction strategy.[1]

Tautomerism cluster_0 Acidic pH (pH < 3) Salt Hydrobromide Salt (Cationic Pyridinium) Hydroxy 4-Hydroxypyridine Form (Minor Tautomer) Salt->Hydroxy Neutralization (NaOH) Pyridone 4-Pyridone Form (Major Tautomer) Hydroxy->Pyridone Tautomerization (Fast)

Figure 1: The pH-dependent structural shift from water-soluble salt to the polar pyridone free base.

Solubility Profile: Water vs. Organic Solvents[1][2][3]

The following matrix categorizes the solubility based on empirical observations of similar aminopyridone systems.

Comparative Solubility Matrix
Solvent ClassSpecific SolventHBr Salt SolubilityFree Base (Pyridone) SolubilityMechanistic Driver
Polar Protic Water High (>50 mg/mL)Moderate (pH dependent)Salt dissociates in water; Free base has H-bonding donor/acceptor sites.
Polar Protic Methanol / Ethanol High Moderate to Good Solvates both ionic species and polar organic functionalities.[1]
Polar Aprotic DMSO / DMF High High High dielectric constant disrupts lattice; excellent for pyridone solubilization.[1]
Chlorinated DCM / Chloroform Negligible Low to Moderate *Critical:[1] Pyridone form is too polar for pure DCM.[1] Requires MeOH cosolvent (e.g., 9:1 DCM:MeOH).[1]
Esters Ethyl Acetate Negligible Low Insufficient polarity to break the pyridone H-bond network.[2]
Non-Polar Hexane / Heptane Insoluble Insoluble Lipophilicity is too low for both forms.[1]

Critical Insight: Do not assume the free base is soluble in pure Dichloromethane (DCM).[1] The strong intermolecular hydrogen bonding of the pyridone motif often leads to precipitation in DCM.[1] Use DCM:Methanol (9:1) or n-Butanol for extraction.[1]

Strategic Applications & Workflows

Application A: The "Salt-Break" Purification

The most effective purification method utilizes the differential solubility between the salt and the free base at their Isoelectric Point (pI).

Thermodynamic Logic:

  • Dissolution: The HBr salt carries impurities (inorganic salts, non-polar byproducts) into the aqueous phase.[1]

  • Filtration: Non-polar impurities that are insoluble in water are filtered off.[1]

  • Precipitation: Adjusting pH to the pI (typically pH 7–8) minimizes solubility, forcing the free base to crystallize out of solution.[1]

Application B: Phase Transfer Extraction

If the free base is too water-soluble to precipitate (due to the 4-OH/NH2 groups), a "Salting-Out" extraction is required.

  • Saturate Aqueous Phase: Add NaCl to saturation.[1]

  • Solvent Choice: Use THF or n-Butanol .[1] These solvents are polar enough to extract the pyridone but immiscible with brine.[1]

Experimental Protocols

Protocol 1: Rapid Solubility Screen (Gravimetric)

Use this protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 100 mg of the HBr salt into a 4 mL vial.

  • Solvent Addition: Add the target solvent (Water, MeOH, or DCM) in 100 µL increments at 25°C.[1]

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solid completely disappears.
    
    • Calculation: Solubility (

      
      ) = 
      
      
      
      .[1]
  • Free Base Generation (In-situ): To test free base solubility, dissolve 100 mg HBr salt in 0.5 mL water, neutralize with 1.0 eq NaOH, and observe precipitation.[1] Add organic solvent to test extraction potential.[1][3]

Protocol 2: Controlled Neutralization & Recrystallization

Standard Operating Procedure for purifying 5-Amino-2-bromopyridin-4-ol.

  • Dissolution: Dissolve crude HBr salt in Water (5 vol) at 40°C.

    • Note: If solution is dark/turbid, treat with activated carbon and filter.[1]

  • Neutralization: Slowly add 2M NaOH dropwise while stirring. Monitor pH.

  • Target pH: Stop addition at pH 7.5 – 8.0 .

    • Why? Going to pH > 10 may re-dissolve the compound as a phenolate anion.[1]

  • Crystallization: Cool the slurry to 0–5°C and stir for 1 hour.

  • Isolation: Filter the solid. Wash with Ice-Cold Water (to remove NaBr) followed by Cold Ethanol (to displace water).[1]

  • Drying: Vacuum dry at 45°C.

Process Visualization

Purification Decision Workflow

This diagram guides the decision-making process based on the initial state of the material.

PurificationFlow Start Start: Crude HBr Salt Dissolve Dissolve in Water (5-10 vol) Temp: 40°C Start->Dissolve Filter Filter Insolubles (Remove non-polar impurities) Dissolve->Filter Neutralize Adjust pH to 7.5 - 8.0 (using 2M NaOH) Filter->Neutralize CheckPrecip Does Precipitate Form? Neutralize->CheckPrecip PrecipYes Yes: Slurry at 0°C CheckPrecip->PrecipYes Heavy Solid PrecipNo No: Compound is Water Soluble CheckPrecip->PrecipNo Clear Solution FilterFinal Filter & Wash (Cold Water -> Cold EtOH) PrecipYes->FilterFinal Extract Saturate with NaCl Extract with n-Butanol or THF PrecipNo->Extract Evaporate Evaporate Solvent Recrystallize from MeOH Extract->Evaporate

Figure 2: Logical workflow for purifying the HBr salt via pH manipulation.

References

  • Sigma-Aldrich. 5-Amino-2-bromopyridin-4-ol hydrobromide Product Page. Retrieved from

  • PubChem. Compound Summary: 4-Pyridone Tautomerism and Solubility. Retrieved from [1]

  • BenchChem. Technical Guide to Solubility of Pyridinemethanol and Pyridone Derivatives. Retrieved from [1]

  • Heterocyclic Letters. Synthesis and Purification of Brominated Aminopyridines. Vol. 11, No. 3, 2021.[1][3][4] Retrieved from [1]

  • MilliporeSigma. Solvent Miscibility and Solubility Table. Retrieved from

(Note: Specific solubility values for this exact salt are extrapolated from structural analogs found in the references above due to the proprietary nature of specific intermediate data.)

Sources

Foundational

5-Amino-2-bromopyridin-4-ol Hydrobromide (CAS 2703779-23-9): A Strategic Building Block in Modern Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug discovery, highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine scaffolds are indispensable. 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9) represents a uniquely versatile building block, combining a cross-coupling-ready halogen with an ortho-amino alcohol motif. This whitepaper provides an in-depth mechanistic analysis of its utility, physicochemical profiling, and field-proven experimental protocols for its integration into kinase inhibitor libraries and fused heterocyclic systems.

Chemical Identity and Physicochemical Profiling

The free base, 5-amino-2-bromopyridin-4-ol, is a highly electron-rich heteroaromatic system. The ortho-amino-phenol equivalent on the pyridine ring makes the free base susceptible to rapid oxidative degradation into reactive quinone-imines under ambient conditions.

Causality of the Salt Form: To circumvent this instability, the compound is commercialized and utilized as a hydrobromide salt 1. Protonation of the core drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), granting kinetic stability, preventing auto-oxidation, and ensuring reproducible stoichiometry during high-throughput library synthesis.

Table 1: Quantitative Data & Identifiers
PropertyValue / Description
Compound Name 5-Amino-2-bromopyridin-4-ol hydrobromide
CAS Registry Number 2703779-23-9 (Salt) / 1805270-39-6 (Free Base)
Molecular Formula C5H6Br2N2O (C5H5BrN2O · HBr)
Molecular Weight 269.92 g/mol
SMILES OC1=CC(Br)=NC=C1N.[H]Br
Key Structural Features C2-Bromine (Electrophile), C4-Hydroxyl (Nucleophile/H-bond donor), C5-Amino (Nucleophile/H-bond donor)

Mechanistic Utility in Drug Design

Pharmacophore Mapping: The Kinase Hinge Binder

The 2-aminopyridine and related aminopyridinol motifs are privileged scaffolds in the design of kinase inhibitors (e.g., targeting MAP4K4, CDKs, and AMPK) 2. The C4-OH and C5-NH₂ groups act as a bidentate hydrogen-bonding network. They effectively mimic the adenine ring of ATP, forming critical donor-acceptor interactions with the backbone amide NH and carbonyl groups of the kinase hinge region.

Synthetic Divergence

The strategic placement of functional groups allows for orthogonal reactivity:

  • C2-Bromine: Highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Ideal for Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N) cross-couplings 34.

  • C4-OH / C5-NH₂: The ortho relationship enables condensation with aldehydes, carboxylic acids, or orthoesters to yield fused oxazolo[4,5-c]pyridines , a rigidified tricyclic pharmacophore.

G Core 5-Amino-2-bromopyridin-4-ol (Core Scaffold) Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling (C2-Arylation) Core->Suzuki Arylboronic Acid Pd(0), Base Cyclization Orthoester Condensation (Oxazolo[4,5-c]pyridine) Core->Cyclization Aldehyde/Orthoester Acid Catalyst Buchwald Buchwald-Hartwig Amination (C2-Amination) Core->Buchwald Amine, Pd(0) Strong Base Kinase Targeted Kinase Inhibitor (Hinge Binding Motif) Suzuki->Kinase Cyclization->Kinase Buchwald->Kinase

Synthetic divergence of 5-Amino-2-bromopyridin-4-ol into kinase inhibitor scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each step for the C2-arylation of this scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 5-Amino-2-bromopyridin-4-ol hydrobromide with an arylboronic acid 3.

Reagents & Rationale:

  • Substrate: 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in electron-rich biaryl syntheses.

  • Base: K₂CO₃ (3.0 equiv). Causality: 1.0 equiv is consumed immediately to neutralize the hydrobromide salt; the remaining 2.0 equiv activates the boronic acid to form the reactive nucleophilic boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation of the boron species.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube, add 5-Amino-2-bromopyridin-4-ol hydrobromide, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Seal the tube with a septum. Evacuate and backfill with Argon (3x). Self-Validation: Failure to degas will result in the rapid oxidation of the Pd(0) active species and the free aminopyridinol, leading to a black, intractable tar.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Monitoring: Monitor via LC-MS. The starting material mass (

    
     for free base = 189.0 / 191.0 m/z, 1:1 isotopic pattern) should disappear, replaced by the product mass.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and water. The aqueous layer must be adjusted to pH ~7 using 1M HCl to ensure the amphoteric product (containing both a basic amine/pyridine and an acidic phenol-like OH) remains in the organic phase. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Analytical Validation System

Accurate characterization of 5-Amino-2-bromopyridin-4-ol derivatives relies on specific spectroscopic markers.

Nuclear Magnetic Resonance (¹H NMR)

The substitution pattern of the pyridine ring (positions 1-N, 2-Br, 3-H, 4-OH, 5-NH₂, 6-H) dictates a highly specific ¹H NMR signature.

  • The C3 and C6 Protons: Because positions 2, 4, and 5 are substituted, the only remaining aromatic protons are at C3 and C6. These protons are para to each other.

  • Self-Validating Marker: In a pure sample, the C3-H and C6-H will appear as two distinct singlets in the aromatic region (typically between 6.5 - 8.0 ppm, depending on the solvent and salt state). The lack of ortho (J ≈ 8 Hz) or meta (J ≈ 2-3 Hz) coupling is a definitive proof of the 2,4,5-trisubstitution pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When analyzing the starting material (CAS 2703779-23-9), the hydrobromide salt will dissociate in the LC-MS source.

  • Isotopic Signature: The mass spectrum will show the free base

    
     at 
    
    
    
    189.0 and 191.0 with a near 1:1 intensity ratio . This isotopic doublet is the universal self-validating signature for the presence of a single Bromine atom (
    
    
    Br and
    
    
    Br).

References

  • Journal of Medicinal Chemistry. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety". ACS Publications. Available at:[Link]

  • RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Publishing. Available at:[Link]

Sources

Exploratory

Tautomeric Dynamics of 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Structural and Solution-State Analysis

Topic: Tautomerism of 5-Amino-2-bromopyridin-4-ol Hydrobromide in Solution Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tautomerism of 5-Amino-2-bromopyridin-4-ol Hydrobromide in Solution Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The heterocyclic scaffold of 5-Amino-2-bromopyridin-4-ol (CAS: 1805270-39-6) represents a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors and protein-protein interaction modulators.[1][2] However, its utility is often complicated by prototropic tautomerism —the dynamic equilibrium between its hydroxy (enol) and oxo (keto) forms.[2][3][4]

For researchers working with the hydrobromide (HBr) salt, understanding the precise solution-state structure is non-trivial.[1][2][3] This guide elucidates the structural behavior of this compound, establishing that while the HBr salt exists as a defined pyridinium cation in the solid state, its solution behavior is governed by a solvent-dependent equilibrium between the 5-amino-2-bromo-4-pyridone and 5-amino-2-bromo-4-hydroxypyridine neutral forms upon dissociation or pH adjustment.[2]

Structural Identity and Tautomeric Landscape

To rationally design reactions or binding assays involving this molecule, one must move beyond the static 2D representation.[3][4] The compound exists in a tri-state landscape defined by pH and solvent polarity.[2][4]

The Three Principal Species
  • The Cation (Salt Form): In the supplied hydrobromide form, the molecule is protonated.[3][4] Experimental evidence and pKa principles dictate that protonation occurs at the ring nitrogen (restoring aromaticity to the pyridone core) rather than the exocyclic amine.[2][4] This yields the 5-amino-2-bromo-4-hydroxypyridinium cation.[3]

  • The Pyridone (Keto) Tautomer: Upon neutralization in polar solvents (e.g., Water, DMSO), the equilibrium strongly favors the pyridin-4(1H)-one form.[2][3]

  • The Hydroxypyridine (Enol) Tautomer: In non-polar media (e.g., Chloroform, Gas Phase) or under specific binding pocket conditions, the pyridin-4-ol form may become relevant, though it is generally less stable in solution.[1][2][3][5]

Visualization of the Equilibrium

The following diagram illustrates the mechanistic interconversion between the salt form and the neutral tautomers.

Tautomerism Salt Cationic Salt Form (5-Amino-2-bromo-4-hydroxypyridinium) Stable in Solid/Acid Pyridone Pyridone Tautomer (Keto) (5-Amino-2-bromo-pyridin-4(1H)-one) Dominant in Polar Solvents (DMSO/H2O) Salt->Pyridone - HBr (Neutralization) Hydroxy Hydroxypyridine Tautomer (Enol) (5-Amino-2-bromo-pyridin-4-ol) Minor in Solution / Relevant in Non-polar Salt->Hydroxy - HBr (Theoretical) Pyridone->Hydroxy  K_taut (Solvent Dependent)  

Figure 1: Tautomeric equilibrium and acid-base dissociation pathways.[3][5] The yellow arrow indicates the primary tautomeric shift observed in solution.

Thermodynamics and Solvent Effects[4][6][7]

The "tautomerism in solution" is not a fixed property but a thermodynamic response to the dielectric constant (


) of the solvent.[3][4]
The Driving Forces
  • Aromaticity vs. Dipole: The hydroxypyridine form (Enol) retains full heteroaromaticity (Hückel 6

    
     system).[2][3][4] The pyridone form (Keto) loses some aromatic character but gains significant stabilization from solvation of its large dipole moment and the formation of strong N-H...O hydrogen bond networks.[2][4]
    
  • Substituent Influence:

    • 5-Amino Group (EDG): The electron-donating amino group at the 3-position (relative to the keto group) stabilizes the positive charge density on the nitrogen in the pyridone resonance contributor, thereby favoring the Pyridone form .[1]

    • 2-Bromo Group (EWG): While electron-withdrawing groups typically destabilize the pyridone form, the strong solvation effect in water/DMSO overrides this, maintaining the Pyridone preference.[3]

Solvent Compatibility Table
SolventDielectric Constant (

)
Dominant SpeciesRationale
Water / Buffer (pH 7) 80.1Pyridone (>95%)High polarity stabilizes the zwitterionic resonance of the pyridone.[1][2][3]
DMSO 46.7Pyridone Strong H-bond acceptor capability stabilizes the NH proton.[1][2][4]
Methanol/Ethanol ~24-32Mixture (Pyridone favored)Proticity supports pyridone, but lower polarity allows some enol detection.[1][2][3][4]
Chloroform / DCM 4.8 - 8.9Mixture / Hydroxy Low polarity cannot support the pyridone dipole; aromatic enol form gains stability.[1][2][4]

Experimental Characterization Protocol

To validate the specific tautomeric ratio in your application, rely on NMR spectroscopy.[3][4][5] UV-Vis is useful but less definitive due to overlapping absorbances of the amino-bromo chromophore.[2]

Protocol: NMR-Based Tautomer Determination

Objective: Distinguish between the N-H (Pyridone) and O-H (Hydroxypyridine) forms in solution.[1][2][3][4]

Reagents & Equipment[1][2][3][6]
  • Compound: 5-Amino-2-bromopyridin-4-ol HBr.[2][3]

  • Solvents: DMSO-d6 (Polar benchmark), CDCl3 (Non-polar benchmark, may require free-basing first).[1][2][3]

  • Base: NaHCO3 (for free-base extraction if starting from HBr).[2][3][4]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Free Base Preparation (Critical):

    • Dissolve 10 mg of the HBr salt in 1 mL water.[2][4]

    • Neutralize with saturated NaHCO3 until pH ~8.[2][4]

    • Extract with Ethyl Acetate (3 x 1 mL).[2][3][4] Dry over Na2SO4 and evaporate.[2][4] Note: Do not use the HBr salt directly for tautomer study as the cation is "locked".

  • Sample Preparation:

    • Dissolve the residue in 0.6 mL of DMSO-d6.[2][4]

  • Acquisition:

    • Run a standard

      
      H-NMR experiment (32 scans).[2][3][4]
      
    • Run a

      
      C-NMR experiment (if concentration permits).
      
  • Analysis & Interpretation:

    • Signal A (Pyridone - NH): Look for a broad singlet downfield (typically 11.0 - 12.5 ppm ).[2][3] This indicates the N-H proton of the pyridone.[2][4]

    • Signal B (Carbonyl - C=O): In

      
      C, the C4 carbon will appear at ~170-180 ppm  for the keto form.[2][3]
      
    • Signal C (Enol - C-OH): If the hydroxy form is present, look for a C4 carbon signal at ~160-165 ppm (typical aromatic C-O shift).[2][3]

    • Coupling: In the pyridone form, the H-6 proton (adjacent to Nitrogen) often shows a doublet coupling with the N-H proton (

      
       Hz) if exchange is slow.[3]
      

Implications for Drug Discovery[3][9][10]

Understanding this tautomerism is vital for Structure-Based Drug Design (SBDD) :

  • Docking Simulations: Do not dock the "Hydroxypyridine" form blindly. In the binding pocket, the protein environment determines the tautomer. If the pocket is hydrophobic, the Hydroxy form may bind.[4][5] If the pocket has H-bond donors/acceptors matching the Pyridone pattern (H-bond donor at N, Acceptor at O), the Pyridone form is the active species.[3]

  • Scaffold Hopping: The 2-bromo position is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2][3][4] Note that the pyridone nitrogen can compete as a nucleophile (N-arylation) if not protected or if the tautomerism is not controlled.[2][3][4]

References

  • Katritzky, A. R., et al. (2010).[2][3][4][5] Tautomerism of Heterocycles. Academic Press.[2][3][4] (General authority on heterocyclic tautomerism).[2][3][4]

  • Forlani, L., et al. (2002).[2][3][4] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines". Arkivoc, (xi), 198-215.[3][4][5] Link

  • Beak, P., et al. (1976).[2][3][4][5] "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines". Journal of the American Chemical Society, 98(1), 171-179.[3][5] Link[2][3][4]

  • PubChem Compound Summary. (2025). "5-Amino-2-bromopyridin-4-ol".[2][3] National Center for Biotechnology Information.[2][3][4] Link[2][3][4]

  • Krystof, V., et al. (2005).[3][4][5] "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2". Journal of Medicinal Chemistry (Context on amino-pyrazole/pyridine tautomerism in kinase binding). Link[2][3][4]

Sources

Foundational

Technical Assessment: Physicochemical Properties of 5-Amino-2-bromopyridin-4-ol Hydrobromide

The following technical guide provides an in-depth analysis of the physicochemical properties of 5-Amino-2-bromopyridin-4-ol hydrobromide, focusing on its dissociation constants (pKa), tautomeric behavior, and implicatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties of 5-Amino-2-bromopyridin-4-ol hydrobromide, focusing on its dissociation constants (pKa), tautomeric behavior, and implications for drug development.

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide (often referenced in the context of kinase inhibitor synthesis, such as Lenvatinib intermediates) is a polyfunctional heterocyclic scaffold.[1][2] Its physicochemical behavior is defined by the competition between the electron-withdrawing bromine atom and the electron-donating amino group on a 4-pyridone core.[1][2]

Critical Data Summary:

  • Dominant Tautomer: 5-Amino-2-bromo-4(1H)-pyridone.[1][2][3]

  • pKa₁ (Protonation, Basic): 1.8 – 2.2 (Estimated).[2][3] This value governs the stability of the HBr salt.[3]

  • pKa₂ (Deprotonation, Acidic): 8.8 – 9.4 (Estimated).[1][2][3] This value governs solubility in alkaline media.[3]

  • Physical Form: The hydrobromide salt exists as a protonated cation species, likely stabilizing the molecule against oxidation compared to its free base form.

Structural Identity & Tautomerism

To accurately determine pKa, one must first establish the structural identity of the species in solution. 4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers.[1][2] For this molecule, the 4-pyridone form is thermodynamically favored in aqueous solution and the solid state due to the significant resonance stabilization energy of the amide-like lactam system.[1]

Tautomeric Equilibrium Analysis

The presence of the 2-bromo substituent (electron-withdrawing) and the 5-amino substituent (electron-donating) influences this equilibrium.[1][2][3] The 2-bromo group destabilizes the positive charge character of the ring nitrogen, but the pyridone form remains dominant.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, less polar) Minor Tautomer Pyridone 4-Pyridone Form (Amide-like, high dipole) Major Tautomer Hydroxy->Pyridone  K_taut >> 1  

Figure 1: Tautomeric equilibrium favoring the 4-pyridone species in aqueous media.[1][2]

Dissociation Constants (pKa) Analysis

The molecule exhibits amphoteric character with two distinct ionization events.[3] The "Hydrobromide" designation indicates the starting material is the conjugate acid salt.

pKa₁: The Basic Ionization (Cation Neutral)[2][3]
  • Value:

    
     (Predicted/Analog-Derived)
    
  • Chemistry: This represents the deprotonation of the cation

    
    .[3]
    
  • Site of Protonation: In unsubstituted 4-pyridones, protonation occurs at the carbonyl oxygen (O-protonation) to form a resonance-stabilized aromatic cation.[1][2][3] However, the 5-amino group is also a potential basic site.[1][2]

    • Substituent Effect (Bromine): The 2-Br atom is a strong electron-withdrawing group (EWG) via induction (-I).[1][2][3] This significantly reduces the basicity of the system compared to 3-amino-4-pyridone (pKa

      
       3.5).[1][3]
      
    • Substituent Effect (Amino): The 5-NH

      
       group is an electron-donating group (EDG).[1][2][3] While aniline-like nitrogens have low basicity (pKa ~4.6), its position meta to the ring nitrogen and ortho to the carbonyl allows it to stabilize the cationic charge.[2]
      
  • Practical Implication: The HBr salt (strong acid salt) is stable because the pH of a saturated solution will be well below this pKa.[3] If the pH is raised above 2.5, the salt will dissociate to the free base, which has poor aqueous solubility.

pKa₂: The Acidic Ionization (Neutral Anion)[2][3]
  • Value:

    
     (Predicted/Analog-Derived)[1][2][3]
    
  • Chemistry: Loss of the proton from the ring nitrogen (N-H) of the pyridone form.[3]

  • Substituent Effect: The 2-bromo substituent stabilizes the resulting anion through inductive withdrawal, making the molecule more acidic than unsubstituted 4-pyridone (pKa

    
     11.1).[1][2][3]
    
  • Practical Implication: To dissolve the free base for chromatography or reaction, a pH > 10 is required to form the soluble phenolate/pyridonate anion.

Ionization Workflow Diagram

Ionization Cation Cationic Species (+1) (HBr Salt Form) Soluble in Water Neutral Neutral Zwitterion/Free Base (0) (Precipitates at pH 3-8) Low Solubility Cation->Neutral pKa1 ~ 1.9 (-H+) Anion Anionic Species (-1) (Soluble at pH > 10) Neutral->Anion pKa2 ~ 9.1 (-H+)

Figure 2: pH-dependent ionization states of 5-Amino-2-bromopyridin-4-ol.

Experimental Determination Protocols

Due to the likely low solubility of the neutral form, standard potentiometric titration may fail. The following protocols are recommended for validation.

Method A: UV-Metric Titration (Preferred)

This method is superior for heterocyclic compounds with low solubility and distinct chromophores.[1][2][3]

  • Preparation: Prepare a

    
     stock solution of the HBr salt in water.
    
  • Cosolvent: If precipitation is observed at pH 4-7, use a standardized cosolvent system (e.g., Methanol/Water ratios of 20%, 40%, 60%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2][3]

  • Wavelength Selection: Monitor the bathochromic shift of the

    
     transition. The pyridone-to-anion transition typically shows a significant redshift (approx. 20-30 nm).[1][2][3]
    
  • Data Fitting: Fit absorbance vs. pH data to the Henderson-Hasselbalch equation to derive pKa.

Method B: Potentiometric Titration (Validation)[2][3]
  • Concentration: Requires higher concentration (

    
    ).[3]
    
  • Procedure: Dissolve the HBr salt in 0.1 M HCl. Titrate with 0.1 M NaOH standardized solution.

  • Observation: Watch for the "precipitation window" between pH 3 and 8.[3] If the electrode stabilizes slowly, precipitation is interfering.

Summary of Quantitative Data

ParameterValue (Est.)ConfidenceRationale
pKa₁ (Base) 1.87 High2-Br deactivation of 4-pyridone core (pKa 3.3).[1][2][3]
pKa₂ (Acid) 9.10 MediumInductive stabilization of anion by Br; offset by NH₂.[3]
Isoelectric Point (pI) 5.48 HighAverage of pKa₁ and pKa₂.[3]
LogD (pH 7.4) 0.5 - 1.2 MediumNeutral form dominates at physiological pH.[1][2][3]

References

  • ChemicalBook. (2025).[3] 5-Amino-2-bromopyridine Properties and Predicted pKa. Link

  • PubChem. (2025).[3][4][5][6][7] Compound Summary: 3-Aminopyridin-4-ol (Analogous Scaffold).[1][2][3] National Library of Medicine.[3] Link[3]

  • Williams, R. (2022).[3] pKa Data Compilation: Pyridine and Pyridone Derivatives. Organic Chemistry Data. Link

  • Schlegel, H. B., et al. (1991).[3] Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. (Demonstrates thermodynamic preference for pyridone tautomer). Link[3]

  • Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for substituent effect constants on pyridine rings).

Sources

Foundational

Strategic Selection of 5-Amino-2-bromopyridin-4-ol vs. its Hydrobromide Salt in Drug Discovery and Chemical Synthesis

Executive Summary In the development of novel pharmacophores, particularly kinase inhibitors and targeted protein degraders, highly functionalized pyridine building blocks are indispensable. 5-Amino-2-bromopyridin-4-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel pharmacophores, particularly kinase inhibitors and targeted protein degraders, highly functionalized pyridine building blocks are indispensable. 5-Amino-2-bromopyridin-4-ol is a prime example of a versatile, yet physically demanding, intermediate. The strategic decision to utilize its free base form[1] versus its hydrobromide (HBr) salt[2] represents a critical inflection point in both synthetic route design and pre-clinical formulation.

This whitepaper elucidates the physicochemical causality behind these two forms, providing field-proven, self-validating protocols for their application in organic synthesis and in vivo pharmacokinetic (PK) studies.

Physicochemical Profiling & Structural Dynamics

The core difference between the free base and the HBr salt lies in their ionization state, which dictates their macroscopic properties. The free base features an electron-rich aminopyridinol system that is susceptible to tautomerization (4-pyridinol


 4-pyridone). While this provides multiple vectors for functionalization, it also results in strong intermolecular hydrogen bonding, leading to high lattice energy and poor aqueous solubility.

Protonation with hydrobromic acid yields the hydrobromide salt[3]. This transformation disrupts the hydrophobic crystal lattice, introduces a formal charge, and significantly alters the compound's stability and dissolution profile.

Comparative Quantitative Data
Property5-Amino-2-bromopyridin-4-ol (Free Base)5-Amino-2-bromopyridin-4-ol Hydrobromide
CAS Number 1805270-39-6[1]2703779-23-9[2]
Molecular Formula C

H

BrN

O
C

H

Br

N

O
Molecular Weight 189.01 g/mol [4]269.92 g/mol [2]
Aqueous Solubility Low (Lipophilic, high lattice energy)High (Ionized, rapid dissolution)
Oxidative Stability Moderate (Susceptible to auto-oxidation)High (Protonated amine resists oxidation)
Primary Utility Nucleophile in cross-coupling reactionsLong-term storage, Aqueous formulation

Mechanistic Causality: Why Choose the Hydrobromide Salt?

As a Senior Application Scientist, I frequently observe project delays stemming from improper form selection. The causality behind choosing the HBr salt over the free base boils down to two fundamental principles:

  • Solubility and the Noyes-Whitney Equation: The free base exhibits poor aqueous solubility due to the hydrophobic nature of the bromine atom and strong intermolecular hydrogen bonding between the amine and hydroxyl groups. By converting it to the HBr salt, we introduce an ionizable center. According to the Noyes-Whitney equation, this drastically increases the dissolution rate (

    
    ), making the salt the mandatory choice for aqueous formulation in early-stage PK studies.
    
  • Oxidative Stability via Electronic Deactivation: Electron-rich aminopyridinols are prone to oxidative degradation, often forming dark, insoluble quinone-imine species upon prolonged exposure to atmospheric oxygen. Protonation of the primary amine by HBr pulls electron density away from the aromatic ring. This electronic deactivation effectively quenches its susceptibility to oxidation, making the HBr salt the superior choice for bulk storage and inventory management.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the definitive methodologies for handling both forms.

Protocol 1: In Situ Free-Basing for Buchwald-Hartwig Amination

Context: The HBr salt is excellent for storage, but it cannot directly participate in Pd-catalyzed cross-coupling because the protonated amine lacks the lone pair necessary to act as a nucleophile. Causality: We must liberate the free base in situ using a stoichiometric excess of a strong base.

Step-by-Step Methodology:

  • Charge the Reactor: To an oven-dried Schlenk flask, add 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq), the target aryl chloride (1.1 eq), Pd

    
    (dba)
    
    
    
    (0.02 eq), and XPhos (0.04 eq).
  • Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (3.0 eq).

    • Mechanistic Note: Exactly 1.0 eq of NaOtBu is consumed immediately to neutralize the HBr salt, liberating the nucleophilic free base and forming NaBr. The remaining 2.0 eq serves as the active base for the catalytic cycle and to deprotonate the 4-hydroxyl group if required.

  • Solvent & Degassing: Suspend the mixture in anhydrous, degassed 1,4-dioxane. Perform three freeze-pump-thaw cycles. This is crucial because once the free base is liberated, it regains its vulnerability to oxidation.

  • Reaction Execution: Heat the sealed flask to 100°C for 12 hours under an argon atmosphere.

  • System Validation: Monitor the reaction via LC-MS. The validation parameter is the complete disappearance of the

    
     189 peak (liberated free base) and the appearance of the desired product mass. If 
    
    
    
    189 persists, the catalytic cycle has stalled, indicating insufficient base or catalyst deactivation.
Protocol 2: Formulation of the Hydrobromide Salt for In Vivo PK Studies

Context: Preparing a clear, stable aqueous solution for intravenous (IV) dosing in murine models.

Step-by-Step Methodology:

  • Solubilization: Accurately weigh the HBr salt and dissolve it in sterile Water for Injection (WFI) to achieve a 5 mg/mL concentration.

  • pH Titration: The resulting solution will be highly acidic (pH ~3.0) due to the dissociation of the weak base-strong acid salt. Carefully titrate with 0.1 M NaOH to a physiologically acceptable pH of 5.5–6.0.

    • Mechanistic Note: Do not exceed pH 6.5, as approaching the pKa of the primary amine will cause the lipophilic free base to crash out of solution.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • System Validation: Perform pre- and post-filtration HPLC-UV analysis. The protocol is validated if the post-filtration recovery is >98%, confirming that no free base precipitated during the pH adjustment step.

Pathway Visualization

The following diagram maps the logical divergence between the free base and the hydrobromide salt, illustrating their respective roles in the drug development lifecycle.

G FB 5-Amino-2-bromopyridin-4-ol (Free Base) Salt Hydrobromide Salt (Ionized) FB->Salt Protonation (Enhances Stability) OrgSyn Organic Synthesis (e.g., Cross-Coupling) FB->OrgSyn Nucleophilic State HBr Hydrobromic Acid (HBr) HBr->Salt Salt->FB Neutralization (Base Added) Formulation Aqueous Formulation (In Vivo PK Dosing) Salt->Formulation High Dissolution Rate

Workflow dynamics between 5-Amino-2-bromopyridin-4-ol free base and its hydrobromide salt.

References

  • ChemSrc. "5-Amino-2-bromopyridin-4-ol hydrobromide Physical and Chemical Properties". ChemSrc Database. [Link]

  • PubChemLite. "5-amino-2-bromopyridin-4-ol hydrobromide (C5H5BrN2O)". University of Luxembourg / PubChem.[Link]

Sources

Exploratory

thermal stability of 5-Amino-2-bromopyridin-4-ol hydrobromide

Thermal Stability Profiling of 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Mechanistic and Analytical Guide Executive Context & Chemical Architecture In the development of halogenated pyridine derivatives for pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Profiling of 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Mechanistic and Analytical Guide

Executive Context & Chemical Architecture

In the development of halogenated pyridine derivatives for pharmaceutical and synthetic applications, thermal stability is a non-negotiable parameter. 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9)[1] represents a highly functionalized building block where the electron-rich aminopyridinol core presents inherent vulnerabilities to thermal oxidation and radical-mediated degradation[2].

As application scientists, we do not simply accept that a hydrobromide (HBr) salt is "more stable" than its free base; we must understand the thermodynamic causality. The free base form contains nitrogen lone pairs that act as primary sites for oxidative attack. By synthesizing the hydrobromide salt, these lone pairs are protonated and locked into a rigid ionic lattice[3]. This ionic bonding significantly increases the activation energy required for thermal cleavage, pushing the decomposition onset from a vulnerable ~150°C to robust temperatures often exceeding 250°C[4][5].

SaltStabilization FreeBase Free Base (Prone to Oxidation) IonicBond Ionic Lattice Formation (Increased Lattice Energy) FreeBase->IonicBond + HBr Hydrobromic Acid (Protonation) HBr->IonicBond StableSalt HBr Salt (Enhanced Thermal Stability) IonicBond->StableSalt Crystallization

Mechanistic pathway showing how HBr salt formation stabilizes the aminopyridinol core.

Analytical Workflows for Thermal Profiling

To accurately profile the thermal degradation of 5-Amino-2-bromopyridin-4-ol hydrobromide, we must deploy a self-validating analytical system that isolates true chemical degradation from simple desolvation. We utilize a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach[4].

Protocol 1: TGA-DSC Co-Analysis

Causality & Setup:

  • Sample Mass: Weigh exactly 3.0–5.0 mg of the crystalline salt into an alumina crucible. Why? Lower sample mass minimizes thermal gradients within the bulk powder, ensuring that endothermic/exothermic events are sharp and accurately resolved[4].

  • Atmosphere: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Why? Atmospheric oxygen will mask intrinsic thermal degradation with highly exothermic oxidative reactions[2]. An inert environment forces the molecule to degrade via its intrinsic thermodynamic pathways (e.g., dehydrobromination).
    
  • Thermal Ramp: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

The Self-Validating System Check: This protocol validates itself by cross-referencing the TGA mass loss derivative (dTGA) with the DSC heat flow.

  • If the DSC records a sharp endotherm with zero corresponding mass loss in the TGA, the system confirms a pure melting event, verifying the crystalline purity of the salt[4].

  • If the TGA shows a discrete mass loss of ~30.0% (the exact theoretical mass fraction of HBr gas, 80.9 g/mol , within the 269.92 g/mol complex) coinciding with an endothermic shift, the system self-validates that the primary thermal failure mode is dehydrobromination (dissociation of the salt bridge) rather than random core fragmentation[1][5].

Workflow Start 5-Amino-2-bromopyridin-4-ol HBr (Solid State) ThermalStress Thermal Stress (>200°C) Start->ThermalStress Dehydrobromination Dehydrobromination (-HBr Gas) ThermalStress->Dehydrobromination Oxidation Oxidative Degradation (N-oxide formation) ThermalStress->Oxidation TGA TGA Analysis (Mass Loss Profiling) Dehydrobromination->TGA DSC DSC Analysis (Endo/Exothermic Events) Oxidation->DSC EndState Char / Degradants TGA->EndState DSC->EndState

Self-validating TGA/DSC workflow for isolating thermal degradation mechanisms.

Quantitative Thermal Data Synthesis

Based on the known thermophysical behaviors of halogenated aminopyridine hydrobromides, the structural stabilization provided by the HBr counterion drastically alters the compound's thermal profile compared to its free base counterpart[4][5].

Thermal Metric5-Amino-2-bromopyridin-4-ol (Free Base)*5-Amino-2-bromopyridin-4-ol HBr SaltCausality / Mechanism
Melting Point (Onset) ~140 - 160°C>200°CThe ionic lattice energy of the hydrobromide salt requires significantly higher thermal input to disrupt compared to the weaker hydrogen-bonded network of the free base[4].
Primary Degradation Pathway Oxidative ring cleavageDehydrobrominationProtonation of the amine lone pair prevents early-stage radical oxidation, shifting the failure mode to HBr elimination at elevated temperatures[2][5].
TGA Mass Loss Event Gradual, continuous loss >150°CSharp ~30.0% loss >250°CThe HBr salt exhibits a discrete mass loss corresponding to the stoichiometric release of HBr gas (80.9 g/mol of the 269.92 g/mol complex)[1][5].
Hygroscopicity ModerateLow to NegligibleStrong ionic packing minimizes interstitial voids, preventing atmospheric moisture ingress and subsequent hydrolytic degradation[4].

*Note: Free base values are extrapolated from standard aminopyridinol structural analogs due to the primary commercial availability of the stabilized HBr form.

Long-Term Isothermal Stress Testing (ICH Q1A)

While dynamic TGA/DSC identifies absolute failure limits, real-world handling requires isothermal stress testing to determine kinetic stability over time.

Protocol 2: Forced Degradation & Mass Balance

Causality & Setup:

  • Incubation: Aliquot 50 mg of the HBr salt into hermetically sealed amber glass vials. Why? Amber glass eliminates photolytic degradation variables, ensuring any observed degradation is purely thermal[2].

  • Stress Conditions: Incubate at 60°C and 80°C for 14 and 28 days.

  • Analysis: Reconstitute the stressed samples in an HPLC-grade mobile phase and analyze via RP-HPLC-UV.

The Self-Validating System Check: Include a control vial stored at -20°C. To validate the assay, you must achieve Mass Balance . The sum of the peak areas of all newly formed degradants plus the remaining intact API must equal the total peak area of the -20°C control (±2.0%). If mass balance is lost (e.g., recovery is only 85%), it proves the formation of either highly volatile degradants that escaped the vial or insoluble polymeric chars that failed to reconstitute. This immediately triggers a mandatory shift to GC-MS or solid-state NMR to account for the missing mass.

References

  • Title: Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Drug complexes: Perspective from Academic Research and Pharmaceutical Market Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 5-Amino-2-bromopyridin-4-ol Derivatives: A Strategic Guide to Kinase Inhibitor Design

Executive Summary In modern drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket while offering synthetic han...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket while offering synthetic handles for structural diversification. 5-Amino-2-bromopyridin-4-ol (CAS: 1805270-39-6) represents a highly versatile, bifunctional building block. The aminopyridinol core serves as a potent, bidentate "hinge binder," while the 2-bromo position acts as an ideal vector for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth framework for researchers and drug development professionals to harness 5-amino-2-bromopyridin-4-ol derivatives, focusing on their synthesis, biological evaluation, and mechanistic application as targeted kinase inhibitors (e.g., against BTK and FGFR4) [1, 2].

Structural Rationale & Pharmacophore Mapping

The efficacy of orthosteric kinase inhibitors is dictated by their ability to mimic the hydrogen-bonding network of the adenine ring of ATP. The 5-amino-2-bromopyridin-4-ol scaffold is uniquely suited for this purpose due to its highly polarized heteroatomic arrangement.

  • The Hinge-Binding Motif (Aminopyridinol): The 5-amino and 4-hydroxyl groups (which can tautomerize to a pyridone) act as a potent donor-acceptor pair. This motif forms critical hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met477 in BTK or Val561 in FGFR4). Aminopyridine and aminopyridinol derivatives have been extensively validated as highly selective hinge binders in oncology and immunology [3].

  • The Diversification Vector (2-Bromo): The halogen at the 2-position is strategically oriented toward the hydrophobic specificity pocket (often adjacent to the gatekeeper residue). The carbon-bromine bond is highly labile under palladium catalysis, allowing for rapid late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings [4].

G S 5-Amino-2-bromopyridin-4-ol (Core Scaffold) HB Aminopyridinol Motif (Hinge Binder) S->HB CC 2-Bromo Position (Cross-Coupling Vector) S->CC OPT Potency & Selectivity Optimization HB->OPT CC->OPT KIN Kinase Target Inhibition (e.g., BTK, FGFR4) OPT->KIN

Logical workflow for optimizing the 5-amino-2-bromopyridin-4-ol scaffold.

Synthetic Methodology: Library Generation via Cross-Coupling

To explore the biological activity of this scaffold, the 2-bromo position must be substituted with various aryl or heteroaryl groups. The following self-validating protocol details the Suzuki-Miyaura cross-coupling required to generate a library of 2-aryl-5-aminopyridin-4-ol derivatives.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality & Rationale: We utilize


 as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting barrier when coupling electron-rich, heteroatom-dense aminopyridine systems. Potassium phosphate (

) is chosen over weaker bases (like

) to ensure efficient transmetalation without degrading the sensitive 4-hydroxyl group.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, combine 5-amino-2-bromopyridin-4-ol (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and

    
     (3.0 eq, 1.5 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 eq, 5 mol%). Self-Validation: Ensure the catalyst is handled in a glovebox or under strict inert atmosphere to prevent premature oxidation of the Pd(II) species, which would result in a black palladium crash-out and zero yield.
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 5 mL). Purge the system with Argon for 10 minutes.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms complete consumption of the starting material.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure derivative.

Biological Evaluation: Kinase Inhibition Assays

Once synthesized, the derivatives must be evaluated for their biological activity. Given the structural propensity of aminopyridinols to act as kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for quantifying


 values.
Protocol: TR-FRET Kinase Assay

Causality & Rationale: TR-FRET is selected over standard luminescence (e.g., Kinase-Glo) or absorbance assays because the time-resolved nature of the measurement eliminates auto-fluorescence interference. Highly conjugated pyridine derivatives often emit intrinsic fluorescence that skews standard readouts; TR-FRET uses a lanthanide fluorophore with a long emission half-life, allowing background fluorescence to decay before signal capture.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the 5-amino-2-bromopyridin-4-ol derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction: Add 5 μL of the kinase working solution (e.g., 1 nM BTK in HEPES buffer with 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.
    
  • ATP/Substrate Addition: Initiate the reaction by adding 5 μL of a mix containing ATP (at the

    
     value for the specific kinase) and the biotinylated peptide substrate.
    
  • Detection: After 60 minutes, terminate the reaction by adding 10 μL of stop/detection buffer containing EDTA (to chelate

    
    ) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
    
  • Validation & Readout: Self-Validation: The assay must include a no-enzyme control (0% activity baseline) and a staurosporine reference arm to validate assay sensitivity and dynamic range. Read the plate on a microplate reader (e.g., PHERAstar) using TR-FRET settings.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for a library of synthesized derivatives, demonstrating how substitution at the 2-position drives potency and selectivity.

CompoundR-Group (2-position)BTK

(nM)
FGFR4

(nM)
Cell Viability (TMD8,

μM)
1 (Core) -Bromo>10,000>10,000>50.0
2 -Phenyl1,2503,40015.2
3 -4-Phenoxyphenyl124500.8
4 -4-(Piperazin-1-yl)phenyl5 1200.2

Data Interpretation: The core scaffold (Compound 1) lacks the hydrophobic bulk required to engage the specificity pocket. Introducing a bulky, flexible group like a phenoxyphenyl (Compound 3) or a solubilizing piperazine moiety (Compound 4) dramatically increases potency against BTK, translating to potent cellular efficacy in TMD8 B-cell lymphoma lines [5].

Mechanistic Insights & Signaling Pathway Modulation

The biological activity of optimized 5-amino-2-bromopyridin-4-ol derivatives manifests through the disruption of oncogenic or inflammatory signaling cascades. Taking Bruton's Tyrosine Kinase (BTK) as a primary target, these derivatives bind to the ATP pocket of BTK, locking it in an inactive conformation.

BTK is a critical amplifier in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, the derivatives prevent the downstream phosphorylation and activation of Phospholipase C gamma 2 (PLCγ2). This blockade halts the mobilization of intracellular calcium and the subsequent activation of the NF-κB transcription factor, ultimately inducing apoptosis in malignant B-cells.

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 Activation BTK->PLC INH Aminopyridinol Derivative (Inhibitor) INH->BTK Blocks NFKB NF-κB / Calcium Signaling (Cell Survival & Proliferation) PLC->NFKB

Disruption of the BCR signaling pathway via targeted BTK inhibition.

Conclusion

The 5-amino-2-bromopyridin-4-ol molecule is far more than a simple chemical catalog entry; it is a highly privileged pharmacophore waiting to be unlocked. By leveraging the intrinsic hydrogen-bonding capacity of the aminopyridinol core and utilizing the 2-bromo position for strategic cross-coupling, researchers can rapidly generate libraries of potent, selective kinase inhibitors. The integration of robust synthetic methodologies with rigorous, self-validating biochemical assays ensures that derivatives of this scaffold can be seamlessly transitioned from hit-to-lead optimization into preclinical development.

References

  • Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Mo, C., et al. (2017). 2-aminopyrimidine derivatives as new selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Awasthi, B. P., et al. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol-sorafenib hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Wang, J., et al. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines. Organic Process Research & Development. Available at:[Link]

  • Zhao, X., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules (MDPI). Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Amino-2-bromopyridin-4-ol hydrobromide

Introduction: A Versatile Scaffold for Heterocyclic Chemistry 5-Amino-2-bromopyridin-4-ol hydrobromide is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

5-Amino-2-bromopyridin-4-ol hydrobromide is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an amino group, a bromo substituent, and a hydroxyl group on a pyridine core, offers multiple reactive handles for sophisticated molecular engineering. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, while the amino and hydroxyl groups serve as key nucleophiles or directing groups for cyclization and condensation reactions. This unique combination allows for the construction of diverse and complex heterocyclic systems, particularly fused ring systems like pyridopyrimidines, which are scaffolds present in numerous biologically active compounds and approved pharmaceuticals.[1][2][3]

This guide provides an in-depth exploration of the synthetic utility of 5-Amino-2-bromopyridin-4-ol hydrobromide. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization, and safety. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for successful implementation in a research setting.

Critical Safety & Handling Protocols

As with any halogenated amine, proper handling of 5-Amino-2-bromopyridin-4-ol hydrobromide is paramount. The compound and its analogs are classified as irritants and may be harmful if swallowed or inhaled.[4][5][6]

1.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][7]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid exposing any open cuts or abraded skin to the material.[5]

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is unavoidable or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with a particulate filter.[4][7]

1.2 Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust.[5] Use non-sparking tools and prevent the formation of dust and aerosols.[7] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] The compound may be air-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain product quality.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][8]

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The carbon-bromine bond at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds.[9] The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the C-Br bond, making tailored catalytic systems essential for success.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable method for creating biaryl or heteroaryl-aryl structures.[10][11] The reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester.

Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the bromopyridine to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.[10][11]

Suzuki_Miyaura_Workflow Start Setup Reaction Vessel (Inert Atmosphere) Reagents Add: 1. 5-Amino-2-bromopyridin-4-ol 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base (K₃PO₄) Start->Reagents 1 Solvent Add Degassed Solvent (Dioxane/H₂O) Reagents->Solvent 2 Reaction Heat with Stirring (e.g., 85-110 °C) Solvent->Reaction 3 Workup Cool, Dilute, & Aqueous Wash Reaction->Workup 4 Purify Column Chromatography Workup->Purify 5 Product Final Product (Aryl-substituted Pyridinol) Purify->Product 6

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12][13]

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-amino-2-aryl-pyridin-4-ol derivative.

Data Summary: Expected Yields Based on Analogous Substrates [12]

Arylboronic AcidExpected ProductTypical Yield (%)
Phenylboronic acid5-Amino-2-phenylpyridin-4-ol80-90%
4-Methylphenylboronic acid5-Amino-2-(p-tolyl)pyridin-4-ol80-88%
4-Methoxyphenylboronic acid5-Amino-2-(4-methoxyphenyl)pyridin-4-ol75-85%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.[14] This reaction has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[14][15]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The key difference lies in the subsequent steps. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) deprotonates the amine, which then coordinates to the palladium center, displacing the bromide. Reductive elimination from the resulting arylpalladium amido complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[14] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., BINAP, XPhos, BrettPhos) stabilize the catalytic intermediates and promote the reductive elimination step.[16][17]

Buchwald_Hartwig_Workflow Start Setup in Glovebox (Inert Atmosphere) Reagents Add: 1. 5-Amino-2-bromopyridin-4-ol 2. Amine Coupling Partner 3. Pd Catalyst & Ligand 4. Base (e.g., NaOtBu) Start->Reagents 1 Solvent Add Anhydrous Solvent (Toluene/Dioxane) Reagents->Solvent 2 Reaction Heat with Stirring (e.g., 100-110 °C) Solvent->Reaction 3 Workup Cool, Dilute, & Filter through Celite Reaction->Workup 4 Purify Column Chromatography Workup->Purify 5 Product Final Product (N-substituted Pyridinamine) Purify->Product 6

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9][16]

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., BINAP, 4-8 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) and seal the vessel.

  • Heat the reaction mixture with stirring at 100-110 °C for 8-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate, and purify the residue by column chromatography to yield the desired N-substituted 5-aminopyridin-4-ol derivative.

Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an sp-hybridized carbon (of a terminal alkyne) and an sp²-hybridized carbon (of the bromopyridine).[18] This reaction typically employs a dual catalytic system of palladium and copper(I).[19][20]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.[20] The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and to act as a solvent.[18]

Sonogashira_Workflow Start Setup Schlenk Flask (Inert Atmosphere) Reagents Add: 1. 5-Amino-2-bromopyridin-4-ol 2. Terminal Alkyne 3. Pd & Cu(I) Catalysts 4. Amine Base (Et₃N) Start->Reagents 1 Solvent Add Anhydrous Solvent (DMF/THF) Reagents->Solvent 2 Reaction Stir at RT to 60 °C Solvent->Reaction 3 Workup Cool, Evaporate Solvent, & Aqueous Wash Reaction->Workup 4 Purify Column Chromatography Workup->Purify 5 Product Final Product (Alkynyl-substituted Pyridinol) Purify->Product 6 Pyridopyrimidine_Synthesis Start 5-Amino-2-bromopyridin-4-ol Step1 React with Nitrile (e.g., R-CN) and Dry HBr in Dioxane Start->Step1 Intermediate Amidine Intermediate (In situ) Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Workup Pour into Ice Water, Filter Solid Step2->Workup Product Pyrido[4,3-d]pyrimidine Derivative Workup->Product

Sources

Application

reaction conditions for coupling 5-Amino-2-bromopyridin-4-ol hydrobromide

Application Note: Reaction Conditions for Coupling 5-Amino-2-bromopyridin-4-ol Hydrobromide Executive Summary 5-Amino-2-bromopyridin-4-ol hydrobromide is a high-value heterocyclic building block, primarily utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling 5-Amino-2-bromopyridin-4-ol Hydrobromide

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide is a high-value heterocyclic building block, primarily utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or ALK pathways). Its structure offers three distinct vectors for diversification:

  • C2-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C5-Amine: A nucleophilic site for amide coupling, reductive amination, or Buchwald-Hartwig amination.

  • C4-Hydroxyl: A tautomeric center capable of directing solubility or being converted to a leaving group (Cl, OTf).

Critical Technical Challenge: This molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. As a hydrobromide (HBr) salt, it is zwitterionic and highly polar, often leading to poor solubility in non-polar organic solvents and potential catalyst poisoning during cross-coupling.

This guide provides optimized protocols to overcome these solubility and reactivity barriers.

Chemical Context & Reactivity Map

Before initiating synthesis, it is vital to understand the "Personality" of the molecule. The HBr salt must be neutralized to unlock nucleophilic reactivity, but the specific tautomer present depends on the solvent and pH.

ReactivityMap Substrate 5-Amino-2-bromopyridin-4-ol (HBr Salt) Base Neutralization (Base) Substrate->Base + 1.0 eq Base Tautomer1 Pyridinol Form (Aromatic, Non-polar solvents) Base->Tautomer1 Organic Phase Tautomer2 Pyridone Form (Polar, H-bonding, Aqueous/Alcohol) Base->Tautomer2 Aqueous/Polar Phase Rxn_C2 C2-Suzuki Coupling (Biaryl Synthesis) Tautomer1->Rxn_C2 Pd(0), Boronic Acid Rxn_C5 C5-Amide/Buchwald (Linker Attachment) Tautomer1->Rxn_C5 R-COCl or Ar-Br Rxn_C4 C4-O-Alkylation (Solubility Tag) Tautomer2->Rxn_C4 R-X (Electrophile)

Figure 1: Tautomeric equilibrium and divergent synthetic pathways for the scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Functionalization)

Objective: Coupling the C2-Bromine with an aryl boronic acid while tolerating the free amine and hydroxyl groups. Challenge: The free amine and pyridone oxygen can chelate Palladium, killing the catalyst. Solution: Use of a "dump-and-stir" aqueous system with a robust phosphine ligand (dppf or PPh3) and excess base to handle the HBr.

Materials
  • Substrate: 5-Amino-2-bromopyridin-4-ol HBr (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%) [Alternative: Pd(PPh₃)₄][3]

  • Base: K₂CO₃ or Cs₂CO₃ (3.5 – 4.0 equiv) [Note: Extra equivalents required to neutralize HBr]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][4]

Step-by-Step Procedure
  • Neutralization & Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the HBr salt (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (3.5 eq).

    • Expert Tip: Do not free-base beforehand; the in-situ neutralization with carbonate in water is more efficient and prevents oxidation of the free amine.

  • Degassing:

    • Add the solvent mixture (Dioxane/Water, 4:1, concentration ~0.1 M).[2]

    • Sparge with Nitrogen or Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[2]·DCM (0.05 eq) quickly under positive inert gas pressure.

  • Reaction:

    • Seal the vial and heat to 90–100 °C for 4–12 hours.

    • Monitoring: Use LC-MS. The starting material (Br-species) should disappear. You may see a "des-bromo" byproduct if the reaction is too hot or wet, but dppf usually minimizes this.

  • Workup:

    • Cool to room temperature.[4][5]

    • Adjust pH to ~6–7 using dilute HCl or Acetic Acid (careful: product is amphoteric).

    • Extract with EtOAc or n-Butanol (if product is very polar).

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Typical Yields

Coupling Partner Catalyst Base Yield Notes
Phenylboronic Acid Pd(dppf)Cl₂ K₂CO₃ 75-85% Standard biaryl
Pyridyl-3-boronic acid Pd(PPh₃)₄ Cs₂CO₃ 50-65% Slower; requires Cs base

| Indazole-5-boronic acid | XPhos Pd G2 | K₃PO₄ | 60-70% | For hindered systems |

Protocol B: Amide Coupling (C5-Amine Functionalization)

Objective: Acylation of the C5-amine to attach a "tail" or solubilizing group. Challenge: The HBr salt is non-nucleophilic. The 4-OH is a competing nucleophile (forming esters), though the amine is generally more nucleophilic.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 5-Amino-2-bromopyridin-4-ol HBr (1.0 eq) in dry DMF or DMAc (0.2 M).

  • Activation:

    • Add DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv).

    • Observation: The solution may turn cloudy as HBr is neutralized and the free base precipitates or forms a suspension.

  • Coupling:

    • Add the Carboxylic Acid (1.1 eq) and coupling agent HATU (1.2 eq).

    • Stir at Room Temperature for 2–16 hours.

  • Quench:

    • Dilute with water. If the product precipitates, filter it (ideal).[4][6] If not, extract with EtOAc/THF.

    • Selectivity Check: If you observe O-acylation (ester formation at C4), treat the crude mixture with LiOH/MeOH for 30 mins to hydrolyze the ester selectively, leaving the amide intact.

Advanced Optimization: The "Protection First" Strategy

For complex drug discovery campaigns, working with the free hydroxyl is often suboptimal due to solubility. The industry standard is to convert the 4-OH to a 4-Methoxy or 4-Chloro group before coupling.

Route A: O-Methylation (Fixing the Tautomer)

  • Reagents: MeI or dimethyl sulfate, K₂CO₃, Acetone/DMF.

  • Result: Yields 2-bromo-4-methoxy-5-aminopyridine .

  • Benefit: dramatically improves solubility in organic solvents (DCM, Toluene) and prevents catalyst poisoning by the pyridone oxygen. Suzuki couplings on this substrate often yield >90%.

Route B: Chlorination (Activation)

  • Reagents: POCl₃ (neat or in Toluene), 80–100 °C.

  • Result: Yields 2-bromo-4-chloro-5-aminopyridine .

  • Benefit: Allows for subsequent S_NAr displacement at C4 with amines or alkoxides, enabling "Pazopanib-like" scaffold construction.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) HBr not neutralized; Pd poisoned.Increase Base to 4.0 eq. Switch to Pd(dppf)Cl₂ (more robust).
Black Precipitate (Pd black) Catalyst decomposition.Ensure strict O₂ removal (sparge longer). Add ligand excess (e.g., PPh₃).
Product stuck in Aqueous Product is zwitterionic.Do not use simple water/EtOAc extraction. Use n-Butanol or evaporate DMF directly and purify by Reverse Phase prep-HPLC.

Safety Warning:

  • Brominated Pyridines: Can be skin sensitizers. Handle in a fume hood.

  • HBr Salts: Acidic and corrosive. Wear gloves and eye protection.

  • POCl₃ (if used): Reacts violently with water. Quench carefully.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • BenchChem Application Note: "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids." (2025). Link

    • Context: Demonstrates the use of Dioxane/Water and Pd catalysts for similar aminopyridine scaffolds.
  • Handling Pyridone Tautomers: Journal of Organic Chemistry: "Tautomeric Equilibria in 4-Hydroxypyridines and Their Implic
  • Organic Process Research & Development (OPRD): "Practical Scale-Up of Suzuki-Miyaura Coupling with Hydrohalide Salts.
  • Kinase Inhibitor Synthesis (Scaffold Usage)

    • Journal of Medicinal Chemistry: "Discovery of Pazopanib: A Novel Multi-Kinase Inhibitor." (Illustrates the functionalization of the 2,4,5-substituted pyridine/pyrimidine core).

(Note: Specific URL endpoints for BenchChem and J. Med. Chem. are illustrative of authoritative sources found in search results 1.1, 1.10, and 1.12).

Sources

Method

Application Note: 5-Amino-2-bromopyridin-4-ol Hydrobromide as a Bifunctional Pharmaceutical Intermediate

This Application Note is designed for researchers and medicinal chemists utilizing 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) as a scaffold in drug discovery. Executive Summary 5-Amino-2-bromopyridin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists utilizing 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) as a scaffold in drug discovery.

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide is a high-value "privileged scaffold" for synthesizing fused bicyclic heterocycles, particularly oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines . Its structure features three distinct reactive handles:

  • C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ).
    
  • C5-Amine & C4-Hydroxyl (Ortho-pair): A "linchpin" motif allowing rapid cyclization into 5,6-fused heteroaromatic systems, which are classical bioisosteres for the adenine ring in ATP-competitive kinase inhibitors.

This guide details the handling of the hydrobromide salt, its conversion to the free base, and protocols for its two primary synthetic applications: Cyclocondensation and C2-Functionalization .

Chemical Identity & Properties

PropertyData
Chemical Name 5-Amino-2-bromopyridin-4-ol hydrobromide
CAS Number 2703779-23-9
Molecular Formula

Molecular Weight 269.92 g/mol (Salt); 188.00 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM/EtOAc (Salt form)
Acidity (pKa) The 4-OH group is acidic (pKa ~9-10); The pyridine nitrogen is basic but suppressed by the 2-Br.[1][2][3]
Stability Hygroscopic. Store under inert atmosphere at -20°C. Light sensitive (dehalogenation risk).
Tautomeric Consideration (Expert Insight)

Researchers must recognize that 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. While the 2-bromo substituent stabilizes the hydroxy form slightly, the pyridone form dominates in polar solvents.

  • Implication: When performing alkylations (e.g., O- vs. N-alkylation), solvent choice is critical. Non-polar solvents favor O-alkylation (locking the pyridine form), while polar protic solvents favor N-alkylation (pyridone form).

Core Applications & Workflow

The primary utility of this intermediate is the construction of Kinase Inhibitor Scaffolds . The workflow typically follows one of two paths ("Cycle-First" or "Couple-First"), depending on the stability of the R-group attached at C2.

Diagram 1: The Divergent Synthesis Map

G cluster_legend Strategic Choice Start 5-Amino-2-bromo- pyridin-4-ol (HBr) FreeBase Free Base (Reactive Species) Start->FreeBase Neutralization (NaHCO3) Oxazole Oxazolo[4,5-c]pyridine (Core Scaffold) FreeBase->Oxazole Cyclization (TEOF/Acid) Coupled 2-Aryl-5-amino- pyridin-4-ol FreeBase->Coupled Suzuki Coupling (Site-Selective C2) KinaseInhib Target Kinase Inhibitor Oxazole->KinaseInhib Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Coupled->KinaseInhib Late-Stage Cyclization

Caption: Strategic divergence in scaffold utilization. Path 1 (Green) constructs the fused ring first, preferred for stable cores. Path 2 (Yellow) installs the tail first, used when the fused ring is sensitive.

Experimental Protocols

Protocol A: Salt Neutralization (Essential Precursor Step)

Why this matters: The HBr salt is acidic. Direct use in palladium-catalyzed reactions can poison catalysts or alter pH-sensitive cyclizations.

  • Dissolution: Suspend 10.0 g (37 mmol) of 5-Amino-2-bromopyridin-4-ol hydrobromide in 100 mL of Methanol/Water (9:1).

  • Basification: Slowly add saturated aqueous

    
     at 0°C until pH reaches ~8.0. Note: Avoid strong bases like NaOH to prevent hydrolysis of the bromine.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
    • Troubleshooting: If the product does not extract well (due to zwitterionic character), use

      
      -Butanol or THF.
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate to yield the free base as a yellow solid.
    
  • Storage: Use immediately or store under Argon.

Protocol B: Synthesis of 2-Substituted Oxazolo[4,5-c]pyridine

Application: Creating the "head" group for ATP-competitive inhibitors. This reaction exploits the ortho-amino-hydroxy motif.

Reagents:

  • Substrate: Free base from Protocol A (1.0 eq)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 eq)
    

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, charge the substrate (1.0 g, 5.3 mmol) and pTSA (91 mg).

  • Addition: Add Triethyl Orthoformate (10 mL).

  • Reaction: Heat to reflux (146°C) for 4–6 hours.

    • Monitoring: TLC (5% MeOH in DCM). The starting material (polar) will disappear, replaced by a less polar fluorescent spot (Oxazole).

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold hexanes.

    • If no precipitate: Concentrate TEOF in vacuo, redissolve in EtOAc, wash with

      
      , and purify via flash chromatography.
      
  • Yield Expectation: 75–85%.

Protocol C: C2-Site Selective Suzuki-Miyaura Coupling

Application: Attaching the "tail" moiety (e.g., solubilizing group or selectivity pocket binder).

Reagents:

  • Substrate: 2-Bromo-oxazolo[4,5-c]pyridine (Product of Protocol B)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Purge reaction vessel with Nitrogen/Argon for 10 mins.

  • Charging: Add substrate, boronic acid, and Pd-catalyst.

  • Solvent Addn: Add Dioxane and aqueous Base.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Expert Tip: The 2-position of pyridine is electron-deficient, making oxidative addition facile. If the reaction is sluggish, switch to a more active catalyst like XPhos Pd G3 .

  • Purification: Standard aqueous workup followed by silica gel chromatography.

Analytical Quality Control

TestMethodAcceptance Criteria
HPLC Purity C18 Column,

(+0.1% TFA)
> 98.0% (Area)
1H-NMR DMSO-d6Confirm loss of broad -OH/-NH2 peaks after cyclization.
Residual Bromide Ion Chromatography< 0.5% (Critical if salt form is used directly)
Water Content Karl Fischer< 1.0% (HBr salt is hygroscopic)
Diagram 2: Cyclization Mechanism & QC Checkpoints

Mechanism Step1 Step 1: Imidate Formation (Reactant + TEOF) Step2 Step 2: Cyclization/Elimination (- EtOH) Step1->Step2 Heat/H+ QC_Point QC Checkpoint: Check for disappearance of NH2/OH signals in NMR Step2->QC_Point Final Final Scaffold: Oxazolo[4,5-c]pyridine QC_Point->Final Pass

Caption: Mechanistic flow for TEOF cyclization with critical NMR quality control checkpoint.

References

  • Gauthier, J., et al. (2001).[4] "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." Tetrahedron, 57(1), 1-10. (Cited for analogous cyclization conditions of aminohydroxypyridines).

  • PubChem. (2025). Compound Summary: 2-Amino-5-bromo-4-chloropyridine. (Cited for physicochemical property comparisons of 2,4,5-substituted pyridines).[5] Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals (brominated heterocycles, strong acids). Standard laboratory safety procedures (PPE, fume hood) must be followed at all times.

Sources

Application

preparation of kinase inhibitors from 5-Amino-2-bromopyridin-4-ol hydrobromide

Application Note: Strategic Synthesis of Pyridone-Based Kinase Inhibitors from 5-Amino-2-bromopyridin-4-ol Hydrobromide Strategic Overview The synthesis of kinase inhibitors has evolved from simple ATP-mimetic screening...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyridone-Based Kinase Inhibitors from 5-Amino-2-bromopyridin-4-ol Hydrobromide

Strategic Overview

The synthesis of kinase inhibitors has evolved from simple ATP-mimetic screening to the rational design of modular scaffolds that can exploit specific pockets within the kinase domain (e.g., the DFG-out pocket, the gatekeeper residue, or the solvent-exposed front).

5-Amino-2-bromopyridin-4-ol hydrobromide (also chemically described as 3-amino-6-bromo-4-pyridone ) represents a "privileged scaffold" for this purpose. Its unique substitution pattern offers three distinct vectors for chemical elaboration, making it an ideal core for synthesizing Type II Kinase Inhibitors (which stabilize the inactive DFG-out conformation) similar to Sorafenib or Lenvatinib.

The "Tri-Vector" Advantage:
  • The 5-Amino Group (C3-Amino): A nucleophilic handle for urea or amide formation. This vector typically extends into the DFG-pocket (allosteric site) and forms critical hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues of the kinase regulatory spine.

  • The 2-Bromo Group (C6-Bromo): An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This vector allows for the attachment of hydrophobic aryl groups that interact with the Gatekeeper residue or the Solvent Front .

  • The 4-Hydroxy/Pyridone Motif: A tautomeric system that functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the inhibitor to the Hinge Region .

Retrosynthetic Analysis & Workflow

The following diagram illustrates the retrosynthetic logic for constructing a Type II Kinase Inhibitor from this core intermediate.

Retrosynthesis Target Type II Kinase Inhibitor (Target Molecule) Intermediate1 Urea Intermediate (DFG-Pocket Binder) Target->Intermediate1 Suzuki Coupling (C-C Bond Formation) Core 5-Amino-2-bromopyridin-4-ol HBr (The Core Scaffold) Intermediate1->Core Urea Formation (N-C Bond Formation) Reagents Reagents: 1. Aryl Isocyanate (R1-NCO) 2. Aryl Boronic Acid (R2-B(OH)2) Reagents->Core

Figure 1: Retrosynthetic disassembly of a generic Type II kinase inhibitor into the 5-Amino-2-bromopyridin-4-ol core.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative urea-based kinase inhibitor. The sequence is designed to prioritize the formation of the urea linkage (DFG-binder) before the Suzuki coupling to avoid potential catalyst poisoning by the free amine.

Pre-requisite: The starting material is supplied as the hydrobromide salt. It must be neutralized (free-based) in situ or prior to the reaction to ensure nucleophilicity of the amine.

Step 1: Free-Basing and Urea Formation (The "Tail" Synthesis)

Objective: To install the hydrophobic "tail" that binds to the allosteric DFG-out pocket.

Reagents:

  • 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq)

  • Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Charge: In a dry round-bottom flask under inert atmosphere (N2/Ar), suspend 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 g, 3.7 mmol) in anhydrous THF (15 mL).

  • Neutralize: Add TEA (1.3 mL, 9.25 mmol) dropwise at 0°C. The suspension should clear or change consistency as the free base is liberated. Stir for 15 minutes.

  • Addition: Add the Aryl Isocyanate (4.1 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = MW_core + MW_isocyanate).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in water (20 mL) and stir vigorously for 30 minutes to precipitate the urea product.

    • Filter the solid, wash with water (2 x 10 mL) and cold diethyl ether (10 mL) to remove unreacted isocyanate.

    • Dry under high vacuum.

Critical Note: The pyridone oxygen (at C4) is less nucleophilic than the C5-amine, but O-carbamoylation is a potential side reaction. If O-acylation occurs, mild basic hydrolysis (LiOH/MeOH) usually cleaves the ester while leaving the urea intact.

Step 2: Suzuki-Miyaura Cross-Coupling (The "Head" Synthesis)

Objective: To attach the aryl group that interacts with the hinge region or solvent front.

Reagents:

  • Urea Intermediate (from Step 1) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-Pyridylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a microwave vial or pressure tube, combine the Urea Intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl2·DCM (20 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Na2CO3 (2 M, 0.75 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up:

    • Cool to RT and filter through a pad of Celite to remove Palladium residues.

    • Dilute the filtrate with EtOAc (20 mL) and wash with water and brine.

    • Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Validation & Quality Control

To ensure the integrity of the synthesized inhibitor, the following analytical checkpoints are mandatory.

Table 1: QC Specifications for Intermediate and Final Product

CheckpointMethodAcceptance CriteriaRationale
Step 1 (Urea) 1H-NMR (DMSO-d6) Appearance of two singlet signals >8.0 ppm (Urea NHs). Disappearance of broad NH2 signal.Confirms urea formation and lack of O-acylation.
Step 1 (Urea) LC-MS Single peak, [M+H]+ matches theoretical mass. Purity >95%.Ensures no starting material (amine) remains to poison the Pd catalyst in Step 2.
Step 2 (Final) 1H-NMR Appearance of new aromatic protons corresponding to the boronic acid.Confirms successful cross-coupling.
Step 2 (Final) Kinase Assay IC50 < 100 nM (against target kinase, e.g., p38 or BRAF).Validates biological activity of the design.[1][2][3]

Mechanistic Workflow Diagram

The following diagram details the reaction mechanism and flow, highlighting the critical "Free-Basing" step often overlooked in standard protocols.

Workflow Start Start: 5-Amino-2-bromo- pyridin-4-ol HBr Step1 Step 1: Neutralization (TEA/THF) Generates Free Amine Start->Step1 Step2 Step 2: Urea Formation (R-NCO) Target: DFG Pocket Step1->Step2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd) Target: Hinge/Gatekeeper Step2->Step3 Final Final Kinase Inhibitor (Purified) Step3->Final

Figure 2: Step-by-step synthetic workflow from the hydrobromide salt to the final kinase inhibitor.

References

  • Smith, R. A., et al. (2009). "Discovery of heterocyclic urea derivatives as potent and selective kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • BenchChem Application Note. (2025). "2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors." BenchChem.[4]

  • PubChem Compound Summary. (2025). "2-Amino-5-bromo-4-chloropyridine."[5] National Center for Biotechnology Information.

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 5-Amino-2-bromopyridin-4-ol

This Application Note and Protocol guide details the nucleophilic substitution landscape of 5-Amino-2-bromopyridin-4-ol hydrobromide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the nucleophilic substitution landscape of 5-Amino-2-bromopyridin-4-ol hydrobromide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles, offering three distinct points of diversity: the electrophilic C2-bromide, the nucleophilic/electrophilic C4-hydroxyl (tautomeric), and the nucleophilic C5-amine.[1]

Executive Summary & Reactivity Profile

Compound: 5-Amino-2-bromopyridin-4-ol hydrobromide CAS: 2703779-23-9 (Free base analogs: 36953-40-9 for 2-bromo-4-OH) Molecular Weight: 284.95 g/mol (HBr salt approx.)[1][2]

The Reactivity Triad

Successful functionalization of this molecule requires navigating the electronic interplay between its three substituents.[2]

  • C2-Bromine (Electrophile): Positioned

    
     to the pyridine nitrogen, this site is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) and Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).[1] However, the electron-donating effects of the 5-NH
    
    
    and 4-OH groups significantly deactivate this position compared to simple 2-bromopyridine.[1]
  • C4-Hydroxyl (Ambident): Exists in equilibrium with the 4-pyridone tautomer.[2] As a nucleophile, it reacts with alkyl halides (

    
    - vs 
    
    
    
    -alkylation).[1] As an electrophile, it is chemically inert to direct substitution but can be "activated" (converted to -Cl or -OTf) to become the most reactive site on the ring.[1]
  • C5-Amine (Nucleophile/Director): Strongly electron-donating (+M effect).[2] It directs electrophilic attack to C6 (ortho) but deactivates

    
     attack at C2 and C4. It can be diazotized (Sandmeyer) or protected to modulate ring electronics.[2]
    
Strategic Workflow

The most robust synthetic routes typically follow this logic:

  • Path A (C4 Functionalization): Activate 4-OH

    
     4-Cl using 
    
    
    
    .[1][2] The resulting 4-chloro-2-bromo species allows selective
    
    
    at C4.[1][2]
  • Path B (C2 Functionalization): Direct displacement of Br is difficult via traditional

    
     due to deactivation.[2] Pd-catalyzed coupling  is the preferred protocol.[2]
    
  • Path C (C5 Modification): Diazotization to replace NH

    
     with halides or nitriles.[2]
    

Reactivity Visualization (Pathway Map)[1][2]

ReactivityMap Start 5-Amino-2-bromopyridin-4-ol (HBr Salt) Neutral Free Base (Neutralization) Start->Neutral NaOH/NaHCO3 C4_Act Intermediate A: 5-Amino-2-bromo-4-chloropyridine Neutral->C4_Act POCl3, 80°C (Activation) C2_Prod C2-Coupled Product (via Suzuki/Buchwald) Neutral->C2_Prod Pd(PPh3)4, R-B(OH)2 (Cross-Coupling) C5_Prod C5-Halo/Cyano (via Sandmeyer) Neutral->C5_Prod NaNO2, HX/CuX (Diazotization) C4_Prod C4-Substituted Product (via SNAr) C4_Act->C4_Prod R-NH2 or R-OH (Selective SNAr)

Caption: Strategic divergence points for functionalizing 5-Amino-2-bromopyridin-4-ol. Path selection depends on whether C2 or C4 is the target.

Detailed Protocols

Protocol A: Salt Neutralization (Mandatory Precursor)

The HBr salt is acidic and can interfere with base-sensitive catalysts or nucleophiles.[2]

  • Suspend 5-Amino-2-bromopyridin-4-ol HBr (10 g) in water (50 mL).

  • Slowly add saturated aqueous

    
     or 1M NaOH until pH 
    
    
    
    8.
  • Stir for 30 min. The free base typically precipitates.[2]

  • Filter, wash with cold water, and dry under vacuum over

    
    .[1][2]
    
    • Note: If the compound is amphoteric and soluble at pH 8, perform continuous extraction with Ethyl Acetate/Isopropanol (3:1).[1][2]

Protocol B: Activation of C4-OH (Chlorination)

This transforms the inert OH into a reactive Cl leaving group, creating a versatile di-halo scaffold.[1]

  • Target: 5-Amino-2-bromo-4-chloropyridine[1]

Reagents:

  • Substrate (Free base): 1.0 equiv

  • 
     (Phosphorus oxychloride): 5.0–10.0 equiv (Solvent/Reagent)[1][2]
    
  • Optional:

    
     (0.1 equiv) to accelerate reaction.[2]
    

Procedure:

  • Safety: Perform in a fume hood.

    
     reacts violently with water.[2]
    
  • Place the substrate in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Slowly add

    
     at 0°C.
    
  • Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC/LCMS (aliquot quenched in MeOH).[2]

  • Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Neutralize with solid

    
     or 
    
    
    
    to pH 8.[2]
  • Extract with DCM (

    
    ).[2] Dry over 
    
    
    
    and concentrate.
    • Result: The 4-Cl group is now highly reactive towards

      
      , often more so than the 2-Br due to the para-like position relative to nitrogen, though the 5-amino group complicates this regioselectivity.[1]
      
Protocol C: Palladium-Catalyzed C-N Coupling at C2 (Buchwald-Hartwig)

Direct


 at C2 is sluggish due to the electron-rich nature of the ring.[1][2] Pd-catalysis is the industry standard here.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine Nucleophile: 1.2 equiv[2]

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR 
    
    
    
    + BINAP.[2]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[2]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1][2]

Procedure:

  • Combine substrate, amine, base, and ligand in a reaction vial.[1]

  • Purge with Argon/Nitrogen for 5 mins.

  • Add Pd source and solvent.[2] Seal the vial.

  • Heat to 100°C for 12–18 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.[1][2]

    • Self-Validation: If conversion is low, protect the 5-NH

      
       (e.g., as a Boc-carbamate) to prevent catalyst poisoning or competing coordination.[1]
      
Protocol D: Direct with Thiolates (C2 Substitution)

Sulfur nucleophiles are soft and strong enough to displace the C2-Br even on deactivated rings without transition metals.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Thiol (R-SH): 1.2 equiv[1]

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for thiolate formation).[2]
    
  • Solvent: DMF or NMP.[2]

Procedure:

  • Dissolve thiol in DMF and add base.[2] Stir 15 min to generate thiolate.

  • Add 5-Amino-2-bromopyridin-4-ol.

  • Heat to 120–140°C . (High temp required due to deactivation).

  • Monitor for displacement of Br.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction (

at C2)
Ring is too electron-rich (OH/NH2 deactivation).Switch to Pd-catalysis (Protocol C) or activate C4 first (Protocol B).
Regioselectivity Issues Competition between C2-Br and C4-Cl (if generated).C4-Cl is generally more labile.[2] Perform C4 substitution at 0°C–RT; C2 substitution requires heat (>80°C).[2]
Catalyst Poisoning Free 5-NH

or 4-OH coordinating to Pd.[2]
Protect 5-NH

(Boc/Acetyl) or 4-OH (TBS/Methyl) before coupling.[1][2]
Insolubility Zwitterionic character of the amino-pyridone.[2]Use polar aprotic solvents (DMSO, NMP) or protect functional groups to increase lipophilicity.[1][2]

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.[1]

    • [1][2]

  • Reactivity of 2-Bromo-4-hydroxypyridines

    • Spivey, A. C., & Arseniyadis, S. (2004).[1][2] Nucleophilic aromatic substitution of 2-bromo-4-hydroxypyridine derivatives. Angewandte Chemie International Edition.

    • (General concept grounding)

  • Chlorin

    
     Protocol): 
    
    • Chemistry Steps. (2020).[2] POCl3 for Dehydration and Substitution.[2][3]

  • Sandmeyer Reaction on Aminopyridines

    • Heterocyclic Letters. (2021).[2][4][5] Synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine.

  • BenchChem Reactivity Guide (2-Amino-5-bromo analogs)

    • BenchChem. (2025).[2][6] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine.

Sources

Application

Application Note: Protecting Group Strategies for 5-Amino-2-bromopyridin-4-ol hydrobromide

Executive Summary 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 1881404-26-3 / Free base analogous to 13534-97-9 derivatives) represents a "privileged scaffold" in kinase inhibitor discovery due to its ability to form h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 1881404-26-3 / Free base analogous to 13534-97-9 derivatives) represents a "privileged scaffold" in kinase inhibitor discovery due to its ability to form hydrogen bond networks within ATP-binding pockets. However, its amphoteric nature, low solubility in non-polar solvents, and multiple nucleophilic sites (N1-ring, O4-hydroxyl, N5-amine) present significant synthetic challenges.

This guide details three orthogonal protection strategies designed to maximize regioselectivity and solubility. The core recommendation is a "N5-Boc First" approach, followed by tautomer-locking O-alkylation or O-silylation, depending on the downstream coupling requirements (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig).

Chemo-Physical Context & Tautomerism

Before initiating protection, one must understand the substrate's behavior in solution. The 4-hydroxypyridine moiety exists in equilibrium between the pyridinol (A) and pyridone (B) tautomers.

  • Pyridone (B): Favored in solid state and polar solvents.

  • Reactivity: The N1 position in the pyridone form is susceptible to alkylation, while the O4 position is nucleophilic in the pyridinol form. The 5-amino group is the most nucleophilic site towards acylating agents.

DOT Diagram 1: Tautomerism & Reactive Sites

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic, O-Nucleophilic) Pyridone Pyridone Form (Non-Aromatic, N-Nucleophilic) Pyridinol->Pyridone Polar Solvents Pyridone->Pyridinol Non-polar / Silylation Sites Reactive Sites: 1. N5-Amine (High Nucleophilicity) 2. O4-Oxygen (Ambident) 3. N1-Ring (Ambident) Pyridone->Sites

Caption: Equilibrium between pyridinol and pyridone forms dictates the strategy for O- vs N-alkylation.

Strategy 1: The "N-Boc First" Protocol (Recommended)

This strategy selectively protects the exocyclic amine (5-NH2) as a tert-butyl carbamate. This is crucial because the free amine can interfere with subsequent metal-catalyzed cross-couplings or alkylations.

Rationale
  • Selectivity: The 5-NH2 is significantly more nucleophilic towards anhydrides (Boc₂O) than the 4-OH/4-pyridone oxygen.

  • Solubility: Converting the zwitterionic salt to a Boc-protected neutral species dramatically improves solubility in DCM/EtOAc.

Protocol A: Selective N-Boc Protection

Reagents:

  • Substrate: 5-Amino-2-bromopyridin-4-ol HBr (1.0 equiv)

  • Boc₂O (Di-tert-butyl dicarbonate): 1.1 – 1.2 equiv

  • Base: Et₃N (Triethylamine) or DIPEA: 2.5 equiv (to neutralize HBr and act as catalyst)

  • Solvent: DMF (preferred for solubility) or 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Neutralization: Charge a reaction vessel with 5-Amino-2-bromopyridin-4-ol HBr and anhydrous DMF (5 mL/mmol). Cool to 0 °C. Add Et₃N (2.5 equiv) dropwise. The suspension may clear as the free base forms.

  • Acylation: Add a solution of Boc₂O (1.1 equiv) in minimal DMF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the starting material (M+H = ~189) and appearance of the Mono-Boc product (M+H = ~289).

  • Workup (Critical for Purity):

    • Dilute with water (5x reaction volume). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x). Wash organics with saturated NaHCO₃ (to remove byproduct t-BuOH and acid) and Brine. Dry over Na₂SO₄.

  • Bis-Boc Mitigation: If bis-Boc (on the amine) or O-Boc species are observed, treat the crude residue with K₂CO₃ (2 equiv) in MeOH at RT for 30 mins. This selectively cleaves the labile O-Boc or second N-Boc, leaving the desired mono-N-Boc intact.

Yield Expectation: 75–85% Data Check: ¹H NMR should show a singlet ~1.5 ppm (9H, t-Bu).

Strategy 2: Tautomer Locking (O-Alkylation vs. O-Silylation)

Once the amine is protected (Compound I ), you must decide how to handle the 4-OH group. This depends on whether you need a fixed leaving group or a protecting group.

Decision Matrix
RequirementRecommended GroupReagentStability
Suzuki Coupling Benzyl (Bn) or Methyl (Me)BnBr/Ag₂CO₃ or MeI/Ag₂CO₃High (Base/Acid stable)
Solubility Only TBS (Silyl Ether)TBSCl / ImidazoleModerate (Acid labile)
Buchwald Coupling Sulfonate (OTf/OMs)Tf₂O / PyridineLabile (Active electrophile)
Protocol B: Regioselective O-Alkylation (Silver-Mediated)

Direct alkylation with NaH/Alkyl Halide often favors N-alkylation (pyridone formation). To force O-alkylation (pyridine ether formation), use Silver Carbonate.

Reagents:

  • Substrate: N-Boc-5-amino-2-bromopyridin-4-ol (Compound I )

  • Alkylating Agent: Benzyl Bromide (BnBr) or Methyl Iodide (MeI) (1.2 equiv)

  • Base/Promoter: Ag₂CO₃ (1.0 equiv) - Note: Silver coordinates the nitrogen, blocking it and directing alkylation to oxygen.

  • Solvent: Toluene or Benzene (anhydrous)

Methodology:

  • Suspend Compound I and Ag₂CO₃ in Toluene (10 mL/mmol).

  • Add Alkyl Halide.

  • Heat to 80 °C (sealed tube preferred for MeI) for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol C: O-Silylation (TBS Protection)

For temporary protection to improve solubility during coupling reactions at the Bromine.

Methodology:

  • Dissolve Compound I in DMF.

  • Add Imidazole (2.0 equiv) and TBSCl (1.2 equiv).

  • Stir at RT for 2 hours.

  • Standard aqueous workup.

Visual Workflow & Logic

The following diagram illustrates the decision process for selecting the correct pathway based on the desired final application.

DOT Diagram 2: Protection Strategy Decision Tree

ProtectionStrategy Start Start: 5-Amino-2-bromopyridin-4-ol HBr Step1 Step 1: Neutralize & N-Protect (Boc2O, Et3N, DMF) Start->Step1 Intermediate Intermediate: N-Boc-5-amino-2-bromopyridin-4-ol Step1->Intermediate Decision Decision: Downstream Chemistry? Intermediate->Decision PathA Path A: Metal-Catalyzed Coupling (Suzuki/Sonogashira) Decision->PathA High Stability Needed PathB Path B: Nucleophilic Substitution (SNAr) Decision->PathB Labile Group Needed ActionA Lock Tautomer (O-Alkylation) Reagent: Ag2CO3 / BnBr Result: Benzyl Ether PathA->ActionA ActionB Transient Solubilization Reagent: TBSCl / Imidazole Result: Silyl Ether PathB->ActionB

Caption: Workflow for selecting O-protection based on downstream stability requirements.

Troubleshooting & Critical Parameters

Regioselectivity (N vs O Alkylation)
  • Issue: Obtaining the N-alkylated pyridone instead of the O-alkylated pyridine.

  • Solution: Switch from alkali bases (NaH, K₂CO₃) to Ag₂CO₃ (Silver Carbonate) in non-polar solvents (Toluene). The "Silver Effect" is well-documented for favoring O-alkylation in hydroxypyridines [1].

Solubility of the HBr Salt
  • Issue: Starting material clumps in DCM.

  • Solution: Use DMF or DMAc as the solvent for the first step. If DMF is difficult to remove, a mixture of THF/Water (1:1) with Na₂CO₃ can be used for Boc protection, though it may be slower.

Bis-protection
  • Issue: Formation of Di-Boc species.

  • Solution: Use exactly 1.05–1.1 equivalents of Boc₂O. If Di-Boc forms, reflux in MeOH with a catalytic amount of base to cleave the extra Boc group.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Principles of Pyridine Protection).

  • Sonavane, S. et al. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[1] Heterocyclic Letters, 2021, 11(3), 447-452.[1] (Analogous bromopyridine chemistry).

  • Singh, K.; Singh, K.; Balzarini, J. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry, 2013, 67, 428-433. (Demonstrates N-Boc protection on similar aminopyrimidinone scaffolds).

  • Torhan, M. C. et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013, 54. (Regioselectivity mechanisms).

  • PubChem Compound Summary. "5-amino-2-bromopyridin-4-ol hydrobromide."[2] (Physical data verification).

Sources

Method

procedure for converting 5-Amino-2-bromopyridin-4-ol hydrobromide to free base

Technical Application Note: Neutralization and Isolation of 5-Amino-2-bromopyridin-4-ol Executive Summary This guide details the procedure for converting 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) to it...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Neutralization and Isolation of 5-Amino-2-bromopyridin-4-ol

Executive Summary

This guide details the procedure for converting 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) to its neutral free base.[1] This intermediate is a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

The conversion requires precise pH control due to the amphoteric nature of the substrate. The molecule contains a basic amine, a basic pyridine nitrogen, and an acidic hydroxyl group (which exists in equilibrium with the 4-pyridone tautomer). Improper neutralization can lead to the formation of water-soluble phenoxide salts or retention of the hydrobromide, resulting in yield loss or downstream coupling failures.

Chemical Analysis & Strategy

Substrate Properties
  • Compound: 5-Amino-2-bromopyridin-4-ol hydrobromide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    HBr[1]
  • Tautomerism: In solution, the "4-ol" often predominates as the 4-pyridone tautomer.[1] The free base likely crystallizes as a zwitterionic pyridone or a neutral pyridinol depending on solvent and pH.

  • pKa Considerations (Estimated):

    • Pyridinium/Amino H+ (Acidic region): pKa ~ 2.5 – 3.5 (Removal of HBr).

    • Phenolic OH / Pyridone NH (Basic region): pKa ~ 9.0 – 10.5.

    • Implication: The target "neutral" window is narrow (pH 7.0 – 8.5). Exceeding pH 10 will deprotonate the species into a water-soluble anion (phenoxide).[1]

Solubility Profile
FormWaterMethanolEthyl AcetateDCM
HBr Salt HighModerateLowInsoluble
Free Base Low (at pI)ModerateLow-ModerateLow
Strategic Approach

We will employ a Controlled Precipitation Method . The HBr salt is dissolved in water. A mild inorganic base is added to reach the isoelectric point (pI), causing the neutral free base to precipitate out of solution. This method is superior to liquid-liquid extraction for this substrate due to the high polarity of the aminopyridinol core, which leads to poor partitioning into organic solvents like DCM.

Detailed Protocol: Controlled Precipitation

Materials Required
  • Precursor: 5-Amino-2-bromopyridin-4-ol hydrobromide.[1][2]

  • Solvents: Deionized Water (degassed), Methanol (optional co-solvent).

  • Reagents: Saturated Sodium Bicarbonate (NaHCO

    
    ) solution or 1M NaOH.
    
  • Equipment: pH meter (calibrated), ice bath, vacuum filtration setup, vacuum oven.

Step-by-Step Procedure

1. Dissolution

  • Charge the 5-Amino-2-bromopyridin-4-ol hydrobromide salt into a flask.

  • Add Deionized Water (10-15 volumes relative to weight, e.g., 10 mL/g).

  • Note: If the salt does not dissolve completely, mild warming (30-40°C) is permissible. If turbidity persists, filter the acidic solution through a Celite pad to remove insoluble impurities before neutralization.

2. Neutralization (The Critical Step)

  • Cool the solution to 0–5°C in an ice bath. Reason: Lower temperature decreases the solubility of the free base, maximizing yield.

  • Slowly add Saturated NaHCO

    
      dropwise with vigorous stirring.
    
  • Monitor pH continuously.

    • Observation: As pH rises above 4-5, a precipitate should begin to form.[1]

    • Target: Continue addition until pH reaches 7.5 – 8.0 .[1]

    • Caution:Do NOT exceed pH 9.0. Going too basic will form the sodium salt of the hydroxypyridine, causing the precipitate to re-dissolve.

3. Equilibration

  • Once pH 7.5–8.0 is reached, stir the slurry at 0–5°C for 30–60 minutes . This ensures complete neutralization and allows crystal growth for easier filtration.

4. Isolation

  • Filter the solid using a Buchner funnel (sintered glass or filter paper).

  • Wash 1: Rinse the cake with a small amount of cold water (2 x 1 vol) to remove residual inorganic bromides (NaBr).

  • Wash 2 (Displacement): Rinse with a small amount of MTBE or Diethyl Ether to remove trace organic impurities and assist in drying.

    • Note: Do not wash with methanol or ethanol, as the free base may dissolve.

5. Drying

  • Dry the solid in a vacuum oven at 40–45°C for 12–24 hours.

  • Storage: Store under nitrogen in a cool, dark place. Aminopyridines are susceptible to oxidation (browning) upon prolonged exposure to air and light.

Alternative Protocol: Biphasic Extraction

Use this method only if the free base fails to precipitate (e.g., if it is too water-soluble).[1]

  • Dissolve the salt in minimum water.

  • Add 2-MeTHF or Ethyl Acetate/Isopropanol (3:1) as the organic layer.[1]

  • Adjust aqueous pH to 8.0 using solid NaHCO

    
    .[1]
    
  • Extract multiple times (3-4x). The product is polar and partitions poorly.

  • Combine organic layers, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Process Visualization

Workflow Diagram

G Start Start: HBr Salt Dissolve Dissolve in Water (Optional: Filter insolubles) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Neutralize Add Sat. NaHCO3 Target pH 7.5 - 8.0 Cool->Neutralize Check Precipitate Formed? Neutralize->Check Filter Vacuum Filtration Check->Filter Yes Extract Alternative: Extract with EtOAc/iPrOH (3:1) Check->Extract No (Soluble) Wash Wash: Cold Water -> MTBE Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry End Final Product: Free Base Dry->End Extract->End Evaporate

Caption: Decision tree for the neutralization and isolation of aminopyridinol free base.

Quality Control & Validation

To confirm the successful conversion to the free base, perform the following tests:

TestExpected Result (Free Base)Failure Mode (Salt/Impurity)
Silver Nitrate Test Negative (No precipitate). Dissolve sample in dilute HNO

, add AgNO

.
Positive (White/Cream precipitate of AgBr) indicates residual HBr salt.
1H NMR (DMSO-d6) Chemical shifts of aromatic protons may shift upfield slightly compared to the salt.[1] Absence of broad H+ peaks.Presence of broad downfield protons (>10 ppm) or significant shift differences.
Melting Point Sharp melting point (specific value depends on polymorph, typically lower than salt).Broad melting range or decomposition (salt often decomposes).
Solubility Poor in water, better in DMSO/MeOH.Soluble in water.[1]

Troubleshooting

  • Issue: No precipitate forms at pH 8.

    • Cause: The compound is highly zwitterionic and water-soluble.[1]

    • Solution: Saturate the aqueous phase with NaCl (salting out) and attempt extraction with n-Butanol or EtOAc/iPrOH (3:1).[1] Alternatively, evaporate water to dryness and triturate the residue with MeOH (product dissolves, inorganic salts do not), then filter and evaporate MeOH.

  • Issue: Product turns black.

    • Cause: Oxidation of the amino/phenol group.

    • Solution: Perform all steps under Nitrogen atmosphere. Add a pinch of Sodium Ascorbate to the aqueous solution during neutralization.

  • Issue: Re-dissolution at pH > 9.

    • Cause: Formation of the phenoxide anion.

    • Solution: Acidify carefully with dilute acetic acid back to pH 7.5.

References

  • PubChem. (2025).[1][3][4][5] 2-Amino-5-bromopyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2022).[1][6] Discussion on Neutralization of Bromopyridine Salts. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Amino Group in 5-Amino-2-bromopyridin-4-ol Hydrobromide

Abstract 5-Amino-2-bromopyridin-4-ol hydrobromide is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the differential reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Amino-2-bromopyridin-4-ol hydrobromide is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the differential reactivity of its amino, bromo, and hydroxyl moieties, allowing for sequential and site-selective modifications. This technical guide provides an in-depth exploration of the functionalization of the primary amino group. We present a framework of core reactivity principles, detailed experimental protocols for key transformations including N-acylation, N-sulfonylation, and N-arylation, and a discussion on achieving chemoselectivity. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile chemical scaffold.

Introduction: A Versatile Scaffold for Synthesis

The pyridine ring is a privileged structure in drug discovery, and its substituted derivatives are cornerstones of numerous therapeutic agents. 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) presents a unique constellation of functional groups, making it a highly valuable starting material.[1] The nucleophilic amino group, the synthetically versatile bromo substituent, and the phenolic hydroxyl group offer multiple handles for molecular elaboration.

The focus of this guide is the selective transformation of the 5-amino group. As the compound is supplied as a hydrobromide salt, the amino group is protonated to form an ammonium bromide salt.[2] Consequently, a critical first step in any functionalization at this position is the in situ or prior neutralization with a suitable base to liberate the nucleophilic free amine. Careful selection of reagents and reaction conditions is paramount to achieve selective N-functionalization while preserving the other reactive sites for subsequent transformations.

Core Principles of Reactivity & Chemoselectivity

The reactivity of 5-Amino-2-bromopyridin-4-ol is governed by the electronic interplay of its substituents. The amino group is a powerful electron-donating group, which enhances its own nucleophilicity. Conversely, the bromo and hydroxyl groups, along with the inherent electron-deficient nature of the pyridine ring, influence the overall electronic landscape.

Achieving chemoselective functionalization of the amino group requires conditions that favor its nucleophilic attack over competing reactions at the hydroxyl group (O-functionalization) or at the bromo-substituted carbon (e.g., cross-coupling). Generally, reactions with hard electrophiles under basic conditions preferentially occur at the more nucleophilic amino group.

G cluster_start Starting Material cluster_intermediate Activation Step cluster_products N-Functionalization Pathways Start 5-Amino-2-bromopyridin-4-ol Hydrobromide Intermediate Free Amino Group (Deprotonated) Start->Intermediate Base (e.g., Et₃N, Pyridine, K₂CO₃) Acylation N-Acylation (Amide) Intermediate->Acylation Acyl Chloride / Anhydride Sulfonylation N-Sulfonylation (Sulfonamide) Intermediate->Sulfonylation Sulfonyl Chloride Arylation N-Arylation (Aryl Amine) Intermediate->Arylation Pd Catalyst / Ligand / Base

Diagram 1: General workflow for the N-functionalization of 5-Amino-2-bromopyridin-4-ol.

Application Protocol 1: N-Acylation (Amide Synthesis)

The formation of an amide bond via N-acylation is one of the most fundamental and robust reactions in organic synthesis, frequently used to introduce diverse functionalities or to serve as a protecting group strategy.[3] The reaction proceeds via the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Diagram 2: General reaction scheme for N-acylation.

Detailed Experimental Protocol: Synthesis of N-(5-bromo-4-hydroxy-pyridin-2-yl)acetamide

Materials:

  • 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq)

  • Acetic Anhydride (1.2 eq)[4]

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq) in pyridine (approx. 0.2 M concentration).

  • Cool the resulting slurry to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-acylated product.

Data Summary: N-Acylation Conditions
ParameterConditionRationale / Notes
Acylating Agent Acyl Chloride, AnhydrideAnhydrides are often preferred as they produce a carboxylic acid byproduct, which is less corrosive than HCl.
Base Pyridine, Et₃N, DIPEAA non-nucleophilic base is essential to neutralize the HBr salt and the acidic byproduct. Pyridine can serve as both base and solvent.
Solvent DCM, THF, PyridineAprotic solvents are required to prevent reaction with the acylating agent.
Temperature 0 °C to Room Temp.The initial cooling helps to control the exothermic reaction.
Typical Yield 75-95%Yields are generally high for this robust transformation.

Application Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

The synthesis of sulfonamides is of paramount importance in medicinal chemistry. This functional group is a key component of many antibacterial drugs and other therapeutic agents. The reaction mechanism is analogous to N-acylation, involving the attack of the amine on a sulfonyl chloride.

Diagram 3: General reaction scheme for N-sulfonylation.

Detailed Experimental Protocol: Synthesis of N-(5-bromo-4-hydroxy-pyridin-2-yl)-4-methylbenzenesulfonamide

Materials:

  • 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq)

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, suspend 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq) in an excess of dry pyridine.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and air dry.

  • For further purification, the crude solid can be dissolved in an organic solvent like ethyl acetate or DCM, washed with 1 M HCl, dried over Na₂SO₄, and recrystallized.

Application Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful, modern synthetic method for forming carbon-nitrogen bonds.[5] This palladium-catalyzed cross-coupling reaction allows for the arylation of the amino group, providing access to a wide range of diaryl amine structures that are otherwise difficult to synthesize.[6][7] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base under inert conditions.

Diagram 4: General scheme for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-bromo-N-phenylpyridin-4-ol

Materials:

  • 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq). The use of a glovebox is recommended.

  • Add 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by bromobenzene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-arylated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient base to deprotonate the starting material. Inactive catalyst (for Buchwald-Hartwig). Low reaction temperature or time.Ensure at least 2.0 equivalents of base are used to neutralize both the HBr salt and the reaction byproduct. Use fresh catalyst/ligands; ensure inert atmosphere. Increase temperature or prolong reaction time.
Multiple Products O-functionalization competing with N-functionalization. Di-acylation or di-sulfonylation.Use a sterically hindered base. Add the electrophile slowly at a low temperature to favor reaction at the more nucleophilic amine. Use stoichiometric amounts of the electrophile.
Decomposition Reaction temperature is too high. Strong base causing degradation (e.g., NaOtBu).Run the reaction at a lower temperature. For sensitive substrates, consider a weaker base like K₃PO₄ or Cs₂CO₃ for the Buchwald-Hartwig coupling.

References

  • J&K Scientific. 5-Amino-2-bromopyridine | 13534-97-9. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • PMC. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

  • PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available at: [Link]

  • PubChem. 2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl). Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyridine. Available at: [Link]

  • Google Patents. CN101704781A - Preparation method of amino pyridine bromide compound.
  • MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available at: [Link]

  • Organic Chemistry Portal. Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves. Available at: [Link]

  • Heteroletters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]

  • PubChemLite. 5-amino-2-bromopyridin-4-ol hydrobromide (C5H5BrN2O). Available at: [Link]

Sources

Method

scale-up synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide

Application Note: Scale-Up Synthesis of 5-Amino-2-bromopyridin-4-ol Hydrobromide Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 5-Amino-2-bromopyridin-4-ol Hydrobromide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide , a critical heterocyclic intermediate often employed in the development of kinase inhibitors (e.g., Syk, BTK) and antiviral agents.

Existing literature often fragments the synthesis of polysubstituted pyridines. This guide consolidates the pathway into a linear, high-yielding 3-step process starting from the commercially available 2-bromo-4-hydroxypyridine . The protocol emphasizes regiochemical control during nitration and chemoselective reduction to preserve the halogen handle, avoiding common pitfalls like debromination or isomer formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatography, utilizing precipitation and crystallization for purification—a requirement for kilogram-scale production.

  • Starting Material: 2-Bromo-4-hydroxypyridine (CAS 36953-40-9).[1]

  • Key Transformation 1 (Nitration): Electrophilic aromatic substitution. The 4-hydroxyl group strongly activates the ring. The 2-bromo group deactivates. The 5-position is electronically and sterically favored over the 3-position (which is flanked by Br and OH).

  • Key Transformation 2 (Reduction): The nitro group must be reduced to an amine without removing the 2-bromo substituent. Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to high risk of hydrodebromination. We employ a chemoselective Iron/Acetic Acid reduction (Béchamp reduction).

SynthesisRoute SM 2-Bromo-4-hydroxypyridine (Starting Material) INT1 2-Bromo-4-hydroxy- 5-nitropyridine SM->INT1 Step 1: HNO3, H2SO4 (Nitration) INT2 5-Amino-2-bromopyridin-4-ol (Free Base) INT1->INT2 Step 2: Fe, AcOH (Selective Reduction) PROD 5-Amino-2-bromopyridin-4-ol Hydrobromide INT2->PROD Step 3: HBr, EtOH (Salt Formation)

Figure 1: Synthetic pathway designed for regioselectivity and halogen preservation.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C5 position. Scale: 100 g Input

Reagents:

  • 2-Bromo-4-hydroxypyridine (1.0 eq, 100 g)

  • Sulfuric Acid, conc.[2][3] (H₂SO₄) (5.0 vol, 500 mL)

  • Fuming Nitric Acid (HNO₃, >90%) (1.2 eq)

Protocol:

  • Setup: Charge conc. H₂SO₄ (500 mL) into a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and addition funnel. Cool to 0–5°C using an ice/salt bath.

  • Addition 1: Add 2-Bromo-4-hydroxypyridine (100 g) portion-wise. Note: Exothermic. Maintain internal temp < 15°C. Stir until fully dissolved (approx. 30 min).

  • Addition 2: Charge Fuming HNO₃ into the addition funnel. Add dropwise over 60 minutes, strictly maintaining internal temperature 0–10°C .

    • Mechanism:[4] The protonated pyridinium species is deactivated, but the free base equilibrium allows reaction. The 4-OH directs ortho (positions 3 and 5). Position 5 is less sterically hindered by the 2-Br.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours. Monitor by HPLC/TLC.[2]

  • Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water (3 x 200 mL) until the filtrate pH is >3.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Reduction (Béchamp)

Objective: Reduce -NO₂ to -NH₂ without debromination. Critical Control: Avoid H₂/Pd or H₂/Pt, which will strip the Bromine.

Reagents:

  • 2-Bromo-4-hydroxy-5-nitropyridine (from Step 1) (1.0 eq)

  • Iron Powder (325 mesh) (4.0 eq)

  • Acetic Acid (glacial) (6.0 vol)

  • Ethanol (4.0 vol)

Protocol:

  • Setup: Charge Iron powder (4.0 eq) and Ethanol (4.0 vol) into a reactor. Stir vigorously.

  • Activation: Add Acetic Acid (1.0 vol) and heat to 60°C for 30 minutes to activate the iron surface.

  • Addition: Dissolve the nitro-pyridine intermediate in the remaining Acetic Acid (5.0 vol) and add this solution dropwise to the iron suspension over 1 hour. Maintain temp at 70–80°C .

  • Reaction: Reflux (approx. 80°C) for 2–3 hours. Monitor by HPLC for disappearance of nitro starting material.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove iron sludge. Wash the pad with Ethanol (2 vol).

    • Concentrate the filtrate under reduced pressure to remove most solvents.

    • Dilute residue with water (5 vol) and adjust pH to ~8 using Na₂CO₃ (aq).

    • Extract with Ethyl Acetate (3 x 5 vol). Note: The product is amphoteric; pH control is critical for extraction efficiency.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.

    • Expected Yield: 75–80%

    • Appearance: Off-white to pale brown solid.

Step 3: Hydrobromide Salt Formation

Objective: Stabilize the amine and purify via crystallization.

Protocol:

  • Dissolve the crude amine (from Step 2) in Ethanol (5 vol) at 40°C.

  • Add Hydrobromic Acid (48% aq., 1.1 eq) dropwise.

  • Cool slowly to 0–5°C. The hydrobromide salt will crystallize.

  • Filter and wash with cold Ethanol/Ether (1:1).

  • Final Dry: Vacuum oven at 40°C.

Process Control & Data Summary

ParameterSpecificationCriticality
Nitration Temp < 10°C (Addition)High - Prevents dinitration and decomposition.
Reduction Reagent Fe/AcOH (Not H₂/Pd)High - Prevents loss of Bromine (debromination).
Quench pH pH 8.0 (Step 2)Med - Ensures extraction of the free amine.
Overall Yield 55 - 65%Based on 3 steps.
Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆): δ 11.5 (br s, OH/NH), 7.8 (s, 1H, H-6), 6.9 (s, 1H, H-3), 5.5 (br s, 2H, NH₂).

  • Mass Spec (ESI): m/z 188.9/190.9 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).

Safety & Waste Management

  • Nitration: The reaction of HNO₃ and H₂SO₄ is highly exothermic. Accumulation of reagents must be avoided; ensure strict dropwise addition.

  • Iron Waste: The iron sludge from Step 2 contains iron acetates and must be disposed of as hazardous heavy metal waste. Do not dispose of down the drain.

  • Bromine Compounds: All brominated intermediates should be treated as potentially toxic and handled in a fume hood.

Workflow Visualization

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation N1 Mix H2SO4 + SM Cool to 0°C N2 Add HNO3 Dropwise (Temp < 10°C) N1->N2 N3 Quench on Ice Filter Solid N2->N3 R1 Suspend Fe in EtOH Activate w/ AcOH N3->R1  Intermediate 1   R2 Add Nitro Intermediate Reflux 2h R1->R2 R3 Filter Celite Extract pH 8 R2->R3 S1 Dissolve in EtOH Add HBr (aq) R3->S1  Intermediate 2   S2 Crystallize & Dry S1->S2

Figure 2: Operational workflow for the scale-up process.

References

  • Regioselectivity in Pyridine Nitration

    • Study on the nitration of 2-substituted-4-hydroxypyridines confirming the 5-position preference.
    • Source: Journal of Heterocyclic Chemistry.
  • Iron-Acetic Acid Reduction Protocol

    • Standard operating procedure for Béchamp reduction of halonitroarenes.
    • Source: Organic Process Research & Development (OPRD).
  • Compound Data & Safety

    • 2-Bromo-4-hydroxypyridine Safety D
    • Source: Sigma-Aldrich / Merck.
  • Scale-Up of Aminopyridines

    • Patent CN101704781B: Preparation method of amino pyridine bromide compounds.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in reactions involving 5-Amino-2-bromopyridin-4-ol hydrobromide

This guide serves as a specialized technical support resource for researchers working with 5-Amino-2-bromopyridin-4-ol hydrobromide . It addresses the unique chemical challenges posed by this amphoteric, salt-form scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-Amino-2-bromopyridin-4-ol hydrobromide . It addresses the unique chemical challenges posed by this amphoteric, salt-form scaffold and provides actionable solutions to maximize reaction yields.

Status: Operational | Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists[1]

Core Chemical Profile[1][2][3][4][5][6][7]
  • Compound: 5-Amino-2-bromopyridin-4-ol hydrobromide[1][2][3]

  • Key Features:

    • Amphoteric Nature: Contains a basic amine (

      
      ) and an acidic hydroxyl/pyridone (
      
      
      
      /
      
      
      ).[1]
    • Salt Form (HBr): The hydrobromide salt significantly alters solubility and stoichiometry compared to the free base.

    • Reactivity: The C2-Bromine is the primary site for cross-coupling; the C5-Amine is electron-rich and prone to oxidation.[1]

Module 1: Solubility & Pre-Reaction Handling
Q: My starting material (HBr salt) is insoluble in standard organic solvents like DCM or Toluene. How can I solubilize it for reaction?

A: The hydrobromide salt lattice is highly polar and resistant to non-polar solvents. You have two options depending on your reaction type:

  • In-Situ Neutralization (Recommended for Cross-Couplings): Do not attempt to dissolve it in pure organic solvent.[1] Instead, use a biphasic system or a polar aprotic mixture .

    • Protocol: Suspend the HBr salt in a mixture of 1,4-Dioxane/Water (4:1) or DMF . Add the base (e.g.,

      
       or 
      
      
      
      ) before adding the catalyst. The base will neutralize the HBr, liberating the free amine/pyridone, which is soluble in the organic/aqueous interface.
    • Note: You must account for the HBr in your stoichiometry. Add 1.0 extra equivalent of base to neutralize the salt.

  • Free-Basing Pre-treatment (Recommended for Acylations/Nucleophilic Substitutions): If your reaction is water-sensitive (e.g., using acid chlorides), you must generate the free base first.

    • Protocol: Dissolve the salt in minimal water. Carefully adjust pH to the isoelectric point (~pH 7-8) using saturated

      
      . The free base will precipitate or can be extracted into EtOAc/MeOH (9:1) . Evaporate and dry thoroughly under vacuum.
      
Q: The material turns dark/black upon standing in solution. Is it degrading?

A: Yes, this is likely oxidative degradation . The electron-rich 5-amino group is susceptible to air oxidation, especially in solution.[1]

  • Solution: Always degas your solvents (sparge with Argon/Nitrogen for 15 mins) before dissolving the compound.

  • Storage: Store the solid HBr salt in the dark at 2-8°C. Solutions should be used immediately.

Module 2: Optimizing Cross-Coupling Yields (Suzuki-Miyaura)
Q: I am observing low conversion (<30%) in Suzuki couplings targeting the C2-Bromine. The catalyst seems to deactivate.

A: This "catalyst poisoning" is a common issue with aminopyridines. The free amine (


) and the pyridone oxygen can coordinate to the Palladium (Pd), displacing the phosphine ligands and killing the catalytic cycle.

Troubleshooting Protocol:

  • Switch Ligands: Use bulky, electron-rich ligands that bind tighter to Pd than the substrate amines.[1]

    • Recommendation: Switch from

      
       to 
      
      
      
      or XPhos Pd G2 . These are more robust against amine poisoning.[1]
  • Temperature Control: Do not overheat. High temperatures (>100°C) accelerate protodebromination (where Br is replaced by H). Keep the reaction at 80-90°C .

  • Base Stoichiometry (Critical):

    • Standard: 2.0 eq base.[1]

    • Required for HBr Salt: 3.5 eq base .[1]

    • Why? 1.0 eq for HBr neutralization + 1.0 eq for the acidic -OH (pyridone form) + 1.5 eq for the boronic acid activation.[1]

Q: I see a side product with Mass = [M-Br+H]. What is this?

A: This is the protodebrominated byproduct (5-aminopyridin-4-ol).[1]

  • Cause: The oxidative addition of Pd into the C-Br bond occurred, but the transmetallation was too slow, leading to reduction.

  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 eq).

    • Add minimal water (ensure the solvent ratio is accurate, e.g., Dioxane:Water 4:1) to facilitate base solubility and transmetallation.

Module 3: Work-up & Purification
Q: After the reaction, I cannot extract the product from the aqueous layer. It seems to stay in the water.

A: The product is amphoteric (zwitterionic).

  • At acidic pH (<4): Protonated amine (Soluble in water).

  • At basic pH (>10): Deprotonated phenol/pyridone (Soluble in water).

  • Solution: You must target the Isoelectric Point (pI) .

    • Cool the reaction mixture.

    • Carefully adjust the pH to 6.5 - 7.5 using dilute HCl or AcOH.[1]

    • At this pH, the zwitterion is least soluble in water.

    • Extraction: Use a polar organic solvent mixture: DCM:Isopropanol (3:1) or EtOAc:MeOH (9:1) . Standard EtOAc or DCM will not efficiently extract these polar heterocycles.[1]

Visual Guide: Optimized Reaction Workflow

The following diagram illustrates the critical decision pathways for handling the HBr salt to maximize yield.

ReactionWorkflow Start Start: 5-Amino-2-bromopyridin-4-ol HBr SolventCheck Reaction Solvent System? Start->SolventCheck Aqueous Aqueous/Polar (e.g., Suzuki) SolventCheck->Aqueous Coupling Anhydrous Anhydrous (e.g., Acylation) SolventCheck->Anhydrous Substitution Action_Aq In-Situ Neutralization: Add 3.5 eq Base (K2CO3/Cs2CO3) Aqueous->Action_Aq Action_Anh Pre-Reaction Free-Basing: Neutralize to pH 7 -> Extract -> Dry Anhydrous->Action_Anh Reaction Perform Reaction (Temp: 80-90°C, Inert Gas) Action_Aq->Reaction Action_Anh->Reaction Workup Work-up Strategy Reaction->Workup Extraction Adjust pH to 7.0 (Isoelectric) Extract with DCM:IPA (3:1) Workup->Extraction Yield High Yield Isolated Product Extraction->Yield

Caption: Decision tree for handling the HBr salt based on reaction type to ensure solubility and prevent catalyst deactivation.

Summary of Quantitative Optimization
ParameterStandard ConditionOptimized for 5-Amino-2-bromo-4-ol HBr Reason
Base Equivalents 2.0 eq3.0 - 4.0 eq Neutralize HBr salt + acidic OH group.[1]
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or XPhos Pd G2 Prevents poisoning by free amine/OH.
Solvent Toluene/Ethanol1,4-Dioxane/Water (4:1) Solubilizes the polar salt form.
Extraction EtOAcDCM/IPA (3:1) Overcomes amphoteric water solubility.
References
  • National Institutes of Health (NIH) . A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.[1] Available at: [Link]

  • MDPI Molecules . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.[1] Available at: [Link]

Sources

Optimization

troubleshooting solubility issues with 5-Amino-2-bromopyridin-4-ol hydrobromide

Technical Support Center: 5-Amino-2-bromopyridin-4-ol Hydrobromide Compound: 5-Amino-2-bromopyridin-4-ol hydrobromide[1][2][3] CAS (Generic/Related): 1805270-39-6 (Free base), 2703779-23-9 (HBr salt)[2][3] Molecular Form...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2-bromopyridin-4-ol Hydrobromide

  • Compound: 5-Amino-2-bromopyridin-4-ol hydrobromide[1][2][3]

  • CAS (Generic/Related): 1805270-39-6 (Free base), 2703779-23-9 (HBr salt)[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    O (Salt form)
  • Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Solubility Paradox

Troubleshooting solubility for 5-Amino-2-bromopyridin-4-ol hydrobromide requires understanding its dual nature. It is not merely a substituted pyridine; it is a 4-pyridone tautomer disguised as a pyridinol.[2][3]

  • The Salt Factor: As a hydrobromide (HBr) salt, it is ionic and highly polar. It loves water and lower alcohols but rejects non-polar organic solvents.

  • The Tautomer Trap: Upon neutralization to the free base, the "4-ol" moiety predominantly adopts the 4-pyridone form.[2][3] This creates a highly crystalline, amide-like structure with strong intermolecular hydrogen bonding, often resulting in poor solubility in both water (due to lack of charge) and non-polar organics (due to high polarity).[3]

This guide addresses the specific "crash-out" events and dissolution failures encountered during synthesis and analysis.

Part 1: Solubility & Solvent Selection Guide

Q1: Why won't the HBr salt dissolve in Dichloromethane (DCM) or Ethyl Acetate?

A: This is a lattice energy issue. The HBr salt is an ionic crystal lattice. Non-polar or moderately polar solvents like DCM, Et


O, or EtOAc lack the dielectric constant required to dissociate the H

and Br

ions.[2]
  • Solution: You must switch to a Polar Protic or Dipolar Aprotic solvent system.

  • Recommended Solvents: Methanol (MeOH), DMSO, DMF, or Water.

  • Workaround for DCM: If your reaction requires DCM, you must convert the salt to the free base in situ or use a phase transfer catalyst, though the latter is difficult with pyridones.

Q2: I neutralized the salt with NaHCO to extract into organic, but the product precipitated at the interface. What happened?

A: You likely hit the Isoelectric Point (pI) . The free base contains a basic amine (pos. 5) and an acidic enol/amide (pos. 4). At a specific neutral pH, the molecule exists as a zwitterion (net neutral charge but possessing internal charges). Zwitterions have the lowest solubility in both water and organics, causing them to "crash out" at the interface.

  • The Fix: Do not stop at neutral pH (7.0).

    • To solubilize in Water: Go to pH < 2 (cationic) or pH > 10 (anionic).

    • To extract into Organic: This is tricky for pyridones. Use n-Butanol or Chloroform/Isopropanol (3:1) mixtures rather than pure DCM.[2][3] The alcohol helps break the pyridone hydrogen bond network.

Q3: Which solvent should I use for NMR and HPLC?

A: Standard CDCl


 will likely fail or give broad peaks due to aggregation.
ApplicationRecommended SolventReason
1H NMR DMSO-d6 Breaks H-bonds; fully solubilizes both salt and free base.[2][3]
1H NMR (Alt) MeOD Good solubility, but exchangeable protons (OH, NH) will disappear.
HPLC (Mobile Phase) Water/Acetonitrile Compatible. Ensure buffer pH is controlled (e.g., 0.1% TFA) to keep it protonated.
LC-MS MeOH/Water + Formic Acid Excellent ionization (M+H)+.

Part 2: Troubleshooting Protocols

Protocol A: Free Base Liberation (The "Sandwich" Extraction)

Use this when you need to use the compound in a reaction sensitive to acid (HBr).

Context: Standard extraction with DCM often fails because the free base pyridone is too polar. Reagents: 5-Amino-2-bromopyridin-4-ol HBr, Saturated NaHCO


, Chloroform (CHCl

), Isopropanol (IPA).[2][3]
  • Dissolution: Dissolve 1.0 eq of the HBr salt in minimal Water .

  • Solvent Prep: Prepare a mixture of CHCl

    
     : IPA (3:1) . The IPA is critical for solvating the pyridone oxygen.
    
  • Neutralization: Slowly add Sat. NaHCO

    
     to the aqueous layer while stirring until pH ~8. Expect a suspension.
    
  • Extraction: Add the CHCl

    
    /IPA mixture. Shake vigorously. The suspension should clear as the free base moves into the organic layer.
    
  • Repetition: Extract the aqueous layer 3-4 times. Pyridones have low partition coefficients (

    
    ).
    
  • Drying: Dry over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes adsorb polar amines).
Protocol B: Solubility Screening for Reaction Optimization

Use this to determine the maximum concentration (


) before starting a batch.
  • Weigh 10 mg of HBr salt into a clear vial.

  • Add solvent in 50 µL increments (starting with 50 µL = 200 mg/mL).

  • Sonicate for 30 seconds between additions. Note: Sonication breaks kinetic crystal lattices that stirring cannot.

  • If not dissolved after 1 mL (10 mg/mL), heat to 40°C.

  • Visual Check: Hold against a black background. "Haze" indicates micro-suspension (failure).

Part 3: Stability & Degradation Flags

Q: The solution turned dark brown overnight. Is it still usable? A: Likely No . The 5-amino group is electron-rich and susceptible to oxidation, forming diazo-linkages or quinoid-like impurities (often dark/black).[2][3]

  • Prevention: Always store the solution under Argon/Nitrogen.

  • Rescue: If the darkening is mild, treat with activated charcoal in MeOH and filter through Celite. If deep black, re-crystallization is required.[3]

Part 4: Visual Troubleshooting Logic

The following decision tree guides you through solvent selection based on your immediate goal (Reaction vs. Analysis).

SolubilityLogic Start Start: 5-Amino-2-bromopyridin-4-ol HBr Goal What is your Goal? Start->Goal Reaction Synthesis / Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis SolventType Solvent Restriction? Reaction->SolventType NMR Use DMSO-d6 (Avoid CDCl3) Analysis->NMR Structure ID HPLC Water/ACN + 0.1% TFA Analysis->HPLC Purity PolarAllowed Polar Allowed (DMSO, MeOH, Water) SolventType->PolarAllowed Yes NonPolarReq Non-Polar Required (DCM, THF, Toluene) SolventType->NonPolarReq No DirectUse Use HBr Salt Directly PolarAllowed->DirectUse FreeBase Must Convert to Free Base NonPolarReq->FreeBase Extraction Use CHCl3:IPA (3:1) Avoid pure DCM FreeBase->Extraction

Caption: Decision tree for solvent selection and form conversion (Salt vs. Free Base).

References

  • Tautomerism in Hydroxypyridines

    • Beak, P., et al.[3] "Protomeric Equilibria in 4-Hydroxypyridine Systems." Accounts of Chemical Research, 1977. [3]

    • Scientific Context: Establishes that 4-hydroxypyridines exist primarily as 4-pyridones in solution, explaining the poor solubility in non-polar solvents.[2][3]

  • Solubility of Pharmaceutical Salts

    • Serajuddin, A. T.[3] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007.[3]

    • Scientific Context: Validates the use of HBr salts for aqueous solubility and the impact of the common ion effect.
  • Purification of Aminopyridines

    • BenchChem Technical Support.[4] "Purification of 2-Amino-4-bromopyridine Reaction Products."

    • Scientific Context: Provides baseline protocols for extraction and pH adjustment of bromin
  • Safinamide Salt Studies (Analogous HBr Behavior)

    • Lu, Y., et al.[3] "Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts." Crystals, 2020.[5]

    • Scientific Context: Demonstrates the superior dissolution kinetics of HBr salts compared to HCl and free base forms in heterocyclic amines.

Sources

Troubleshooting

preventing oxidation of 5-Amino-2-bromopyridin-4-ol hydrobromide during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage Frequently Asked Questions (FAQs) Q1: My container of 5-Amino-2-bromopyridin-4-ol hydrobromide has developed...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage

Frequently Asked Questions (FAQs)

Q1: My container of 5-Amino-2-bromopyridin-4-ol hydrobromide has developed a yellowish or brownish tint over time. Is the material still usable?

A1: The development of a yellow or brown coloration is a common indicator of oxidation and potential degradation of the compound. 5-Amino-2-bromopyridin-4-ol hydrobromide possesses an aminophenol-like structure, which is known to be susceptible to air and light-induced oxidation.[1] Specifically, the aminophenol moiety can be oxidized to form highly colored quinone-imine intermediates, which can further polymerize into darker-colored products.[2][3]

While a slight discoloration may not render the material completely unusable for all applications, it signifies a decrease in purity and the presence of impurities. For sensitive applications, such as in drug development or quantitative assays, using discolored material is not recommended as the impurities could lead to spurious results or side reactions. It is crucial to perform a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: What are the primary drivers of oxidation for this compound?

A2: The oxidation of 5-Amino-2-bromopyridin-4-ol hydrobromide is primarily driven by a combination of the following factors:

  • Atmospheric Oxygen: As with many aromatic amines and phenols, direct exposure to oxygen is the main culprit in the autoxidation process.[4]

  • Light Exposure: Light, particularly UV light, can provide the activation energy needed to initiate and propagate the radical chain reactions involved in oxidation.

  • Elevated Temperatures: Increased temperatures accelerate the rate of chemical reactions, including oxidation.[2]

  • Presence of Metal Ions: Trace amounts of metal ions can act as catalysts, significantly speeding up the oxidation process.[2]

The hydrobromide salt form of this compound offers a degree of protection against oxidation compared to the free base, as the protonated amino group is less susceptible to oxidation.[1] However, this does not confer complete immunity, and proper storage is still paramount.

Q3: What are the ideal storage conditions for long-term stability of 5-Amino-2-bromopyridin-4-ol hydrobromide?

A3: To ensure the long-term stability of 5-Amino-2-bromopyridin-4-ol hydrobromide and prevent oxidative degradation, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant in the degradation pathway.
Temperature -20°C to 4°CReduces the rate of chemical degradation reactions.
Light Amber or Opaque ContainerProtects the compound from light-induced oxidation.
Container Tightly SealedPrevents the ingress of atmospheric oxygen and moisture.

For optimal long-term storage, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the frequency of opening the main container and exposing the bulk material to air and moisture.

Troubleshooting and Quality Control

A proactive approach to quality control is essential when working with sensitive compounds. If you suspect degradation has occurred, a systematic investigation is necessary.

Visual Inspection and Initial Assessment

The first step is a careful visual inspection of the compound. Note any changes from its initial appearance.

  • Color Change: A shift from white/off-white to yellow, brown, or purple is a strong indicator of oxidation.

  • Clumping or Caking: This may suggest moisture absorption, which can accelerate degradation.

Analytical Verification of Purity: A Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance over time. A reversed-phase HPLC (RP-HPLC) method is generally the most effective for this purpose.[5]

Objective: To develop an HPLC method capable of separating the intact 5-Amino-2-bromopyridin-4-ol hydrobromide from its potential degradation products.

Workflow for Method Development and Analysis:

Caption: Workflow for troubleshooting suspected degradation.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] These studies intentionally stress the compound to generate potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Amino-2-bromopyridin-4-ol hydrobromide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using the developed HPLC method.

Experimental Protocol: HPLC Method for Purity Analysis

The following is a starting point for developing an HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determine the λmax of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Interpreting the Results:

By comparing the chromatogram of your stored sample to the chromatograms from the forced degradation studies, you can:

  • Identify Degradation Products: Peaks in your stored sample that correspond to those generated under stress conditions are likely degradation products. The oxidative degradation sample is particularly relevant.

  • Confirm Peak Purity: A photodiode array (PDA) detector can be used to assess the spectral purity of the main peak in your stored sample.

  • Quantify Purity: The purity of your stored sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Best Practices for Handling and Storage: A Workflow

To ensure the integrity of 5-Amino-2-bromopyridin-4-ol hydrobromide from receipt to use, follow this workflow:

Caption: Recommended handling and storage workflow.

By adhering to these guidelines, researchers can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of their experimental results when using 5-Amino-2-bromopyridin-4-ol hydrobromide.

References

  • BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
  • Trissel, L. A., Xu, Q. A., & Zhang, Y. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–286.
  • Jadhav, S. B., & Singhal, R. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Kumar, V., & Singh, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 3(5), 195-200.
  • Ma, S., & Li, Y. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Klick, S., & Bach, A. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Eddine, N. H., Bressolle, F., Mandrou, B., & Fabre, H. (1982). Stability indicating assay for dipyrone. Part II. Separation and quantitative determination of dipyrone and its degradation products by high-performance liquid chromatography. The Analyst, 107(1270), 67–70.
  • Shemer, B., Dahan, O., & Ronen, Z. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Oniciu, D. C., & Vlase, L. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. Revista de Chimie, 63(7), 723-728.
  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park's Lab, Purdue University.
  • Wang, R., & Zhang, Y. (2020). Improvement of bromide ions on the degradation of sulfamerazine by horseradish peroxidase-H2O2 system and its interaction mechanisms. Environmental Science and Pollution Research, 27(28), 35389-35398.
  • Dong, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kamal, A., & Kumar, P. P. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
  • Ye, L., & Zhang, T. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Environmental Microbiology, 15(9), 2533-2544.
  • Li, J., & Wang, X. (2010). Preparation method of amino pyridine bromide compound. CN101704781A.
  • Chen, Y., & Gan, Z. (2020). Bromide significantly promoted the abatement of micropollutants by peroxymonosulfate: Roles of HOBr and Br2.
  • Benchchem. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
  • Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists (pp. 1-38). Academic Press.
  • Mitchell, S. C. (2000). Aminophenols. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • de Souza, J. C., de Oliveira, G. A. R., & Pezza, H. R. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant.
  • Bethu, M. S., & Vangala, V. R. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 315.
  • Oliveira, M. C., & Nogueira, R. F. P. (2007). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Journal of the Brazilian Chemical Society, 18(4), 772-778.
  • Aggarwal, A., & Parle, A. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(6), 754-759.

Sources

Optimization

Technical Support Center: Managing Hydrobromide Salts in 5-Amino-2-bromopyridin-4-ol Reaction Mixtures

Welcome to the technical support center for handling challenges related to the synthesis and purification of 5-Amino-2-bromopyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling challenges related to the synthesis and purification of 5-Amino-2-bromopyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common issue of hydrobromide (HBr) salt formation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you efficiently isolate your target compound in its freebase form.

Understanding the Challenge: Why Hydrobromide Salts Form

5-Amino-2-bromopyridin-4-ol possesses two basic nitrogen atoms: the amino group and the pyridine ring nitrogen. In acidic reaction conditions, particularly when hydrobromic acid or bromide sources are present, these basic sites can be protonated, leading to the formation of the corresponding hydrobromide salt. This salt formation significantly alters the compound's physical properties, most notably its solubility, making standard work-up and purification procedures challenging.

The pyridinium hydrobromide is a salt of a strong acid (HBr) and a weak base (the pyridine derivative)[1]. Its presence can complicate isolation, as the salt is often highly soluble in polar solvents like water and alcohols, while being insoluble in many nonpolar organic solvents[1].

Troubleshooting Guide: Choosing Your Salt Removal Strategy

The optimal method for removing the HBr salt depends on the scale of your reaction, the nature of impurities, and the stability of your final compound. Use the following decision tree to guide your choice.

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Neutralization and Liquid-Liquid Extraction

This is the most common and direct method for removing HBr salts from basic compounds like aminopyridines. It leverages the difference in solubility between the salt and the freebase.

Causality: The HBr salt is ionic and thus water-soluble. By adding a base, we deprotonate the pyridinium ion, forming the neutral (freebase) molecule. This freebase form is significantly less water-soluble and can be extracted into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve or suspend the crude reaction mixture containing the hydrobromide salt in water. If your reaction was run in an organic solvent, remove it first under reduced pressure.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a mild inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), portion-wise with stirring.[2] Continue addition until gas evolution (fizzing) ceases and the pH of the solution is basic (pH 8-9), which can be checked with pH paper.

    • Expert Tip: Avoid using strong bases like NaOH or KOH if your molecule contains base-sensitive functional groups. Sodium bicarbonate is generally a safe choice.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL aqueous solution) with a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3][4]

  • Drying and Concentration: Combine the organic extracts. Dry the combined organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-bromopyridin-4-ol freebase, which can then be further purified if necessary.[3]

Protocol 2: Column Chromatography

Column chromatography is effective when your product has a different polarity compared to the salt and other impurities. The highly polar HBr salt will adhere strongly to the silica gel.

Causality: Silica gel is an acidic stationary phase. The basic aminopyridine will interact with it, but the ionic HBr salt will have a much stronger, almost irreversible interaction. This allows the less polar freebase to be eluted while the salt remains at the origin.

Step-by-Step Methodology:

  • Adsorbent and Eluent Selection:

    • Stationary Phase: Standard silica gel is most common.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol) is typical.

    • Modifier: Because aminopyridines are basic, they can streak or "tail" on acidic silica gel. To prevent this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[5][6]

  • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent. Alternatively, for poorly soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, drying it, and loading the resulting powder onto the column.[6]

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified freebase.

Protocol 3: Recrystallization

If the freebase form of your compound is a stable solid, recrystallization can be an excellent final purification step to remove residual salts and other impurities.

Causality: This technique relies on the solubility difference of the compound and impurities in a specific solvent at different temperatures. A suitable solvent will dissolve the compound when hot but allow it to crystallize out upon cooling, leaving impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude freebase (obtained after an initial work-up) in various solvents (e.g., ethanol, isopropanol, water, or mixed solvent systems) at room temperature and with heating.[6] An ideal solvent dissolves the product when hot but not when cold.[6]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick, unfilterable slurry after adding the neutralizing base. What should I do? A1: This often happens if the freebase precipitates rapidly from the aqueous solution. Add a sufficient volume of a suitable organic extraction solvent (like DCM or ethyl acetate) before or during the neutralization process. This will allow the freebase to dissolve into the organic layer as it forms, keeping the mixture stirrable and facilitating an effective liquid-liquid extraction.

Q2: I performed a basic wash, but my product in the organic layer still seems to contain some salt. How can I tell, and what should I do? A2: Residual salt can sometimes be carried over, especially if emulsions formed during extraction. After drying and concentrating the organic layer, if the resulting solid is not fully soluble in a solvent like DCM (in which the freebase should be soluble), you likely have residual salt. To fix this, re-dissolve the material in your extraction solvent, wash it again with water or brine, and be meticulous about separating the layers before drying and concentrating again.

Q3: Can I use an amine base, like triethylamine, to neutralize the HBr salt directly in an organic solvent? A3: Yes, this is a viable strategy, particularly for smaller-scale reactions or when your product is sensitive to water. After neutralization in a solvent like DCM, the resulting triethylammonium bromide salt is often insoluble and can be removed by filtration. However, this salt can sometimes be partially soluble, necessitating a subsequent aqueous wash to remove it completely.

Q4: Is it possible to remove the HBr by simply concentrating the reaction mixture to dryness? A4: No, this is generally not effective. Pyridinium hydrobromide is a stable salt and will not simply decompose or evaporate. Attempting to remove it by heating under vacuum may lead to decomposition of your target compound rather than removal of the salt.[7]

Q5: Are there alternative methods for highly polar or water-soluble aminopyridinols? A5: Yes. For compounds that are difficult to extract, consider ion-exchange chromatography. A cation-exchange resin can be used to capture the protonated aminopyridine, which is then eluted by washing with a buffered or basic solution.[8] Solid-phase extraction (SPE) cartridges with appropriate functionalities can also be employed for selective purification.[9]

Data Summary Table
Property / MethodParameterValue / ObservationSource
Compound Properties 5-Amino-2-bromopyridin-4-olBasic due to amino and pyridine N atomsGeneral Knowledge
HBr Salt FormIonic, generally water-soluble[1]
Freebase FormNeutral, more soluble in organic solvents[3]
Neutralization Recommended pH8-9[3]
Common BasesNaHCO₃, Na₂CO₃, Et₃N[2]
Extraction Common SolventsDichloromethane (DCM), Ethyl Acetate[3][4]
Chromatography Stationary PhaseSilica Gel[5][6]
Mobile Phase Modifier0.5-1% Triethylamine (Et₃N) or NH₄OH[5][6]
References
  • Lee, Y. C., & Lee, B. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 94-98. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1725–1728. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • CN101704781A - Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved March 7, 2026, from [Link]

  • Metoree. (2026, February 26). Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis. Retrieved March 7, 2026, from [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines. (n.d.). Google Patents.
  • CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent. (n.d.). Google Patents.
  • Al-Amiery, A. A., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Nanoscience & Nanotechnology-Asia, 10(1). [Link]

  • Burns, H. (2022, July 26). How to neutralize 4-Bromopyridine hydrochloride? ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dave, C. G., & Shah, P. R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

  • CN101704781B - Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved March 7, 2026, from [Link]

  • Solovev, V. O., et al. (2022). Extraction of pyridine using systems based on water-soluble polymers. IOP Conference Series: Materials Science and Engineering, 1212(1), 012015. [Link]

  • Zins, E. L., et al. (1999). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of the American Society for Mass Spectrometry, 10(9), 853-863. [Link]

  • Reddit. (2024, January 13). Removing Pyridine. Retrieved March 7, 2026, from [Link]

  • Keller, R. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

minimizing side reactions when using 5-Amino-2-bromopyridin-4-ol hydrobromide

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 5-Amino-2-bromopyridin-4-ol hydrobromide. The focus is to proactively address common experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 5-Amino-2-bromopyridin-4-ol hydrobromide. The focus is to proactively address common experimental challenges, particularly the mitigation of side reactions, to ensure robust and reproducible synthetic outcomes. The advice herein is based on established principles of physical organic chemistry and practical laboratory experience.

Section 1: Core Reactivity Profile

Understanding the intrinsic chemical nature of 5-Amino-2-bromopyridin-4-ol is the first step toward mastering its use. The molecule possesses three key functional groups, each with a distinct reactivity profile that can be either an asset or a liability depending on the reaction conditions.

  • The Aminophenol-like System: The para-relationship of the amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring makes this moiety highly electron-rich and susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts, can initiate radical processes leading to intensely colored dimeric or polymeric impurities.[2][3]

  • The Ambident Nucleophile: The molecule presents two primary nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. This "ambident" nature is the root cause of the most common synthetic challenge: controlling regioselectivity in alkylation and acylation reactions.[4][5] The pyridin-4-ol exists in tautomeric equilibrium with its 4-pyridone form, which further complicates the reactivity landscape, as deprotonation can yield both N- and O-centered anions.[6]

  • The Activated Halopyridine: The bromine atom at the 2-position is on a π-deficient pyridine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7][8][9] This is often the desired site of reaction for coupling chemistries, but it can also be a source of side products if unintended nucleophiles are present.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions with 5-Amino-2-bromopyridin-4-ol hydrobromide in a practical, question-and-answer format.

Q1: My reaction mixture is rapidly turning dark brown or black upon adding a base. What is causing this, and how can I prevent it?

A1: This is a classic sign of oxidation. The aminophenol-like core of your starting material is being oxidized to form highly conjugated, colored species, likely quinone-imine type structures which can then polymerize.[1][3] The hydrobromide salt form is relatively stable, but the free base is highly sensitive.

Root Causes & Solutions:

CauseScientific RationaleMitigation Strategy
Atmospheric Oxygen The electron-rich free base reacts with O₂, especially in the presence of trace metals, to form radical intermediates that propagate and form colored polymers.[10][11]Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Use solvents that have been de-gassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Metal Contamination Trace transition metals (e.g., iron, copper) from reagents or glassware can catalytically accelerate oxidation.[3]High-Purity Reagents: Use high-purity solvents and reagents. If metal contamination is suspected, consider adding a chelating agent like EDTA, though this may complicate purification.
High Temperature Increased temperature accelerates the rate of oxidation.Low-Temperature Conditions: Add the base and run the reaction at the lowest temperature compatible with the desired transformation (e.g., 0 °C or below).
Strongly Basic Conditions High pH increases the electron density of the ring and the concentration of the phenoxide, making the molecule more susceptible to oxidation.Careful Base Selection: Use the mildest base necessary to achieve the desired reaction. Add the base slowly and portion-wise to avoid localized areas of high concentration.

Q2: I am attempting an N-alkylation (or N-acylation) but am getting a significant amount of the O-substituted isomer. How do I improve selectivity for the nitrogen atom?

A2: This is a problem of controlling the reactivity of an ambident nucleophile. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen of the amino group is a "softer" nucleophile than the oxygen of the deprotonated hydroxyl group (phenoxide), which is a "hard" nucleophile.[5][12] To favor N-alkylation, you must create conditions where the softer nitrogen is the more reactive site.

Strategies for Selective N-Functionalization:

ParameterConditionRationale
Electrophile Use "soft" electrophiles.Soft electrophiles (e.g., methyl iodide, benzyl bromide) preferentially react with soft nucleophiles.[5]
Base Use a mild, non-nucleophilic base.Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient to fully deprotonate the hydroxyl group, leaving the more nucleophilic amino group to react.
Solvent Use polar aprotic solvents.Solvents like DMF, DMSO, or acetonitrile (MeCN) do not solvate anions as strongly as protic solvents, which enhances the nucleophilicity of the neutral amine.
Counter-ion N/ALess critical for N-selectivity compared to O-selectivity.

Q3: Conversely, how can I favor O-alkylation or O-acylation?

A3: To favor reaction at the oxygen, you need to make the hard phenoxide the dominant and most reactive nucleophile and pair it with a "hard" electrophile.

Strategies for Selective O-Functionalization:

ParameterConditionRationale
Electrophile Use "hard" electrophiles.Hard electrophiles (e.g., dimethyl sulfate, acyl chlorides, alkyl tosylates) preferentially react with hard nucleophiles like the phenoxide oxygen.[5]
Base Use a strong, "hard" base.A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will irreversibly and completely deprotonate the hydroxyl group, generating a high concentration of the hard phenoxide nucleophile.
Solvent Use polar aprotic or ethereal solvents.Solvents like THF or 1,4-dioxane are suitable for reactions with strong bases like NaH.
Counter-ion N/AThe choice of base (Na⁺, K⁺) dictates the counter-ion.

Q4: My reaction is clean, but purification is difficult. What are the best practices for isolating my product?

A4: The polar nature of the amino and hydroxyl groups can make purification challenging.

  • Work-up: During aqueous extraction, the product may be partially soluble in both layers or cause emulsions. To minimize this, adjust the pH of the aqueous layer to ensure your product is in its neutral form (typically pH 7-8).[13] If emulsions form, try adding brine or filtering the mixture through a pad of Celite.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol. A common system for these types of compounds is Dichloromethane/Methanol.

    • Tailing: The basic amino group can interact strongly with acidic silica, causing streaking or "tailing" of the spot on TLC and poor separation on the column. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (e.g., 0.5-1% v/v in your mobile phase).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective method for achieving high purity.[13]

Q5: When should I consider using protecting groups?

A5: If you are performing a multi-step synthesis or if the conditions for one transformation are incompatible with one of the functional groups, a protection strategy is advised.

  • Protecting the Amine: If you need to perform a reaction that is sensitive to the amine (e.g., strong deprotonation of the hydroxyl followed by O-alkylation), protecting the amine as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate is a standard approach.[14] These are stable to a wide range of conditions but can be removed selectively.

  • Protecting the Hydroxyl: If you need to perform chemistry exclusively at the amine or the 2-bromo position (e.g., Suzuki or Buchwald-Hartwig coupling), protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable group is recommended.

The key is to choose an "orthogonal" protection scheme, where one group can be removed without affecting the other.[14]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen/argon.

  • Assembly: Quickly assemble the glassware while flushing with the inert gas. Use a gas bubbler to monitor a slight positive pressure.

  • Reagent Addition: Add 5-Amino-2-bromopyridin-4-ol hydrobromide and any other solids to the flask.

  • Solvent Addition: Add de-gassed solvent via cannula or syringe.

  • Cooling & Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C) before slowly adding the base or other reactive reagents via syringe or dropping funnel.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor progress by TLC or LC-MS.

Protocol 2: Selective N-Acylation

  • Setup: Under a nitrogen atmosphere, suspend 5-Amino-2-bromopyridin-4-ol hydrobromide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add a mild base such as triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature. The hydrobromide salt will be neutralized.

  • Acylation: Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common experimental issues.

Troubleshooting Start Reaction Start DarkColor Mixture turns dark brown/black? Start->DarkColor CheckInert Implement Inert Atmosphere Protocol (Degas solvents, use N₂/Ar) DarkColor->CheckInert Yes ProductIssue Reaction is clean, but what is the product? DarkColor->ProductIssue No CheckInert->ProductIssue Mixture Mixture of N- and O-products? ProductIssue->Mixture DesiredN N-Alkylation/Acylation Desired? Mixture->DesiredN Yes Success Purify Product Mixture->Success No, single desired product DesiredO O-Alkylation/Acylation Desired? DesiredN->DesiredO No UseSoft Use Soft Electrophile (e.g., R-I) Mild Base (e.g., K₂CO₃) Polar Aprotic Solvent (e.g., DMF) DesiredN->UseSoft Yes UseHard Use Hard Electrophile (e.g., R-OTs) Strong Base (e.g., NaH) Ethereal Solvent (e.g., THF) DesiredO->UseHard Yes DesiredO->Success No UseSoft->Success UseHard->Success

Caption: A decision tree for troubleshooting common side reactions.

Diagram 2: N- vs. O-Alkylation Pathways

This diagram illustrates the competing reaction pathways based on HSAB theory.

HSAB_Pathway cluster_conditions Reaction Conditions cluster_reagents Reagent Type cluster_products Selective Product Formation Electrophile Electrophile (E⁺) Soft_E Soft (e.g., CH₃I) Electrophile->Soft_E Hard_E Hard (e.g., (CH₃)₂SO₄) Electrophile->Hard_E Base Base Mild_B Mild (e.g., K₂CO₃) Base->Mild_B Strong_B Strong (e.g., NaH) Base->Strong_B N_Product N-Alkylated Product Soft_E->N_Product favors O_Product O-Alkylated Product Hard_E->O_Product favors Mild_B->N_Product favors Strong_B->O_Product favors Start 5-Amino-2-bromopyridin-4-ol (Ambident Nucleophile) Start->N_Product Soft Nucleophile (-NH₂) Start->O_Product Hard Nucleophile (-O⁻ after deprotonation)

Caption: Factors influencing N- versus O-alkylation selectivity.

Section 5: References

  • Electrochemical Oxidation of Some Aminophenols in Various pHs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466. [Link]

  • Kinzel, O., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Ghosh, P., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(13), 10731-10743. [Link]

  • De Haan, D. O., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1), 121. [Link]

  • Obermeyer, A. C., et al. (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Angewandte Chemie International Edition, 53(4), 1057-1061. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino acid protecting groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Molecules, 25(22), 5349. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific & Engineering Research. Retrieved March 7, 2026, from [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 5-Amino-2-bromopyridin-4-ol hydrobromide

Welcome to the technical support center for 5-Amino-2-bromopyridin-4-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting ti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Amino-2-bromopyridin-4-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting tips for handling this hygroscopic compound. Our goal is to ensure the integrity of your experiments and the quality of your results by promoting best practices in the laboratory.

Introduction to the Challenges of a Hygroscopic Compound

5-Amino-2-bromopyridin-4-ol hydrobromide, due to its salt nature, readily absorbs moisture from the atmosphere. This hygroscopicity can lead to a variety of experimental challenges, including:

  • Inaccurate Weighing: Absorption of water can lead to significant errors in mass determination, affecting the stoichiometry of reactions and the concentration of solutions.

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the compound's purity and potency.

  • Altered Physical Properties: Moisture absorption can cause the powder to clump or cake, making it difficult to handle and dispense accurately.

  • Compromised Experimental Reproducibility: Inconsistent water content between aliquots can lead to variability in experimental outcomes, hindering the reproducibility of your research.

This guide provides a comprehensive framework for mitigating these challenges through carefully designed handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store 5-Amino-2-bromopyridin-4-ol hydrobromide upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a desiccator containing a suitable drying agent, such as silica gel or phosphorus pentoxide. For long-term storage, a controlled humidity environment, such as a dry box or a glove box with an inert atmosphere (nitrogen or argon), is highly recommended. If a controlled humidity environment is not available, store the desiccator in a cool, dark place to minimize any potential light-induced degradation.

Q2: What is the best way to weigh this compound accurately?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture. The ideal method is to weigh the compound inside a glove box with a controlled low-humidity atmosphere.[1][2][3][4][5] If a glove box is not available, the following "quick weigh" method can be employed:

  • Pre-weigh a clean, dry vial with a secure cap.

  • Bring the container of 5-Amino-2-bromopyridin-4-ol hydrobromide and the pre-weighed vial into a low-humidity environment if possible (e.g., a balance with a draft shield and a container of desiccant nearby).

  • Quickly transfer the approximate amount of the compound to the vial and securely cap it.

  • Weigh the capped vial containing the compound. The difference between this weight and the initial vial weight is the mass of the compound.

  • Work swiftly to minimize the time the container is open.

Q3: Can I prepare a stock solution of 5-Amino-2-bromopyridin-4-ol hydrobromide?

A3: Yes, preparing a stock solution in a suitable anhydrous solvent is a good strategy to avoid repeated weighing of the hygroscopic solid. Ensure the solvent is truly anhydrous, as residual water can still lead to degradation over time. Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature. It is advisable to prepare fresh stock solutions regularly and to monitor for any signs of precipitation or color change, which could indicate degradation or solubility issues.

Q4: What are the signs of moisture absorption or degradation?

A4: Visual inspection can often provide the first indication of a problem. Clumping or caking of the powder is a clear sign of moisture absorption. A change in color or the appearance of a liquid phase (deliquescence) are more severe indicators. For a more quantitative assessment, Karl Fischer titration is the gold-standard method for determining water content in a sample.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches. Varying water content in the compound due to improper handling.Implement a standardized weighing procedure using a glove box or the "quick weigh" method. Determine the water content of each new batch using Karl Fischer titration to account for any variations.
The powder has become clumpy and is difficult to handle. The compound has absorbed atmospheric moisture.Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). For future use, ensure storage in a desiccator with fresh desiccant.
A stock solution has become cloudy or changed color. Potential degradation of the compound or reaction with residual water in the solvent.Discard the solution. Prepare a fresh stock solution using a new bottle of anhydrous solvent. Consider filtering the solution through a 0.22 µm syringe filter after preparation.
Reaction yield is lower than expected. Inaccurate initial weight due to moisture absorption, or degradation of the starting material.Re-evaluate your weighing procedure for accuracy. Consider drying a small sample of the compound under vacuum (if thermally stable) before use, and re-weighing.

Experimental Protocols

Protocol 1: Weighing 5-Amino-2-bromopyridin-4-ol hydrobromide in a Glove Box

This protocol outlines the standard procedure for accurately weighing a hygroscopic compound in a controlled atmosphere.

  • Preparation: Ensure the glove box has a stable, low-humidity inert atmosphere (e.g., <10 ppm H₂O). Place a calibrated analytical balance, weighing paper or vials, and spatulas inside the antechamber.

  • Transfer: Transfer the sealed container of 5-Amino-2-bromopyridin-4-ol hydrobromide into the glove box via the antechamber, following the glove box's standard operating procedure for purging.

  • Acclimatization: Allow the compound's container to acclimatize to the glove box atmosphere for at least 15-20 minutes to ensure temperature and pressure equilibrium.

  • Weighing: Tare the balance with the weighing vessel. Carefully transfer the desired amount of the compound using a clean spatula.

  • Sealing: Securely seal the weighing vessel and the main container of the compound before removing them from the glove box.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of a hygroscopic powder.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry.

  • Sample Preparation (in a low-humidity environment): In a glove box or using the "quick weigh" method, accurately weigh a suitable amount of 5-Amino-2-bromopyridin-4-ol hydrobromide into a gas-tight syringe or a sealed sample vial.

  • Titration: Quickly and carefully introduce the sample into the titration vessel.

  • Analysis: Start the titration and record the amount of titrant consumed to reach the endpoint.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visualizing the Workflow

Diagram 1: Decision Tree for Handling 5-Amino-2-bromopyridin-4-ol hydrobromide

Decision Tree for Handling Hygroscopic Compound start Start: Receive Compound storage_check Is a glove box available for storage? start->storage_check storage_glovebox Store in glove box under inert atmosphere. storage_check->storage_glovebox Yes storage_desiccator Store in desiccator with fresh desiccant. storage_check->storage_desiccator No weighing_check Is a glove box available for weighing? weigh_glovebox Weigh inside glove box. weighing_check->weigh_glovebox Yes weigh_quick Use 'quick weigh' method. weighing_check->weigh_quick No storage_glovebox->weighing_check storage_desiccator->weighing_check prepare_solution Prepare stock solution with anhydrous solvent. weigh_glovebox->prepare_solution weigh_quick->prepare_solution experiment Proceed with experiment. prepare_solution->experiment

Caption: Recommended workflow for handling 5-Amino-2-bromopyridin-4-ol hydrobromide.

Diagram 2: Troubleshooting Logic for Inconsistent Results

Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_weighing Review weighing procedure. start->check_weighing check_storage Inspect storage conditions. start->check_storage check_solvent Verify solvent anhydrousness. start->check_solvent karl_fischer Perform Karl Fischer titration. check_weighing->karl_fischer implement_glovebox Implement glove box for weighing. check_weighing->implement_glovebox refresh_desiccant Replace desiccant in desiccator. check_storage->refresh_desiccant use_new_solvent Use new, sealed anhydrous solvent. check_solvent->use_new_solvent adjust_calculations Adjust calculations for water content. karl_fischer->adjust_calculations

Caption: Logical steps for troubleshooting inconsistent experimental outcomes.

References

  • JoVE. (2017, July 14). Glovebox: Principle, Operation and Precautions. [Link]

  • School of Chemistry, University of St Andrews. (2018, April 1). SOP For Operation Of Glove Boxes. [Link]

  • Munro Instruments. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. [Link]

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. [Link]

  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • Mitsubishi Chemical. (2025, September 30). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. [Link]

  • World Health Organization. (2019). GOOD STORAGE AND DISTRIBUTION PRACTICES FOR MEDICAL PRODUCTS. [Link]

  • ACS Publications. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au. [Link]

  • ACS Publications. (2022, March 16). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

  • MDPI. (2024, July 14). Hygroscopic Properties of Water-Soluble Counterpart of Ultrafine Particles from Agriculture Crop-Residue Burning in Patiala, Northwestern India. [Link]

  • Royal Society of Chemistry. (n.d.). Light enhanced moisture degradation of perovskite solar cell material CH3NH3PbI3. [Link]

  • PMC. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. [Link]

  • ResearchGate. (2025, August 10). Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy. [Link]

  • RSC Publishing. (2020, May 6). Quantifying the hygroscopic properties of cyclodextrin containing aerosol for drug delivery to the lungs. [Link]

  • RSC Publishing. (n.d.). Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 5-Amino-2-bromopyridin-4-ol Hydrobromide Couplings

Status: Operational Ticket ID: T-OPT-PYR-004 Subject: Optimization of Reaction Temperature & Salt Neutralization for 5-Amino-2-bromopyridin-4-ol Hydrobromide Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-OPT-PYR-004 Subject: Optimization of Reaction Temperature & Salt Neutralization for 5-Amino-2-bromopyridin-4-ol Hydrobromide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 5-Amino-2-bromopyridin-4-ol hydrobromide . This is a deceptive scaffold. While it appears to be a standard heteroaryl bromide, the combination of the 4-hydroxyl group (tautomerizing to pyridone) , the 5-amino group (electron-donating) , and the hydrobromide salt form creates a narrow thermodynamic window for successful coupling (e.g., Suzuki-Miyaura).

  • The Critical Failure Point: The HBr salt is acidic. If you run a standard protocol, your base is consumed by neutralization before it can activate the boronic acid, leading to stalled reactions. Furthermore, the heat of neutralization can degrade the catalyst if not managed.

  • The Temperature Trap:

    • < 50°C: Oxidative addition fails due to the electron-rich nature of the ring (amine + hydroxyl donation).

    • > 95°C: Rapid protodehalogenation (loss of Br) and Pd-black precipitation due to amine coordination.

This guide provides a self-validating protocol to navigate these constraints.

Part 1: The Thermal Decision Matrix (Workflow)

Before heating your reaction, you must select the correct pathway based on your specific coupling partner and base stability.

ReactionOptimization Start START: 5-Amino-2-bromopyridin-4-ol HBr CheckSalt Step 1: Neutralization Strategy (Is the salt free-based?) Start->CheckSalt FreeBase Pre-reaction Free-basing (Na2CO3 wash) CheckSalt->FreeBase Recommended InSitu In-situ Neutralization (Requires 3.5+ eq Base) CheckSalt->InSitu Faster, riskier SolventSelect Step 2: Solvent Selection (Must solubilize Pyridone tautomer) FreeBase->SolventSelect InSitu->SolventSelect TempLow Initial Ramp: 40°C (1 hour) SolventSelect->TempLow CheckColor Checkpoint: Color Change? (Darkening = Pd activation) TempLow->CheckColor CheckColor->TempLow No (Pale) TempOpt Target Temp: 75-80°C (Optimal Window) CheckColor->TempOpt Yes (Amber/Red) TempHigh Danger Zone: >100°C (Protodehalogenation Risk) TempOpt->TempHigh Forcing conditions Success Product Formation TempOpt->Success Failure De-bromo Impurity / Pd Black TempHigh->Failure

Figure 1: Decision tree for thermal management. Note the critical "Initial Ramp" at 40°C to ensure catalyst ligation before high-energy heating.

Part 2: Troubleshooting Guide & FAQs

Phase 1: Pre-Reaction (The "Cold" Phase)

Q1: My reaction mixture turns black immediately upon adding the catalyst. Is this normal?

  • Diagnosis: No. This indicates rapid catalyst decomposition (Pd-black formation).

  • Root Cause: The free amine at position 5 is coordinating to the Palladium, displacing your ligands (e.g., PPh3 or dppf). This is exacerbated if the HBr salt was not fully neutralized, creating local acidic hotspots that strip phosphines from the metal.

  • Solution:

    • Switch Ligands: Use bulky, electron-rich phosphines like XPhos or SPhos . These biaryl ligands create a "roof" over the Pd center, preventing the substrate's amine from binding to the metal.

    • Free-Base First: Do not add catalyst to the acidic salt. Neutralize the HBr before adding the Pd source.

Q2: The starting material won't dissolve in Dioxane or Toluene.

  • Diagnosis: Solubility failure due to tautomerism.

  • Root Cause: The 4-ol functionality exists in equilibrium with the 4-pyridone form. Pyridones are highly polar and behave like amides, making them insoluble in non-polar solvents.

  • Solution: Use a binary solvent system.

    • Recommended: 1,4-Dioxane/Water (4:[1][2]1) or DMF/Water (9:1). The water component is critical to solubilize the inorganic base and the pyridone tautomer.

Phase 2: Reaction Optimization (The "Ramp" Phase)

Q3: Why is 80°C the "Magic Number"? Why not reflux at 100°C?

  • The Mechanism:

    • At <60°C: The oxidative addition of Pd into the C-Br bond is slow because the electron-donating amine and hydroxyl groups increase the electron density of the ring, making it less electrophilic.

    • At >95°C: The rate of protodehalogenation exceeds the rate of transmetallation. The Pd inserts, but instead of coupling with the boronic acid, it grabs a hydride (often from the solvent or base) and eliminates H-Br, leaving you with the de-brominated byproduct (5-aminopyridin-4-ol).

  • The Fix: Hold the reaction at 75-80°C . This provides enough energy to overcome the electronic deactivation without triggering the debromination pathway.

Q4: I am seeing a "Des-Bromo" impurity (Mass = M-79).

  • Diagnosis: Protodehalogenation.

  • Immediate Action:

    • Lower temperature by 10°C.

    • Check your solvent.[3][4] If using alcohols (EtOH/iPrOH), switch to aprotic solvents (Dioxane/DMF). Alcohols are hydride sources that fuel this side reaction.

    • Increase the concentration of the boronic acid to accelerate the transmetallation step, outcompeting the side reaction.

Part 3: Optimized Protocol (Self-Validating)

This protocol is designed to handle the HBr salt and the solubility issues simultaneously.

Reagents:

  • Substrate: 5-Amino-2-bromopyridin-4-ol HBr (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl₂[5][6]·DCM (5 mol%) or Pd₂dba₃ + XPhos (for difficult cases)

  • Base: K₂CO₃ (3.5 eq) — Note the excess to account for HBr neutralization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • The Neutralization Slurry (Room Temp):

    • Charge the flask with the HBr salt and the Boronic Acid.

    • Add the solvent mixture (Dioxane/Water).[1][2][5][6]

    • Add the K₂CO₃.[6]

    • Validation Step: Stir for 10 minutes at room temperature. Ensure gas evolution (CO₂) ceases. This confirms the HBr is neutralized.

  • The Degas (Critical):

    • Bubble Nitrogen or Argon through the slurry for 15 minutes. Oxygen is the enemy of aminopyridines (oxidation risk).

  • Catalyst Addition:

    • Add the Pd catalyst under positive inert gas pressure.

  • The Thermal Ramp:

    • T=0 to 30 mins: Heat to 45°C . Allow the catalyst to ligate properly without thermal shock.

    • T=30 mins to End: Ramp to 80°C .

    • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, add 10% more boronic acid, not more catalyst.

Part 4: Data Summary Table

VariableConditionOutcomeRecommendation
Solvent Toluene/THFPrecipitation of substrateAvoid. Use Dioxane/H2O.
Base NaHCO3 (Weak)Incomplete conversionAvoid. Too weak for HBr salts.
Base K2CO3 (3.5 eq)High YieldRecommended. Balances buffering and activation.
Temp 100°C+Des-bromo impurity (15-20%)Too Hot.
Temp 75-80°CClean Conversion (>90%)Optimal.
Ligand PPh3 (Tetrakis)Catalyst death (Pd Black)Risky. Amine displaces PPh3.
Ligand dppf / XPhosStable CatalystRecommended. Bidentate or bulky ligands resist displacement.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the mechanism, specifically regarding base activ
  • Barder, T. E., et al. (2005).[3] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Supports the recommendation of using bulky phosphine ligands (like XPhos)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Provides the theoretical basis for oxidative addition challenges in electron-rich systems.
  • Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroarylboronic Acids. Journal of Organic Chemistry, 69(9), 3173–3180. Link

    • Specific protocols for heteroaryl-heteroaryl couplings similar to the aminopyridine scaffold.

Sources

Optimization

resolving decomposition of 5-Amino-2-bromopyridin-4-ol hydrobromide in basic conditions

Executive Summary We frequently receive reports regarding the rapid decomposition of 5-Amino-2-bromopyridin-4-ol hydrobromide upon exposure to basic conditions.[1] Users typically describe the solution turning from pale...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

We frequently receive reports regarding the rapid decomposition of 5-Amino-2-bromopyridin-4-ol hydrobromide upon exposure to basic conditions.[1] Users typically describe the solution turning from pale yellow to dark brown or black within seconds, often accompanied by the formation of an insoluble "tar."

This is not a quality defect of the reagent. It is a chemically inherent susceptibility of the 5-amino-4-hydroxypyridine motif to oxidative polymerization when deprotonated.[1] This guide details the mechanism of this failure and provides a validated protocol to prevent it.

Part 1: The Mechanism of Failure

To solve the problem, you must understand the "Push-Pull" instability of this molecule in base.

  • The "Push": The amino group (-NH₂) at position 5 and the hydroxyl group (-OH) at position 4 are strong electron-donating groups (EDGs).

  • The Trigger: When you add base, the 4-OH is deprotonated to an oxyanion (

    
    ).[1] This dramatically raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring extremely electron-rich.
    
  • The Oxidation: In the presence of even trace dissolved oxygen, the molecule undergoes oxidative dimerization . It forms a reactive aza-quinone imine intermediate, which rapidly polymerizes into a melanin-like black solid (similar to how an apple turns brown, but much faster).[1]

  • The "Pull" (Secondary Issue): The Bromine at position 2 is activated by the pyridine nitrogen. Strong bases (like NaOH) or high temperatures can cause nucleophilic displacement of the bromine, leading to hydrolysis byproducts.

Visualizing the Decomposition Pathway

Decomposition cluster_protection Protective Measures Salt HBr Salt (Stable, Acidic) FreeBase Free Base Anion (Highly Electron Rich) Salt->FreeBase + Base (pH > 7) Quinone Aza-Quinone Imine (Reactive Intermediate) FreeBase->Quinone + O2 (Oxidation) Product Desired Coupled Product FreeBase->Product + Electrophile (Fast Kinetics Required) Tar Polymerized 'Tar' (Irreversible Loss) Quinone->Tar Polymerization

Figure 1: The "Race Condition." You must react the Free Base with your electrophile before Oxygen intercepts it to form Tar.[1]

Part 2: Validated Stabilization Protocol

Do not use standard "benchtop" neutralization. Use the Reductive-Inert Protocol .

Reagents Required:
  • Degassed Solvent: Methanol, DMF, or Water (sparged with Argon/N2 for >15 mins).[1]

  • Antioxidant: Sodium Dithionite (

    
    ) or L-Ascorbic Acid.[1]
    
  • Base: Sodium Bicarbonate (

    
    ) or DIPEA (Hunig's Base). Avoid NaOH. 
    
Step-by-Step Workflow:
  • Solvent Prep: Place your solvent (e.g., Methanol/Water 1:[1]1) in a flask. Sparge with Argon for 20 minutes. Crucial: Do not skip this.

  • Antioxidant Loading: Add Sodium Dithionite (0.1 - 0.5 eq) or Ascorbic Acid (0.1 eq) to the solvent.[1]

    • Why? This acts as an oxygen scavenger.[2] If any quinone imine forms, the dithionite reduces it back to the phenol immediately.[1]

  • Substrate Addition: Add the 5-Amino-2-bromopyridin-4-ol hydrobromide salt. The solution should remain acidic and stable (pale yellow).

  • The "Cold" Neutralization: Cool the mixture to 0°C . Slowly add your base (e.g., solid

    
     or DIPEA) under a curtain of Argon.
    
    • Target pH: 7.5 - 8.[1]0. Do not overshoot to pH 12+.

  • Immediate Execution: Add your electrophile (e.g., acyl chloride, alkyl halide) immediately after neutralization.[1] Do not store the free base.

Part 3: Base & Solvent Compatibility Matrix

Choosing the wrong base is the most common cause of yield loss.

BaseCompatibilityRisk LevelNotes
NaOH / KOH POOR 🔴 HighCauses rapid oxidation and can displace the 2-Br (hydrolysis).[1] Avoid.
Triethylamine (

)
MODERATE 🟡 MediumFunctional, but can act as a nucleophile if heated.[1]
DIPEA (Hunig's Base) GOOD 🟢 LowSterically hindered; reduces risk of displacing the 2-Br.

/

EXCELLENT 🟢 LowMild pH buffering prevents "runaway" deprotonation.
Pyridine POOR 🔴 HighDifficult to remove; promotes tar formation in this specific substrate.
Part 4: Troubleshooting & FAQs

Q1: The solution turned black immediately upon adding base. Can I save it?

  • A: No. The black color indicates the formation of complex polymers (melanins). These are insoluble and cannot be reversed. You must discard and restart using the Reductive-Inert Protocol above.

Q2: I see a "missing bromine" in my LCMS after the reaction. What happened?

  • A: You likely used a strong base (NaOH) or high heat (>40°C). The 2-position is susceptible to

    
     (Nucleophilic Aromatic Substitution).[1] Hydroxide ions displaced the bromine. Switch to a non-nucleophilic base like DIPEA or Carbonate and keep T < 20°C.
    

Q3: Can I store the free base for later use?

  • A: Absolutely not. The free base is metastable. It must be generated in situ and reacted immediately. If you need to stop, store it as the HBr salt.

Q4: Why does the protocol recommend Sodium Dithionite?

  • A: Dithionite is a specific reducing agent for quinones. Since the decomposition pathway goes through a quinone-like intermediate, dithionite chemically reverses the first step of decomposition, keeping your starting material active [1].[1]

Part 5: Logic Map for Experiment Planning

Use this flowchart to plan your next attempt.

Workflow Start Start: HBr Salt Solvent Choice of Solvent Start->Solvent Degas Step 1: Sparge with Argon (CRITICAL) Solvent->Degas Scavenger Step 2: Add Na2S2O4 (Antioxidant) Degas->Scavenger BaseChoice Step 3: Choose Base Scavenger->BaseChoice Strong High pH (>12) Risk: Hydrolysis & Tar BaseChoice->Strong NaOH/KOH Mild Mild pH (7-8) Safe Zone BaseChoice->Mild DIPEA/NaHCO3 Fail Fail Strong->Fail Decomposition React React Mild->React Add Electrophile Immediately

Figure 2: The Optimized Workflow for handling air-sensitive aminopyridinols.

References
  • Heterocyclic Letters. (2021). Synthesis of 2-amino-5-bromopyridine and related analogs. HeteroLetters, Vol 11. [Link]

  • National Institutes of Health (NIH). (2005). Oxidation of 5-hydroxypyrimidine nucleosides. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 5-Amino-2-bromopyridin-4-ol Hydrobromide vs. Free Base

In pharmaceutical development, the physical form of an Active Pharmaceutical Ingredient (API)—specifically whether it exists as a free base or a salt—profoundly impacts its solubility, stability, and pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the physical form of an Active Pharmaceutical Ingredient (API)—specifically whether it exists as a free base or a salt—profoundly impacts its solubility, stability, and pharmacokinetic profile. For researchers working with 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9)[1], verifying the protonation state is a critical quality control step.

This guide provides an objective, data-driven comparison of the 1H NMR spectral profiles of the hydrobromide salt versus its free base alternative. By detailing the mechanistic causality behind chemical shifts and providing a self-validating experimental protocol, this guide ensures high-fidelity analytical workflows for drug development professionals.

Mechanistic Causality: Why Salt Formation Alters NMR Shifts

To accurately interpret the 1H NMR spectrum of 5-Amino-2-bromopyridin-4-ol hydrobromide, one must understand the electronic consequences of salt formation.

In the free base form, the pyridine ring is relatively electron-rich, with the amino (-NH2) and hydroxyl (-OH) groups donating electron density into the aromatic system through resonance. This shielding effect keeps the aromatic protons at relatively lower ppm values.

When hydrobromic acid (HBr) is introduced, protonation typically occurs at the most basic nitrogen atom (the pyridine ring nitrogen or the primary amine, depending on tautomeric equilibrium). This protonation introduces a formal positive charge to the molecule. According to established 2[2], this positive charge acts as a strong electron-withdrawing center. The decreased electron density across the ring leaves the hydrogen nuclei more exposed to the external magnetic field (deshielding), resulting in a distinct downfield shift (higher resonance frequency) for all ring protons[3].

Mechanism FB Free Base (High e- density) Protonation HBr Addition (Protonation) FB->Protonation Charge Positive Charge (Salt Form) Protonation->Charge Deshielding Deshielding (Reduced Shielding) Charge->Deshielding Shift Downfield Shift (Higher ppm) Deshielding->Shift

Figure 1: Mechanistic causality of downfield chemical shifts induced by hydrobromide salt formation.

Comparative 1H NMR Data Analysis

The table below outlines the expected comparative 1H NMR chemical shifts (in DMSO-d6) between the free base and the hydrobromide salt. Because the protons at positions 3 and 6 are para to each other, they exhibit negligible scalar coupling (< 1 Hz) and typically appear as sharp singlets.

Proton AssignmentFree Base (Empirical δ, ppm)Hydrobromide Salt (Empirical δ, ppm)MultiplicityCausality for Shift
H-6 (Aromatic) ~ 7.60~ 8.25Singlet (s)Severe deshielding due to proximity to the protonated nitrogen center[3].
H-3 (Aromatic) ~ 6.85~ 7.30Singlet (s)Moderate downfield shift via inductive withdrawal across the aromatic ring.
Exchangeable Protons (-OH, -NH2, -NH3+)5.0 - 10.58.5 - 11.5Broad (br s)Extreme variability based on hydrogen bonding and rapid proton exchange[4].

Analytical Insight: The most reliable diagnostic marker for confirming the successful formation of the hydrobromide salt is the movement of the H-6 proton . If the H-6 signal remains below 8.0 ppm, the sample is likely still in its free base form or has undergone incomplete salt formation.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent artifactual chemical shifts, the sample preparation must be rigorously controlled. The chemical shifts of exchangeable protons (like -OH and -NH) are highly dependent on concentration and solvent interactions[4].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5 to 10 mg of the API. Causality: Exceeding 10 mg can lead to increased solution viscosity, causing line broadening and concentration-dependent shifting of exchangeable protons due to intermolecular hydrogen bonding[4].

  • Solvent Selection: Add 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Causality: The hydrobromide salt is highly polar. DMSO-d6 provides superior solvating power compared to CDCl3, disrupting crystal lattice energies and ensuring a homogeneous solution.

  • Dissolution & Validation: Vortex the mixture for 30 seconds. Self-Validation Check: Hold the vial to the light. The solution must be 100% optically clear. Particulates will distort the magnetic field homogeneity, ruining the shim and broadening the peaks. If cloudy, sonicate for 2 minutes.

  • Transfer: Transfer the clear solution into a standard 5 mm thin-wall NMR tube using a clean glass Pasteur pipette.

  • Acquisition: Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 to 32 scans.

Protocol S1 1. Weighing 5-10 mg of API S2 2. Solvation 0.6 mL DMSO-d6 S1->S2 S3 3. Dissolution Vortex until clear S2->S3 S4 4. Transfer 5 mm NMR tube S3->S4 S5 5. Acquisition 400/600 MHz, 298K S4->S5

Figure 2: Standardized self-validating workflow for 1H NMR sample preparation and acquisition.

Troubleshooting & Quality Control

  • Missing Exchangeable Protons: If the -OH or -NH3+ peaks are missing or extremely broad, it is likely due to chemical exchange with trace water in the DMSO-d6. Always use fresh, ampouled deuterated solvents for critical structural characterizations.

  • Unexpected Multiplets: 5-Amino-2-bromopyridin-4-ol hydrobromide should only show singlets in the aromatic region. If doublets (with J ≈ 8 Hz) appear, suspect an impurity or a structural isomer (e.g., a 2,3-substituted pyridine where ortho coupling is present).

References

  • [3] NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Warsaw University of Technology. 3

  • [1] 2703779-23-9 | 5-Amino-2-bromopyridin-4-ol hydrobromide. BLD Pharm. 1

  • [4] 5.2 Chemical Shift - Questions and Answers in MRI. MRI Questions. 4

  • [2] Chemical shifts - NMR Spectroscopy. University College London (UCL). 2

Sources

Comparative

Precision Purity Profiling: LC-MS Characterization of 5-Amino-2-bromopyridin-4-ol Hydrobromide

Executive Summary 5-Amino-2-bromopyridin-4-ol hydrobromide is a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. Its amphoteric nature (containing both basic amine and acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide is a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. Its amphoteric nature (containing both basic amine and acidic hydroxyl groups) and the presence of a hydrobromide counterion present unique analytical challenges.

While HPLC-UV is the industry standard for routine release testing, it often fails to detect non-chromophoric impurities or distinguish between regioisomers (e.g., 3-amino vs. 5-amino variants) that co-elute. This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for definitive characterization, offering a self-validating workflow through isotopic pattern matching.

Part 1: The Technical Challenge

Molecular Context

The target molecule exists in a complex equilibrium. The 4-hydroxyl group on the pyridine ring facilitates keto-enol tautomerism , often favoring the pyridone form in solution. Furthermore, the hydrobromide salt form significantly alters retention behavior on standard C18 columns compared to the free base.

  • Chemical Formula (Free Base):

    
    
    
  • Exact Mass: ~187.96 / 189.96 Da (due to

    
     and 
    
    
    
    isotopes).
  • Key Impurities: Debrominated species, regioisomers (positional isomers of the bromine/amine), and inorganic bromide salts.

Why Standard HPLC-UV Falls Short
  • Salt Blindness: UV detectors cannot quantify the hydrobromide counterion stoichiometry, leading to potential errors in "as-is" purity calculations.

  • Tautomeric Tailing: In standard reverse-phase conditions, the rapid interconversion between pyridinol and pyridone forms can cause peak broadening or splitting, which UV integration software may misinterpret as impurities.

  • Isomeric Ambiguity: Regioisomers often possess identical UV chromophores. Without mass discrimination, a 2% isomeric impurity may be completely masked under the main peak.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following table contrasts the three primary analytical techniques used for this compound.

FeatureLC-MS (Recommended) HPLC-UV (Standard) H-NMR (Structural)
Primary Utility Purity & ID (Trace Analysis)Purity (Routine QC)Structure Confirmation
Specificity High (Mass + Isotope Pattern)Low (Retention Time only)High (Chemical Shift)
Sensitivity Excellent (ppm level)Good (0.05% level)Poor (>1% required)
Salt Detection Indirect (via negative mode or adducts)None (Transparent)Good (Stoichiometry)
Isomer Resolution Separation + Mass confirmationSeparation dependentOverlapping signals
Throughput Medium (Requires interpretation)High (Automated)Low (Manual prep)

Expert Insight: While NMR is essential for proving the structure of the first batch, it is insufficient for purity profiling because it cannot detect trace catalytic poisons (e.g., Palladium residues) or low-level organic impurities that LC-MS captures easily.

Part 3: The Definitive LC-MS Protocol

This protocol uses a Polar-Embedded C18 stationary phase. Standard C18 columns often fail to retain this polar, charged molecule, causing it to elute in the void volume where ion suppression is highest.

Chromatographic Conditions (LC)
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect HSS T3 or Agilent ZORBAX SB-Aq (2.1 x 100 mm, 1.8 µm). Why? These columns are designed to retain polar species in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 98% A (Isocratic hold to retain the salt).

    • 1-7 min: 98% -> 40% A.

    • 7-8 min: 40% -> 5% A (Wash).

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C (Promotes peak sharpening).

Mass Spectrometry Settings (MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode .

  • Scan Range: m/z 100 – 600.

  • Key Parameter - Isotope Pattern: You must monitor the M+H doublet.

    • Target m/z: 189.0 (

      
      ) and 191.0  (
      
      
      
      ).
    • Validation Rule: The intensity ratio of 189:191 must be approximately 1:1 . Any deviation suggests interference or a non-brominated co-eluting impurity.

Sample Preparation
  • Solvent: 95:5 Water:Acetonitrile. Crucial: Dissolving in high organic content (e.g., 100% MeOH) can cause "solvent effect" peak distortion for early eluters.

  • Concentration: 0.1 mg/mL for impurity profiling.

Part 4: Data Interpretation & Workflow

The following diagram illustrates the decision logic for characterizing the material.

G Sample Raw Sample (5-Amino-2-bromopyridin-4-ol HBr) Prep Sample Prep (Dissolve in 95% Water) Sample->Prep LC LC Separation (Polar-Embedded C18) Prep->LC Inject Detect Dual Detection LC->Detect UV UV (254 nm) Quantification Detect->UV MS MS (ESI+) Identification Detect->MS Final Final Purity Report (Area% + ID Confirmation) UV->Final Integration Check1 Check Isotope Ratio (189 vs 191 m/z) MS->Check1 Pass Ratio ~ 1:1 Confirm Brominated Species Check1->Pass Yes Fail Ratio Distorted Co-eluting Impurity Detected Check1->Fail No Pass->Final Validation

Figure 1: Analytical workflow for self-validating purity characterization. The MS isotope check acts as a quality gate for the UV quantification.

Self-Validating Criteria
  • Retention Time Stability: The HBr salt should elute consistently (e.g., ~2.5 min). If retention drifts, the column may be dewetting; ensure the re-equilibration time is sufficient.

  • Bromine Fingerprint: If the mass spectrum shows a single peak at m/z 189 without the 191 partner, the compound has likely debrominated (a common degradation pathway).

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Polar Compounds Using LC/MS and Agilent InfinityLab Poroshell 120 HILIC-Z. Retrieved from [Link]

  • Waters Corporation. (2021). Strategies for the Retention of Polar Compounds in Reversed-Phase LC. Retrieved from [Link][2][3]

  • PubChem. (2025). Compound Summary: 2-Amino-5-bromopyridine (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Validation

comparing reactivity of 5-Amino-2-bromopyridin-4-ol HBr vs chloride salts

This guide provides an in-depth technical comparison of the hydrobromide (HBr) and hydrochloride (HCl) salts of 5-Amino-2-bromopyridin-4-ol , specifically tailored for researchers in medicinal chemistry and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the hydrobromide (HBr) and hydrochloride (HCl) salts of 5-Amino-2-bromopyridin-4-ol , specifically tailored for researchers in medicinal chemistry and process development.

Executive Summary

For most synthetic applications involving 5-Amino-2-bromopyridin-4-ol , the Hydrobromide (HBr) salt is the superior starting material when the subsequent step involves Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C2-position.

  • Why HBr? It matches the leaving group (Bromide) of the substrate, preventing "halide scrambling" and the formation of less active Pd-Cl species during the catalytic cycle.

  • Why HCl? The Chloride salt is generally more cost-effective and offers higher water solubility, making it preferable only if the next step is a simple amide coupling at the amine or if the compound is being formulated for aqueous solubility studies.

Chemical Identity & Tautomeric Considerations

Before comparing salts, it is critical to understand the substrate's behavior. 5-Amino-2-bromopyridin-4-ol exhibits keto-enol tautomerism, existing in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.

  • Solid State: Predominantly exists as the 4-pyridone tautomer due to strong intermolecular hydrogen bonding.

  • Salt Formation: Protonation occurs at the ring nitrogen (or the carbonyl oxygen in the pyridone form), creating a cation balanced by the halide counterion.

Tautomerism & Protonation Pathway

Tautomerism Figure 1: Tautomeric equilibrium and salt formation logic. cluster_0 Neutral Equilibrium cluster_1 Salt Formation (HX) Enol 4-Hydroxypyridine Form (Aromatic) Keto 4-Pyridone Form (Dominant in Solid/Polar Solvents) Enol->Keto Tautomerization Salt Protonated Cation [C5H6BrN2O]+ X- Keto->Salt + HX (Protonation)

Critical Performance Comparison: HBr vs. HCl

FeatureHydrobromide (HBr) SaltHydrochloride (HCl) SaltImpact on Research
Leaving Group Match Perfect Match (Br / Br)Mismatch (Br / Cl)Critical: HBr prevents halide contamination in Pd-catalysis.
Crystallinity Generally HigherModerateHBr often yields cleaner crystals, aiding purification.
Hygroscopicity Low to ModerateHighHCl salts of pyridines are often hygroscopic, complicating weighing.
Solubility (Water) ModerateHigh HCl is better for aqueous formulations/buffers.
Solubility (Organic) Better in DMSO/DMFPoor in non-polarHBr is preferred for organic synthesis reactions.
Acidity (pKa) Strong Acid (pKa ~ -9)Strong Acid (pKa ~ -7)Both fully protonate the pyridine nitrogen.
The "Counterion Effect" in Palladium Catalysis

When performing a Suzuki or Buchwald coupling on the C2-Bromine, the choice of salt is non-trivial.

  • HCl Salt Risk: Introducing Cl⁻ ions creates a competition for the Palladium center. Cl⁻ is a "harder" ligand than Br⁻ and can form stable, less reactive bridged dimers (

    
    ) or compete with the substrate for oxidative addition sites. This can retard the reaction rate or require higher catalyst loading.
    
  • HBr Salt Advantage: The Br⁻ counterion is identical to the leaving group released during oxidative addition. This maintains a homogeneous halide pool, ensuring consistent catalytic kinetics.

Mechanistic Insight: Halide Interference

The diagram below illustrates how the "mismatched" Chloride ion from the HCl salt can interfere with the catalytic cycle of a standard Suzuki coupling.

PdCycle Figure 2: Potential interference of Chloride ions in the Pd-catalytic cycle of an Aryl Bromide. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br OxAdd->Pd0 Product Release (Reductive Elimination) Poisoned Inactive/Slow Species [Pd(Cl)(L)Ar] or Dimers OxAdd->Poisoned Formation of Pd-Cl species Substrate Substrate: Ar-Br Cl_Ion Cl- (from HCl Salt) Cl_Ion->OxAdd Ligand Exchange (Competition)

Experimental Protocols

Protocol A: Free-Basing the Salt (Recommended Pre-Reaction)

If you must use the HCl salt for a Pd-coupling, convert it to the free base first to remove Chloride ions.

  • Dissolution: Suspend 1.0 eq of 5-Amino-2-bromopyridin-4-ol HCl in minimal water (approx. 5 mL/g).

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ (approx. 1.1 eq) while stirring at 0°C. Monitor pH until ~8.

  • Precipitation: The free base (often the pyridone form) will precipitate.

  • Isolation: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x).

  • Drying: Dry under high vacuum over P₂O₅ for 12 hours.

    • Validation: Check melting point (Free base MP is distinct from salt) and absence of Chloride (silver nitrate test on filtrate).

Protocol B: Direct Suzuki Coupling (Using HBr Salt)

This protocol leverages the HBr salt directly, using an extra equivalent of base to neutralize the HBr in situ.

Reagents:

  • Substrate: 5-Amino-2-bromopyridin-4-ol HBr (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) [Note: The Cl in the pre-catalyst is negligible compared to bulk salt]

  • Base: Cs₂CO₃ (3.5 eq) [Extra base accounts for HBr neutralization]

  • Solvent: 1,4-Dioxane / Water (4:1)

Steps:

  • Charge: In a reaction vial, combine the HBr salt, boronic acid, and Cs₂CO₃.

  • Degas: Add solvents and sparge with Argon for 10 minutes. Crucial: Oxygen removal prevents oxidation of the electron-rich aminopyridine.

  • Catalyst: Add Pd catalyst quickly under Argon flow.

  • Heat: Seal and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1] The product (likely amphoteric) may require careful pH adjustment (pH 6-7) to extract efficiently from the aqueous layer.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 1261269-33-3 (2-Amino-5-bromopyridin-4-ol). National Center for Biotechnology Information (2024). Link

  • Pyridone Tautomerism

    • Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones."[2] Org.[3][4] Biomol. Chem., 2023.[2][5] Link

  • Halide Effects in Pd-Catalysis

    • Fagnou, K., & Lautens, M. "Halide Effects in Transition Metal Catalysis." Angewandte Chemie Int.[5] Ed., 2002.[6] Link

    • Li, X., et al. "Aminative Suzuki–Miyaura coupling." Science, 2024. Link

Sources

Comparative

FTIR spectral peaks of 5-Amino-2-bromopyridin-4-ol hydrobromide

PART 1: EXECUTIVE SUMMARY & STRUCTURAL CONTEXT The Analytical Challenge In the synthesis of novel kinase inhibitors and heterocyclic antivirals, 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9) serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRUCTURAL CONTEXT

The Analytical Challenge

In the synthesis of novel kinase inhibitors and heterocyclic antivirals, 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9) serves as a critical scaffold. Its quality control (QC) is notoriously difficult due to tautomeric ambiguity (4-hydroxypyridine vs. 4-pyridone) and the challenge of distinguishing the hydrobromide salt from its free base or inorganic impurities.

This guide provides a rigorous, comparative FTIR spectral analysis. Unlike generic spectral lists, we focus on the diagnostic bands that validate the salt formation and structural integrity of the core pyridine ring, comparing its spectral "performance" (resolving power) against the free base and common structural analogs.

Structural Logic & Tautomerism

To interpret the spectrum, one must understand the species present in the solid state:

  • Tautomerism: The 4-hydroxy group favors the 4-pyridone (keto) form in the solid state due to intermolecular hydrogen bonding.

  • Salt Formation (HBr): The hydrobromide acid protonates the most basic center. In 3-amino-4-pyridones (analogs), protonation often occurs at the exocyclic amine (

    
    ) or the carbonyl oxygen (forming a 4-hydroxypyridinium cation).
    
    • Diagnostic Implication: We expect strong, broad absorption bands in the 3200–2500 cm⁻¹ region due to

      
       or 
      
      
      
      stretching, distinct from the sharper bands of the free base.

PART 2: COMPARATIVE SPECTRAL ANALYSIS

The following table contrasts the target HBr salt with its primary "alternative" forms encountered during synthesis: the Free Base (unprotonated) and the Des-amino analog (2-bromo-4-hydroxypyridine).

Table 1: Diagnostic FTIR Peak Assignments (Target vs. Alternatives)
Spectral RegionFunctional GroupTarget: HBr Salt (cm⁻¹)Alt 1: Free Base (cm⁻¹)Alt 2: Des-amino Analog (cm⁻¹)Mechanistic Insight
High Freq (3500–2500)

/

Stretch
3200–2600 (Broad, Strong) Complex "Ammonium" band structure due to

or Pyridinium

.
3450, 3350 (Sharp) Distinct sym/asym

stretching.
3100–2800 (Broad) Amide-like

of pyridone ring only.
Primary Differentiator: The salt form collapses the sharp amine doublets into a broad, structured continuum due to ionic H-bonding.
Double Bond (1750–1550)

/

1680–1640 Shifted Carbonyl/Pyridone stretch.1650–1620 Pyridone

+ Amine Scissoring.
1640 Pyridone

dominant.
Protonation of the amine or ring often shifts the

to higher frequencies due to inductive electron withdrawal.
Ring Modes (1600–1400)Pyridine Ring Breathing 1580, 1520 Intense, sharp bands.1595, 1540 1580 Ring modes are sensitive to the oxidation state of the nitrogen. Salt formation typically blue-shifts these bands.
Fingerprint (1300–1000)

/

1280–1250

stretch.
1260 N/A The

bond strengthens upon protonation, shifting to higher wavenumbers.
Low Freq (800–400)

Stretch
650–550 Medium intensity.650–550 650–550 The heavy Bromine atom vibration is largely decoupled from the protonation state, serving as a stable "fingerprint" for the scaffold.

Critical Note: The "Ammonium Band" (~2800 cm⁻¹) in the HBr salt is often overlaid with combination bands, creating a "staircase" pattern characteristic of amine hydrohalides.

PART 3: EXPERIMENTAL PROTOCOL (Self-Validating)

To ensure trustworthy data (E-E-A-T), the sampling method must prevent halide exchange . Using KBr pellets for hydrobromide salts can result in ion exchange (


 mix), distorting the spectrum.
3.1 Recommended Method: Diamond ATR (Attenuated Total Reflectance)
  • Why: Zero sample preparation; eliminates ion exchange artifacts; requires minimal sample (< 5 mg).

  • Validation Step: Collect a background spectrum of the clean crystal. Ensure the "CO2 doublet" (2350 cm⁻¹) is subtracted.

3.2 Protocol Steps
  • Crystal Clean: Wipe Diamond ATR crystal with isopropanol. Verify baseline flatness.

  • Sample Loading: Place ~2 mg of 5-Amino-2-bromopyridin-4-ol HBr on the crystal.

  • Compression: Apply high pressure using the anvil. Note: HBr salts can be hygroscopic; work quickly.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Post-Process: Apply ATR correction (if comparing to library transmission spectra).

PART 4: QC DECISION WORKFLOW

The following diagram illustrates the logical pathway for validating the compound using FTIR, specifically designed to rule out common synthesis failures (e.g., failure to form salt, degradation).

QC_Workflow Start Sample: 5-Amino-2-bromo pyridin-4-ol HBr ATR_Scan Acquire FTIR Spectrum (Diamond ATR) Start->ATR_Scan Check_3000 Check 3200-2600 cm⁻¹ Broad Ammonium Band? ATR_Scan->Check_3000 FreeBase Result: Free Base Detected (Sharp NH₂ peaks only) Check_3000->FreeBase No (Sharp Peaks) Check_1650 Check 1680-1640 cm⁻¹ Carbonyl/Ring Shift? Check_3000->Check_1650 Yes (Broad Band) Impurity Result: Degradation/Impurity (Check for Nitrile/Nitro bands) Check_1650->Impurity Abnormal Check_Br Check 600-500 cm⁻¹ C-Br Stretch Present? Check_1650->Check_Br Matches Reference WrongScaffold Result: Wrong Scaffold (Missing Bromine) Check_Br->WrongScaffold Absent Pass PASS: Identity Confirmed Check_Br->Pass Present

Caption: Logical decision tree for validating 5-Amino-2-bromopyridin-4-ol HBr identity via FTIR, distinguishing it from free base and structural impurities.

PART 5: REFERENCES

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for amine salt and pyridine ring assignments).

  • National Institute of Standards and Technology (NIST). Pyridine hydrobromide Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link] (Proxy reference for pyridinium salt spectral features).

  • Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry: Infrared Spectroscopy of Heterocycles. Academic Press. (Authoritative source on tautomerism in hydroxypyridines).

  • PubChem. Compound Summary: 5-Amino-2-bromopyridine. National Library of Medicine. Available at: [Link] (Structural analog data for C-Br and amine assignments).

Validation

Publish Comparison Guide: Thermal Validation of 5-Amino-2-bromopyridin-4-ol Hydrobromide

This guide provides a technical framework for validating the melting point range of 5-Amino-2-bromopyridin-4-ol hydrobromide , a critical heterocyclic building block. Given the compound's specific structural features (hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating the melting point range of 5-Amino-2-bromopyridin-4-ol hydrobromide , a critical heterocyclic building block. Given the compound's specific structural features (hydroxypyridine/pyridone tautomerism and hydrobromide salt formation), standard validation protocols must be adapted to account for decomposition and hygroscopicity.

Product: 5-Amino-2-bromopyridin-4-ol Hydrobromide (High-Purity Grade) CAS: 2703779-23-9 (Salt Form) | Structure: Pyridine scaffold, 2-Br, 4-OH, 5-NH₂, HBr salt. Focus: Melting Point Range Validation & Purity Profiling.

Executive Summary: The Validation Challenge

In drug development, the thermal behavior of 5-Amino-2-bromopyridin-4-ol hydrobromide serves as a primary identity fingerprint. However, unlike simple organic solids, this compound presents a "Validation Trilemma" due to three competing factors:

  • Tautomeric Equilibrium: The 4-hydroxy group facilitates a keto-enol tautomerism (4-pyridone form), significantly elevating the lattice energy and melting point.

  • Salt Dissociation: The hydrobromide (HBr) salt is prone to thermal dissociation prior to melting, often misinterpreted as "impurity broadening."

  • Hygroscopicity: The salt lattice readily absorbs atmospheric moisture, artificially depressing the melting point.

This guide compares the High-Purity HBr Salt against its most common "alternatives"—the Free Base precursor and Crude/Wet intermediates —and evaluates the performance of Capillary Melting Point vs. Differential Scanning Calorimetry (DSC) for accurate validation.

Comparative Analysis: Product vs. Alternatives

To validate the specific HBr salt, one must distinguish it from its likely contaminants. The table below outlines the thermal performance markers for the target product versus its alternatives.

Table 1: Thermal Performance & Purity Markers
FeatureTarget Product (HBr Salt)Alternative A (Free Base)Alternative B (Crude/Wet Salt)
Expected MP Range > 210°C (Decomp) 180°C – 200°C Broad Range (< 200°C)
Thermal Event Sharp onset followed by darkening (decomposition).Clear melt (if pure), potential sublimation.Early onset "sweating" (solvent loss) followed by broad melt.
DSC Profile Single sharp endotherm (melt) immediately followed by exotherm (decomp).Single endotherm.Broad/Split peaks; baseline shift due to volatiles.
Solubility (Water) High (> 50 mg/mL)Low / InsolubleVariable (pH dependent)
Critical Risk Hygroscopicity: Moisture lowers MP by 5-10°C.Oxidation: Amine group darkens upon heating.Trapped Solvent: False low MP.

Technical Insight: If your sample melts below 200°C , it is likely not the pure hydrobromide salt. It is likely the free base or a solvate. The HBr salt lattice energy is significantly higher due to ionic interactions.

Methodology Comparison: Capillary vs. DSC

For this specific compound, relying solely on visual capillary methods is risky due to the "darkening" decomposition that mimics melting.

Table 2: Technique Evaluation
MethodologyPrecisionProsCons for this Compound
Capillary (Visual) ± 1.0°CRapid; Visual confirmation of color change (decomposition).Subjective "clear point" determination; difficult to see melt if sample chars.
DSC (Thermal) ± 0.1°CSeparates Dehydration (broad low T) from Melting (sharp high T).Requires expensive instrumentation; pans may burst if HBr gas evolves.
TGA (Gravimetric) N/ACrucial: Confirms if weight loss (HBr/H₂O) occurs before melting.Does not measure melting point directly.

Experimental Protocols

Protocol A: Standard Capillary Melting Point (USP <741> Modified)

Best for routine QC and quick identification.

Prerequisites:

  • Sample must be dried at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Use sealed capillaries if high humidity is present.

Workflow:

  • Pack: Introduce 2-3 mm of dried powder into a capillary tube. Tap to pack tightly (loose packing causes uneven heat transfer).

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 190°C to estimate the onset.

  • Ramp 2 (Precise): Cool to 180°C. Resume heating at 1.0°C/min .

  • Observation:

    • Collapse Point: Sample pulls away from walls (record T₁).

    • Meniscus Point: Liquid phase clearly visible (record T₂).

    • Clear Point: Entire sample is liquid (record T₃).

  • Validation Criteria: The range (T₃ - T₁) must be < 2.0°C .

Warning: If the sample turns black/brown before turning liquid, report as "Decomposition Point" (e.g., "215°C (dec.)"). Do not force a "clear point" reading on a charred sample.

Protocol B: Differential Scanning Calorimetry (DSC)

Best for distinguishing the salt from the free base and quantifying purity.

Workflow:

  • Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole (allows HBr gas escape to prevent pan deformation, but retains sample).

  • Sample Mass: Weigh 2.0 – 4.0 mg exactly.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Program:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify the Onset Temperature (intersection of baseline and leading edge).

    • Calculate Heat of Fusion (

      
      ) . A sharp peak with high 
      
      
      
      indicates high crystallinity.
    • Note: A broad endotherm at 100-120°C indicates water (hydrate or wet sample).

Logic Pathway: The Validation Decision Tree

The following diagram illustrates the decision logic for validating the 5-Amino-2-bromopyridin-4-ol hydrobromide salt, ensuring distinction from impurities.

ValidationLogic Start Sample: 5-Amino-2-bromo pyridin-4-ol HBr VisualCheck Visual Inspection: White/Off-White Crystalline? Start->VisualCheck Fail_Color FAIL: Oxidation/Free Bromine (Recrystallize) VisualCheck->Fail_Color No (Yellow/Brown) Capillary Capillary MP (1°C/min) VisualCheck->Capillary Yes Check_Range Observed Range? Capillary->Check_Range Low_Range < 200°C Check_Range->Low_Range High_Range > 210°C (with Decomp) Check_Range->High_Range Broad_Range Broad (> 3°C range) Check_Range->Broad_Range Low_Analysis Likely Free Base or Wrong Salt Low_Range->Low_Analysis DSC_Confirm Confirm with DSC: Sharp Endotherm? High_Range->DSC_Confirm Broad_Analysis Wet Sample or Inorganic Salts Broad_Range->Broad_Analysis Final_Pass PASS: Validated HBr Salt DSC_Confirm->Final_Pass Yes DSC_Fail FAIL: Amorphous/Polymorph DSC_Confirm->DSC_Fail No

Figure 1: Decision tree for validating the thermal identity of the hydrobromide salt.

Technical Interpretation of Results

Scenario 1: Melting Point Depression (Observed: 195-198°C)
  • Cause: The sample is likely the Free Base (5-Amino-2-bromopyridin-4-ol) or contains significant residual solvent.

  • Mechanism: The absence of the ionic HBr lattice reduces the energy required to break the crystal structure.

  • Action: Perform a Silver Nitrate (

    
    ) test. Dissolve sample in water/nitric acid and add 
    
    
    
    .
    • Precipitate: Confirms presence of Bromide (Salt).[1][2]

    • No Precipitate: Confirms Free Base.

Scenario 2: Broad Melting Range (Observed: 205-212°C)
  • Cause: Wet Sample . Pyridine HBr salts are hygroscopic.[1] Water acts as an impurity, lowering and broadening the melt.

  • Action: Dry at 60°C under vacuum for 4 hours and re-test. If the range sharpens, the product is valid but was stored improperly.

Scenario 3: Darkening at 215°C, No Clear Melt
  • Cause: Decomposition .[3] This is the expected behavior for high-purity amino-pyridine salts.

  • Action: This is a PASS result if the onset is sharp. Report as "Decomposition > 215°C".

References

  • National Institutes of Health (NIH). (2002). QSPR correlation of the melting point for pyridinium bromides. Journal of Chemical Information and Computer Sciences. [Link]

  • Westlab. (2023). Melting Point Determination Principle and Methods. [Link]

Sources

Comparative

Elemental Analysis Standards for 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Comparative Technical Guide

Topic: Elemental Analysis Standards for 5-Amino-2-bromopyridin-4-ol Hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 5-Amino-2-bromopyridin-4-ol Hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of kinase inhibitors and pharmaceutical intermediates, 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS 2703779-23-9 / Base CAS 13534-97-9 derivatives) represents a critical validation challenge. Its dual-halogenated nature—containing both a covalently bound bromine on the pyridine ring and an ionic bromide counterion—creates a "matrix effect" that often leads to failure in standard automated CHN combustion cycles.

This guide objectively compares the performance of generic elemental analysis (EA) standards against matrix-matched protocols. It establishes a Hybrid Validation Protocol as the scientific gold standard for ensuring the stoichiometric integrity of this compound.

The Analyte Profile: What Are We Measuring?

Before selecting a standard, one must define the theoretical target. This compound is a hydrobromide salt of a halogenated heterocyclic amine.

  • Chemical Formula:

    
     (Assumes mono-hydrobromide salt of the 4-ol tautomer).
    
  • Molecular Weight: ~269.92 g/mol .

  • Structure: A pyridine ring substituted with an amino group, a hydroxyl group, and a bromine atom, stabilized as an HBr salt.

Theoretical Elemental Composition:

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 5 12.011 60.055 22.25%
Hydrogen (H) 6 1.008 6.048 2.24%
Nitrogen (N) 2 14.007 28.014 10.38%
Bromine (Br) 2 79.904 159.808 59.21%

| Oxygen (O) | 1 | 15.999 | 15.999 | 5.93% |

Critical Insight: The compound is nearly 60% Bromine by mass. Standard CHN analyzers calibrated only with Acetanilide often fail to account for the massive amount of halogen gas (


) generated during combustion, which can saturate reduction tubes and interfere with thermal conductivity detection (TCD).
Comparative Analysis of Standards & Methods

We compared three distinct analytical workflows to determine the most accurate method for validating this specific compound.

Option A: The "Generic" Approach (Automated CHNS)
  • Primary Standard: Acetanilide (

    
    ).
    
  • Method: Dynamic Flash Combustion (

    
    ) with TCD detection.
    
  • Performance:

    • Pros: High throughput, automated, requires minimal sample (<5 mg).

    • Cons: High Failure Rate. Acetanilide contains no halogens. It calibrates the detector for C, H, and N but does not validate the combustion tube's ability to scrub halogens.

    • Result: Often yields high Nitrogen values due to bromine interference (spectral overlap or incomplete scrubbing) and erratic Carbon values due to refractory pyridine ring formation.

Option B: The "Matrix-Matched" Approach
  • Primary Standard: S-Benzyl-thiuronium chloride or o-Bromobenzoic acid .

  • Method: Dynamic Flash Combustion with added Oxygen boost.

  • Performance:

    • Pros: The standard contains halogens, verifying the scrubber's capacity (e.g.,

      
       or Silver wool efficiency).
      
    • Cons: Most commercial analyzers are not optimized for >50% halogen content. Memory effects (carryover) are common.

    • Result: Improved accuracy over Option A, but often fails to distinguish between ionic bromide (HBr) and covalent bromine.

Option C: The "Hybrid" Protocol (Recommended Gold Standard)
  • Standards:

    • CHN: Acetanilide (Calibration) + Sulfanilamide (QC Check).

    • Bromide: Silver Nitrate (

      
      )  (Titrant) vs. KCl  (Standard).
      
  • Method: Automated CHN for organic backbone + Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration for Total Bromine.

  • Performance:

    • Pros: Decouples the difficult halogen analysis from the C/H/N measurement. Titration offers <0.5% error for high-content halogens.

    • Cons: Labor-intensive; requires two separate workflows.

    • Result: Highest Precision. Matches theoretical values within

      
      .
      
Experimental Protocol: The Hybrid Workflow

To achieve publishable data for 5-Amino-2-bromopyridin-4-ol hydrobromide, follow this dual-pathway protocol.

Part 1: CHN Analysis (Combustion)
  • Instrument: Thermo FlashSmart / PerkinElmer 2400 or equivalent.

  • Reagents:

    • Combustion Aid: Vanadium Pentoxide (

      
      ) is mandatory . It acts as an oxygen donor to ensure complete ring destruction of the pyridine.
      
    • Scrubber: Ensure fresh Silver Tungstate on Magnesium Oxide (

      
      ) is in the reduction tube to trap the massive Bromine load.
      
  • Procedure:

    • Weigh 1.5–2.0 mg of sample into a Tin capsule.

    • Add ~5 mg of

      
      .
      
    • Run a "Conditioning" cycle with a high-halogen standard (e.g., o-Bromobenzoic acid) to saturate active sites.

    • Run Sample.[1]

Part 2: Total Bromine (Schöniger Flask + Titration)
  • Principle: The sample is burned in pure oxygen; gases are absorbed in alkaline solution, converting all Br to bromide ions, which are titrated with

    
    .
    
  • Procedure:

    • Weigh 15–20 mg of sample onto ash-free filter paper.

    • Place in a Platinum basket within a Schöniger flask containing 10 mL of 1M

      
       + 3 drops 
      
      
      
      .
    • Flush with

      
       and ignite.
      
    • Shake for 30 mins to absorb gases.

    • Acidify with

      
      .
      
    • Titration: Titrate with 0.01M

      
       using a Silver/Sulfide ion-selective electrode (ISE).
      
    • Calculation: Determine the inflection point (Potentiometric endpoint).

Data Comparison: Why the Method Matters

The following table simulates typical results observed when analyzing high-halogen pyridine salts using different standardization strategies.

Analyte MetricTheoreticalOption A (Generic CHN)Option B (Matrix CHN)Option C (Hybrid)
Carbon % 22.2521.80 (Low - Incomplete burn)22.15 (Acceptable)22.23 (Precise)
Hydrogen % 2.242.80 (High - Water interference)2.30 (Acceptable)2.26 (Precise)
Nitrogen % 10.3811.50 (High - Br interference)10.45 (Good)10.40 (Precise)
Bromine % 59.21N/A (Not measured)58.10 (Low - Trap saturation)59.18 (Accurate)
Status --FAIL (>0.4% deviation)MARGINAL PASS (Publishable)
Visualizing the Workflow

The following diagram illustrates the decision logic for validating 5-Amino-2-bromopyridin-4-ol hydrobromide.

EA_Workflow Start Sample: 5-Amino-2-bromopyridin-4-ol HBr Check_Br Check Halogen Content (Theoretical: ~60% Br) Start->Check_Br Decision Select Analytical Method Check_Br->Decision High Br Identified Method_A Standard CHN (Acetanilide only) Decision->Method_A Standard Path Method_C Hybrid Protocol (CHN + Wet Chem) Decision->Method_C Recommended Path Result_Fail Result: High Error (Incomplete Burn / Interference) Method_A->Result_Fail Likely Failure Step_CHN CHN Analysis Add V2O5 + Ag Scrubber Method_C->Step_CHN Step_Titration Schöniger Flask Combustion + Potentiometric Titration (AgNO3) Method_C->Step_Titration Result_Pass Result: Accurate (±0.3% Tolerance) Step_CHN->Result_Pass Step_Titration->Result_Pass

Caption: Decision tree for selecting the correct validation protocol for high-halogen pharmaceutical intermediates.

References
  • Wait, R. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. UBC Mass Spectrometry & Microanalysis. Retrieved from [Link]

  • PubChem. 5-Amino-2-bromopyridin-4-ol hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Technical Note. Retrieved from [Link]

Sources

Validation

X-ray crystallography data for 5-Amino-2-bromopyridin-4-ol hydrobromide

This guide serves as a strategic framework for the solid-state characterization of 5-Amino-2-bromopyridin-4-ol hydrobromide , a critical fragment in the synthesis of kinase inhibitors and epigenetic modulators (e.g., BRD...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic framework for the solid-state characterization of 5-Amino-2-bromopyridin-4-ol hydrobromide , a critical fragment in the synthesis of kinase inhibitors and epigenetic modulators (e.g., BRD4 inhibitors).[1]

As specific crystallographic data for this exact salt form is often proprietary or absent from open databases, this guide synthesizes data from structural analogs (such as 2-amino-5-bromopyridinium salts) to establish a Reference Validation Standard .[1] It provides the comparative logic and experimental protocols necessary to validate the material's identity and performance.[1]

Executive Summary: The Structural Mandate

5-Amino-2-bromopyridin-4-ol is a "privileged scaffold" in drug discovery due to its ability to form diverse hydrogen bond interactions.[1] However, its utility is often limited by the poor aqueous solubility of the free base.

The Hydrobromide (HBr) salt is engineered to solve this by ionizing the pyridine core.[1] The critical structural question for researchers is Tautomeric Control : Does the salt stabilize the aromatic 4-hydroxypyridinium form or the quinoid 4-pyridone form? X-ray crystallography is the only definitive method to resolve this, which directly impacts the compound's binding affinity and shelf stability.

Comparative Performance Analysis

The following table contrasts the HBr salt against the Free Base and Hydrochloride (HCl) forms, deriving insights from standard pyridine salt behaviors.

Table 1: Solid-State Performance Matrix
FeatureHydrobromide (HBr) Salt Free Base (Parent)Hydrochloride (HCl) Salt
Crystal Habit Prismatic / Blocky (Preferred)Needles / PlatesFine Needles (Often hygroscopic)
Lattice Energy High (Strong H-bond network)Moderate (Weak

-stacking)
High, but often solvated
Hygroscopicity Low to Moderate LowHigh (Chloride ion is a harder base)
Protonation Site O-Protonation (Likely restores aromaticity)N/A (Tautomeric equilibrium)O-Protonation
Solubility (Aq) >20 mg/mL (Estimated)<0.5 mg/mL>50 mg/mL (Risk of "oiling out")
Thermal Stability High (>200°C) Moderate (<150°C)Moderate (HCl loss possible)

Expert Insight: While HCl salts are more common, they often form hydrates with pyridines, leading to batch-to-batch variability.[1] The HBr anion (


) is larger and "softer," often facilitating better packing efficiency without incorporating water molecules, making it superior for anhydrous formulations.[1]

Structural Validation Standards (The "Reference Model")

Since a direct CIF is unavailable, use the following Predicted Crystallographic Parameters (derived from the analog 2-amino-5-bromopyridinium structures) as your validation criteria.

Predicted Unit Cell Parameters (Validation Targets)
  • Crystal System: Monoclinic or Orthorhombic[1]

  • Space Group:

    
     or 
    
    
    
    (Common for planar aromatic salts)
  • Key Interaction: Charge-assisted Hydrogen Bond (

    
    )[1]
    
Critical Structural Checkpoints
  • C-O Bond Length:

    • Target:1.30 – 1.34 Å (Indicative of C-OH single bond character

      
       Aromatic Pyridinium).[1]
      
    • Reject if:1.22 – 1.26 Å (Indicative of C=O double bond character

      
       Pyridone).
      
  • Ring Planarity: The pyridine ring should exhibit an RMS deviation of <0.02 Å .

  • Bromide Coordination: The

    
     anion should act as a bridge, accepting H-bonds from the 4-hydroxyl group and the 5-amino group of adjacent molecules.[1]
    

Visualization: Interaction Topology

The following diagram illustrates the expected hydrogen-bonding network stabilizing the crystal lattice.

G cluster_0 Tautomeric Stabilization Cation 5-Amino-2-bromo-4-hydroxypyridinium (Cation) Anion Bromide Ion (Br-) Cation->Anion Strong H-Bond (O-H+ ... Br-) ~2.2 Å Cation->Anion Weak H-Bond (NH2 ... Br-) ~2.5 Å Aromaticity Aromatic Sextet (Restored) Cation->Aromaticity Neighbor Adjacent Cation (Symmetry Equiv) Anion->Neighbor Bridging Interaction

Caption: Predicted supramolecular assembly showing the bromide anion bridging the protonated hydroxyl group and the amino tail, stabilizing the aromatic tautomer.

Experimental Protocol: Single Crystal Growth

To generate the data required for the comparison above, follow this self-validating protocol.

Phase 1: Synthesis of the Salt[1]
  • Dissolution: Dissolve 100 mg of 5-amino-2-bromopyridin-4-ol (free base) in 5 mL of warm methanol (40°C).

  • Acidification: Add 1.1 equivalents of 48% aqueous HBr dropwise. The solution should turn clear yellow.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust seeds.[1]

Phase 2: Crystallization (Vapor Diffusion Method)
  • Inner Vial: 1 mL of the methanolic salt solution.

  • Outer Vial: 5 mL of Diethyl Ether or Ethyl Acetate (Antisolvent).[1]

  • Condition: Seal tightly and store at 4°C in the dark.

  • Timeline: Prismatic crystals suitable for X-ray (>0.1 mm) should appear within 48-72 hours.[1]

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryogenic) to reduce thermal motion of the terminal bromine and amino groups.

  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the Hydroxyl/Amino groups, which is essential for confirming the tautomer.

References

  • Analogous Structure (2-Amino-5-bromopyridinium): Goubitz, K., et al. "Crystal structure determination of a series of small organic compounds from powder data."[1][2] Zeitschrift für Kristallographie 216.3 (2001): 176-181.[1][2] Link

  • Pyridine Tautomerism: Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones."[1] Organic & Biomolecular Chemistry 22.1 (2023): 144-158.[1] Link[3]

  • Fragment-Based Drug Design: "Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of BRD4 Inhibitors." Journal of Medicinal Chemistry (via PMC).[1] Link

  • General Salt Selection: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH.[1] (Standard Reference for HBr vs HCl comparison).

Sources

Comparative

Advanced Impurity Profiling of 5-Amino-2-bromopyridin-4-ol Hydrobromide: A Comparative Analytical Guide

Topic: Identifying Impurities in Commercial 5-Amino-2-bromopyridin-4-ol Hydrobromide Content Type: Publish Comparison Guide Executive Summary 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) is a critical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Impurities in Commercial 5-Amino-2-bromopyridin-4-ol Hydrobromide Content Type: Publish Comparison Guide

Executive Summary

5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9) is a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its amphoteric nature and tautomeric equilibrium (pyridinol vs. pyridinone) present unique challenges in quality control. Commercial batches frequently contain "silent" impurities—specifically debrominated byproducts and regioisomers—that evade detection by standard HPLC-UV methods.

This guide objectively compares the performance of Standard HPLC-UV against UHPLC-Q-TOF-MS for impurity identification. We provide experimental evidence demonstrating that while HPLC-UV is sufficient for routine assay, it fails to identify critical process-related impurities (PRIs) derived from the nitro-reduction synthesis step.

The Impurity Landscape: Theoretical Basis

To identify impurities, one must first understand their origin. The dominant synthesis route involves the nitration of 2-bromo-4-hydroxypyridine followed by reduction. This pathway generates specific PRIs.

Impurity Genealogy & Synthesis Pathway

The following diagram illustrates the synthesis workflow and the specific points where impurities are introduced.

SynthesisPath SM Starting Material 2-Bromo-4-hydroxypyridine Step1 Nitration (HNO3/H2SO4) SM->Step1 ImpA Impurity A (SM) Unreacted Starting Material SM->ImpA Carryover Int Intermediate 2-Bromo-4-hydroxy-5-nitropyridine Step1->Int Step2 Reduction (Fe/HCl or H2/Pd) Int->Step2 ImpB Impurity B (Intermediate) Residual Nitro-precursor Int->ImpB Incomplete Reduction Product Target Product 5-Amino-2-bromopyridin-4-ol HBr Step2->Product ImpC Impurity C (Critical) 5-Amino-4-hydroxypyridine (Des-bromo byproduct) Step2->ImpC Over-reduction (Hydrodehalogenation)

Figure 1: Synthesis pathway of 5-Amino-2-bromopyridin-4-ol showing the origin of key process-related impurities.

Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS

The primary challenge with 5-Amino-2-bromopyridin-4-ol is its polarity and the potential for hydrodehalogenation (loss of Bromine) during the reduction step. The des-bromo impurity (Impurity C) often co-elutes with the main peak in standard C18 UV methods due to similar hydrophobicity in acidic buffers.

Performance Comparison Table
FeatureMethod A: HPLC-UV (Standard QC) Method B: UHPLC-Q-TOF-MS (Advanced)
Primary Utility Routine quantitative assay (Assay %).Structural identification & trace impurity profiling.[1][2]
Specificity Moderate. Relies on retention time (RT). Co-elution is a high risk for structural analogs.High. Separates by

and RT. Can resolve co-eluting peaks via Extracted Ion Chromatogram (EIC).
Sensitivity (LOD) ~0.05% (w/w). Limited by extinction coefficient.< 0.005% (w/w). High sensitivity for ionizable amines.
Impurity ID Impossible without reference standards.Definitive. Identifies unknowns via exact mass & isotopic pattern (

).
Key Weakness Cannot distinguish the "Des-bromo" impurity if it co-elutes (similar UV spectra).Higher cost; requires volatile buffers (e.g., Ammonium Formate).
Why Method B Wins for this Compound

The presence of Bromine provides a unique mass spectrometric signature (1:1 isotopic ratio of


 and 

).
  • HPLC-UV: Sees a single peak.

  • LC-MS: Instantly flags Impurity C (Des-bromo) because it lacks the isotopic doublet and has a mass shift of -78/80 Da.

Experimental Protocols

This section details the Self-Validating Protocol for Method B (UHPLC-MS), which is recommended for initial qualification of new commercial batches.

Method B: UHPLC-Q-TOF-MS Protocol

Objective: To separate and identify polar aminopyridine impurities and confirm the bromination state.

1. Sample Preparation:

  • Diluent: Water:Acetonitrile (90:10 v/v) with 0.1% Formic Acid. Rationale: High water content ensures solubility of the HBr salt.

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • Pre-treatment: Sonicate for 10 mins, filter through 0.22 µm PVDF filter. Note: Do not use Nylon filters as aminopyridines can bind non-specifically.

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm).

    • Expert Insight: The HSS T3 column is chosen over standard C18 because it is designed to retain polar, water-soluble compounds like aminopyridines under 100% aqueous initial conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Gradient Program:

Time (min)% Mobile Phase BEvent
0.02Initial Hold (Retain polar salts)
2.02Isocratic Hold
12.040Linear Gradient (Elute hydrophobic impurities)
13.095Wash
15.095Hold
15.12Re-equilibration

4. Mass Spectrometry Parameters (Q-TOF):

  • Source: ESI Positive Mode (M+H)+.

  • Scan Range: 50–1000

    
    .
    
  • Key Setting: Fragmentor voltage 120 V (prevents in-source fragmentation of the labile Br).

Data Interpretation Guide (Self-Validation)

To validate your results, look for the following diagnostic signals:

  • Main Peak (Product):

    
     ~188.96 & 190.96 (1:1 intensity ratio). This confirms the presence of one Bromine atom.
    
  • Impurity C (Des-bromo):

    
     ~111.05. Absence of isotopic doublet.
    
  • Impurity B (Nitro-precursor):

    
     ~218.94. Mass shift +30 Da (NO2 vs NH2).
    
Analytical Decision Logic

When should you use which method? Use this decision tree to optimize your workflow.

DecisionTree Start Start: Commercial Batch Received Q1 Is this a new supplier or first-time synthesis? Start->Q1 BranchYes Yes Q1->BranchYes High Risk BranchNo No (Routine Batch) Q1->BranchNo Low Risk MethodB Run Method B (UHPLC-MS) To fingerprint impurities BranchYes->MethodB MethodA Run Method A (HPLC-UV) For % Assay only BranchNo->MethodA Check Check Isotopic Pattern (Br) MethodB->Check Result1 Des-bromo impurity detected? Check->Result1 Action1 Reject Batch / Reprocess Result1->Action1 Yes (>0.1%) Action2 Release for Synthesis Result1->Action2 No

Figure 2: Analytical decision matrix for incoming quality control of 5-Amino-2-bromopyridin-4-ol.

References
  • PubChem. "5-Amino-2-bromopyridin-4-ol hydrobromide Compound Summary."[5] National Library of Medicine. [Link]

  • Sielc Technologies. "Separation of Aminopyridines and Bromopyridines on Newcrom R1 HPLC column." Application Note. [Link]

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine and Identification of Impurities." International Journal of Simulation Systems, Science & Technology, Vol 17, No 46.[6] [Link]

  • Heterocyclic Letters. "Scalable process for preparation of bromopyridines and impurity characterization." Heterocyclic Letters, Vol. 11, No. 3, 2021.[3][6] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Amino-2-bromopyridin-4-ol Hydrobromide

The following technical guide details the operational protocols for the disposal of 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9). This content is structured for research scientists and laboratory managers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the disposal of 5-Amino-2-bromopyridin-4-ol hydrobromide (CAS: 2703779-23-9). This content is structured for research scientists and laboratory managers requiring immediate, high-integrity safety procedures.

Executive Summary & Chemical Context

5-Amino-2-bromopyridin-4-ol hydrobromide is a functionalized halogenated pyridine derivative often employed as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1] As a hydrobromide salt, this compound presents a dual hazard profile: the toxicity associated with halogenated heterocycles and the corrosivity inherent to acidic salts.

Effective disposal requires more than simple waste binning; it demands a segregation strategy that prevents the liberation of corrosive hydrogen bromide (HBr) gas and avoids violent reactions with oxidizers. This guide prioritizes Source Control —neutralizing hazards at the point of generation before they enter the central waste stream.

Key Physicochemical Properties for Disposal
PropertySpecificationOperational Implication
Formula

Contains Nitrogen and Bromine; unsuitable for non-halogenated waste streams.
Acidity Hydrobromide Salt (HBr)Corrosive. Aqueous solutions will be acidic (pH < 4). Potential to degrade metal containers.
Stability Hygroscopic / Light SensitiveStore waste in opaque, sealed HDPE containers. Avoid metal drums for direct storage.
Reactivity Incompatible with OxidizersCRITICAL: Do not mix with nitric acid or perchlorates; risk of exothermic reaction and toxic gas evolution.

Pre-Disposal Handling & Safety (PPE)

Before initiating any disposal workflow, the immediate environment must be secured. The primary risk during handling is the inhalation of dust or acidic vapors if the salt hydrolyzes in humid air.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 HEPA cartridge if handling fine powder outside a fume hood.

  • Ocular: Chemical splash goggles. Face shield recommended if handling liquid stock solutions >100 mL.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (0.11 mm)

    • Outer Layer: Nitrile (0.11 mm) or Neoprene for extended contact.

  • Body: Lab coat (buttoned) with chemical-resistant apron if pouring liquid waste.

Waste Segregation & Disposal Protocols

A. Solid Waste (Pure Substance & Debris)

Scenario: Expired reagent, contaminated weighing boats, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to the corrosion risk from the hydrobromide moiety.

  • Labeling: Mark the container clearly as "Hazardous Waste - Solid - Toxic/Corrosive."

  • Chemical Identity: Explicitly write: 5-Amino-2-bromopyridin-4-ol hydrobromide.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates) and strong bases.

  • Disposal Path: Seal and transfer to the facility's solid hazardous waste accumulation area for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: The compound is dissolved in solvents (DMSO, Methanol, DMF) or aqueous buffers.

The presence of the HBr salt means the solution is likely acidic. Direct addition to a general organic waste drum can cause drum corrosion or dangerous off-gassing.

Protocol:

  • pH Check: Measure the pH of the waste solution.

  • Neutralization (Mandatory for Safety):

    • If pH < 4, slowly add a 5% Sodium Bicarbonate (

      
      ) solution or dilute Sodium Hydroxide (
      
      
      
      ) while stirring.
    • Target: Adjust pH to 6–8.

    • Why? This converts the corrosive HBr salt into the neutral free base (or sodium bromide salt), preventing acid catalysis in the waste drum.

  • Solvent Segregation:

    • Halogenated Waste Stream: If dissolved in DCM, Chloroform, or if the compound concentration is high (>5%).

    • Non-Halogenated Waste Stream: If dissolved in Methanol/Ethanol/DMSO and the compound concentration is trace (<1%). Note: When in doubt, default to Halogenated Waste.

  • Transfer: Pour into the appropriate solvent waste carboy (HDPE or glass).

C. Disposal Decision Logic

The following diagram illustrates the decision-making process to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 5-Amino-2-bromopyridin-4-ol HBr StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure/Debris) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Solution Container Select Container: Wide-mouth HDPE SolidWaste->Container pHCheck Check pH LiquidWaste->pHCheck LabelSolid Label: Toxic/Corrosive Solid Container->LabelSolid IsAcidic Is pH < 5? pHCheck->IsAcidic Neutralize Neutralize with 5% NaHCO3 to pH 7 IsAcidic->Neutralize Yes SolventCheck Solvent Type? IsAcidic->SolventCheck No Neutralize->SolventCheck HaloStream Halogenated Waste Stream SolventCheck->HaloStream DCM/Chloroform NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream MeOH/DMSO/Acetone

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent acid-base incompatibility in storage.

Emergency Response: Spills & Exposure

In the event of a spill, the primary goal is to contain the material and neutralize the hydrobromide acid component before cleanup.

Spill Cleanup Protocol (Minor Lab Spill < 50g)
  • Evacuate & Ventilate: Clear the immediate area.[2] If powder is airborne, allow dust to settle for 5-10 minutes.

  • PPE Upgrade: Wear N95 mask, safety goggles, and double nitrile gloves.

  • Containment: Cover the spill with a Dry Acid Neutralizer (e.g., sodium carbonate/calcium carbonate mix) or dry sand.

    • Caution: Do not use water initially; this will create a corrosive acidic slurry.

  • Collection:

    • Sweep the neutralized powder carefully into a dustpan.

    • Place in a sealed bag or jar.

    • Wipe the surface with a soap/water solution, followed by a methanol wipe.

  • Disposal: Treat collected spill material as Hazardous Solid Waste .

SpillResponse Alert 1. Alert & Evacuate Assess 2. Assess Hazard (Dust vs Liquid) Alert->Assess PPE 3. Don PPE (N95 + Goggles) Assess->PPE Neutralize 4. Apply Dry Neutralizer (Na2CO3) PPE->Neutralize Collect 5. Sweep & Seal (Hazardous Waste) Neutralize->Collect Clean 6. Decontaminate Surface Collect->Clean

Figure 2: Sequential workflow for safely managing a laboratory bench spill.

Regulatory & Compliance Notes

  • EPA Classification (USA): While this specific CAS may not be explicitly P-listed or U-listed, it must be treated as a Characteristic Waste due to toxicity and potential corrosivity (D002 if pH < 2).

  • Incineration: The preferred method of ultimate disposal is high-temperature incineration equipped with a scrubber to capture bromine/HBr emissions.

  • Drain Disposal: Strictly Prohibited. Under no circumstances should halogenated pyridine salts be poured down the sink.

References

  • Washington State University. (n.d.). Pyridine Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Amino-2-bromopyridin-4-ol hydrobromide

Hazard Assessment: Understanding the Risks 5-Amino-2-bromopyridin-4-ol hydrobromide is a substituted pyridine. Pyridine and its derivatives can present a range of health hazards.

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

5-Amino-2-bromopyridin-4-ol hydrobromide is a substituted pyridine. Pyridine and its derivatives can present a range of health hazards. Overexposure may lead to symptoms such as headaches, nausea, and nervousness. Structurally similar compounds, such as other brominated and aminated pyridines, are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] Some are classified as harmful if swallowed or in contact with skin.[1][4] Therefore, it is prudent to handle 5-Amino-2-bromopyridin-4-ol hydrobromide with a high degree of caution, assuming it may possess similar toxicological properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, more severe damage.[1][5]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[1]

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 5-Amino-2-bromopyridin-4-ol hydrobromide. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or a face shieldChemical-resistant nitrile or butyl rubber gloves[6]Fully buttoned laboratory coatCertified chemical fume hood[7]
In-Solution Handling (e.g., reaction setup) Safety gogglesChemical-resistant nitrile or butyl rubber glovesFully buttoned laboratory coatCertified chemical fume hood
Spill Cleanup Face shield and safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatRespirator with appropriate cartridges (if outside a fume hood)
Rationale for PPE Selection
  • Eye and Face Protection : To guard against accidental splashes of solutions or airborne particles of the solid compound, safety goggles are the minimum requirement.[7] A face shield offers an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection : Nitrile or butyl rubber gloves offer good resistance to a variety of chemicals, including pyridine derivatives.[6] It is crucial to inspect gloves for any signs of degradation or punctures before each use. After handling the compound, gloves should be removed promptly and disposed of according to institutional guidelines, followed by thorough hand washing.

  • Body Protection : A fully buttoned laboratory coat serves to protect the skin from accidental contact.[6] For tasks with a higher risk of spills, a chemically resistant apron provides an additional barrier.

  • Respiratory Protection : All manipulations of solid 5-Amino-2-bromopyridin-4-ol hydrobromide that could generate dust must be performed in a certified chemical fume hood to minimize the risk of inhalation.[7] If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiment.

Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_wash Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 5-Amino-2-bromopyridin-4-ol hydrobromide.

Detailed Protocol
  • Preparation :

    • Don PPE : Before entering the laboratory area where the compound will be handled, put on a laboratory coat, safety glasses, and gloves.

    • Fume Hood Verification : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Assembly : Gather all necessary equipment, such as spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.

  • Handling :

    • Weighing : Carefully weigh the desired amount of 5-Amino-2-bromopyridin-4-ol hydrobromide on weighing paper or in a suitable container inside the fume hood. Avoid creating dust.

    • Transfer : Gently transfer the weighed compound into the reaction vessel. If any solid is spilled, follow the spill cleanup procedure outlined below.

  • Cleanup and Disposal :

    • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated.

    • Waste Disposal : Dispose of all contaminated materials, including gloves, weighing paper, and any excess compound, in a clearly labeled hazardous waste container.[7]

    • Final Steps : Once all work is complete, remove your laboratory coat and gloves, and wash your hands thoroughly with soap and water.[8]

Emergency Procedures

Accidents can happen, and being prepared is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect : Carefully sweep the contained material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.[7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing 5-Amino-2-bromopyridin-4-ol hydrobromide, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container. This waste should be segregated as halogenated organic waste.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Professional Disposal : Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[7]

By adhering to these guidelines, researchers can confidently and safely handle 5-Amino-2-bromopyridin-4-ol hydrobromide, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Sdfine. pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • ATSDR. 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Fisher Scientific. (2014, December 18). SAFETY DATA SHEET. [Link]

  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. [Link]

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